molecular formula C25H43NO5 B1317192 Salicyloyl phytosphingosine CAS No. 212908-67-3

Salicyloyl phytosphingosine

Numéro de catalogue: B1317192
Numéro CAS: 212908-67-3
Poids moléculaire: 437.6 g/mol
Clé InChI: KBHSAMYHDBBRKS-QTJGBDASSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Salicyloyl Phytosphingosine is a synthetic sphingolipid, derived from the combination of salicylic acid and phytosphingosine, a lipid naturally present in the skin . This hybrid molecule is designed for advanced dermatological and cosmetic research, particularly in the study of skin aging and barrier function. Its primary research value lies in its dual-action mechanism: it supports the skin's natural lipid barrier while providing the soothing and exfoliating benefits of a salicylic acid derivative in a mild form . In vitro studies demonstrate that this compound significantly increases the synthesis of procollagen-I in human fibroblasts . Research using occluded patch tests on photoaged skin has shown that this compound can increase the deposition of key dermal markers like fibrillin-1 and procollagen-I, while simultaneously reducing the levels of the collagen-degrading enzyme matrix metalloprotease-1 (MMP-1) . These actions contribute to the observed repair of photoaged skin at a cellular and tissue level. Clinical studies have further validated its efficacy, showing that formulations containing this compound can lead to clear reductions in periorbital wrinkle depth and skin roughness . Researchers can utilize this compound to investigate skin conditioning, the repair of a compromised skin barrier, and the reduction of inflammation . It is typically effective at low concentrations, often between 0.05% and 0.2% . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Propriétés

IUPAC Name

2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-23(29)24(30)21(19-27)26-25(31)20-16-14-15-17-22(20)28/h14-17,21,23-24,27-30H,2-13,18-19H2,1H3,(H,26,31)/t21-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHSAMYHDBBRKS-QTJGBDASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C1=CC=CC=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C1=CC=CC=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212908-67-3
Record name Salicyloyl phytosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212908673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALICYLOYL PHYTOSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U891J4JCNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Salicyloyl Phytosphingosine: A Technical Guide to Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Salicyloyl phytosphingosine (B30862) is a synthetic, bioactive lipid engineered for advanced applications in dermatology and drug development.[1] It is created by combining salicylic (B10762653) acid, known for its anti-inflammatory and keratolytic properties, with phytosphingosine, a naturally occurring sphingolipid essential for skin barrier integrity.[2][3] This hybrid molecule demonstrates significant potential in skin repair, particularly in addressing photoaging, by modulating key components of the dermal extracellular matrix.[4] In vitro and in vivo studies have confirmed its ability to stimulate procollagen-I and fibrillin-1 synthesis while reducing the activity of collagen-degrading enzymes.[4][5] This guide provides a comprehensive overview of its synthesis, physicochemical characterization, biological mechanisms, and the experimental protocols used for its evaluation.

Physicochemical Properties and Characterization

Salicyloyl phytosphingosine is a lipophilic, off-white powder.[6][7] Its structure merges the phenolic properties of salicylic acid with the long-chain aliphatic nature of phytosphingosine, resulting in a molecule with unique solubility and biological interaction profiles.[7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide[8][9]
CAS Number 212908-67-3[5][8]
Molecular Formula C25H43NO5[8][9]
Molecular Weight 437.6 g/mol [8][9]
Monoisotopic Mass 437.31412347 Da[9]
Appearance Off-white powder[6]
Melting Point ~105 °C[6]
Topological Polar Surface Area 110 Ų[9]
Solubility (Water, 25°C) 0.087 mg/L (Predicted)[7]
LogP (Octanol-Water) 6.64 - 6.8 (Predicted)[8][9]
Analytical Characterization

The structural integrity and purity of synthesized this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound.[5]

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is employed for structural confirmation. The fragmentation pattern of the protonated molecule [M+H]⁺ provides a structural fingerprint, with characteristic cleavages occurring at the phytosphingosine backbone.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to identify all unique carbon atoms, while 2D NMR techniques like COSY and HSQC establish the connectivity between protons and carbons, confirming the covalent linkage between the salicyloyl and phytosphingosine moieties.[5]

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z (mass/charge ratio)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 438.32140215.2
[M+Na]⁺ 460.30334212.6
[M-H]⁻ 436.30684210.4
[M+NH4]⁺ 455.34794221.0
[M+K]⁺ 476.27728208.4
Data sourced from PubChemLite.[10]

Synthesis of this compound

The primary route for producing this compound is through chemical synthesis, which involves the formation of an amide bond between salicylic acid and phytosphingosine.[3][8]

Synthesis_Workflow reagent reagent process process product product SA Salicylic Acid React Amide Coupling Reaction SA->React PS Phytosphingosine PS->React Coupling Coupling Agents (e.g., Carbodiimide (B86325)/ Hydroxybenzotriazole) Coupling->React SP Salicyloyl Phytosphingosine React->SP Crude Product Purify Purification (e.g., Chromatography) SP->Purify Final Final Product Purify->Final

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol: Chemical Synthesis

This protocol outlines a general procedure for the amide coupling of salicylic acid and phytosphingosine.

  • Solubilization: Dissolve phytosphingosine in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation of Salicylic Acid: In a separate vessel, activate the carboxylic acid group of salicylic acid. This is typically achieved by reacting it with coupling agents, such as a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt), to form a more reactive intermediate.[11]

  • Coupling Reaction: Add the activated salicylic acid solution dropwise to the phytosphingosine solution. The reaction is typically stirred at room temperature for several hours to overnight to ensure complete formation of the amide bond.

  • Work-up and Extraction: Quench the reaction with an aqueous solution. Extract the crude product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid, a mild base, and brine to remove unreacted starting materials and byproducts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography on silica (B1680970) gel to isolate the pure this compound.[12]

  • Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR as described in Section 1.1.

A biotechnological synthesis route has also been suggested, potentially utilizing microorganisms like Wickerhamomyces ciferrii to produce acetylated sphingoid bases as precursors.[8]

Biological Activity and Mechanism of Action

This compound's biological effects are attributed to the combined actions of its constituent molecules, targeting mechanisms related to skin aging and barrier function.[4] Its primary activities include reinforcing the dermal-epidermal junction, stimulating extracellular matrix (ECM) protein synthesis, and improving skin barrier integrity.[6][13][14]

Effects on the Extracellular Matrix

In photoaged skin, the structural integrity of the dermis is compromised due to reduced collagen and fibrillin levels and increased activity of matrix metalloproteinases (MMPs).[4] this compound has been shown to counteract these changes.

  • Stimulation of Procollagen-I and Fibrillin-1: It significantly increases the synthesis of procollagen-I, the precursor to collagen I, in human dermal fibroblasts.[4][5] Studies have also demonstrated an increased deposition of fibrillin-1, a key component of elastin-associated microfibrils.[4][11]

  • Inhibition of MMP-1: The compound reduces the levels of MMP-1 (collagenase), an enzyme responsible for the degradation of dermal collagen.[4][5] This dual action of promoting synthesis and preventing degradation helps restore the dermal matrix.[14]

Signaling_Pathway molecule molecule cell cell process_up process_up process_down process_down result result SP Salicyloyl Phytosphingosine Fibroblast Dermal Fibroblast SP->Fibroblast Acts on Procollagen (B1174764) Procollagen-I Synthesis Fibroblast->Procollagen Upregulates Fibrillin Fibrillin-1 Synthesis Fibroblast->Fibrillin Upregulates MMP1 MMP-1 (Collagenase) Expression Fibroblast->MMP1 Downregulates ECM Extracellular Matrix (ECM) Integrity Procollagen->ECM Fibrillin->ECM MMP1->ECM Wrinkles Reduced Wrinkles & Improved Firmness ECM->Wrinkles

Caption: Proposed mechanism of this compound in skin anti-aging.

Skin Barrier Enhancement

Phytosphingosine is a natural component of ceramides, which are crucial for maintaining the skin's barrier function.[4] this compound has been shown to support this function by significantly inducing an increase in the total ceramide content in keratinocytes, thereby strengthening the stratum corneum and improving hydration.[6][15]

Table 3: Summary of In Vitro and In Vivo Efficacy Data

ParameterResultStudy TypeReference
Procollagen-I Synthesis Two-fold increaseIn vitro (Human Fibroblasts)[4][5]
Procollagen-I Deposition +30% increaseIn vivo (Biopsy from occluded patch test)[6]
Fibrillin-1 Synthesis +82% increaseIn vivo (Biopsy from occluded patch test)[6]
MMP-1 Levels Significant reductionIn vivo (Biopsy from occluded patch test)[4][5]
Wrinkle Depth (Periorbital) 10% decreaseIn vivo (4-week clinical study, 0.2% concentration)[6]
Ceramide Synthesis Significant increaseIn vitro (Human Keratinocytes)[6]

Experimental Protocols for Biological Assays

Evaluating the efficacy of this compound requires both cellular and clinical testing models.

Protocol: In Vitro Procollagen-I Synthesis in Fibroblasts
  • Cell Culture: Culture primary human dermal fibroblasts in a suitable medium (e.g., DMEM with 10% Fetal Bovine Serum) until they reach 80% confluency.

  • Treatment: Starve the cells in a serum-free medium for 24 hours. Treat the cells with varying concentrations of this compound (e.g., 0.01% to 0.2%) and a vehicle control for 48-72 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of procollagen type I C-peptide (PIP) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Normalize the PIP concentration to the total protein content of the cell lysate. Compare the results from treated cells to the vehicle control to determine the percentage increase in procollagen-I synthesis.

Protocol: In Vivo Occluded Patch Test for Dermal Marker Analysis

This protocol is based on studies evaluating the effects of topical agents on photoaged skin.[4][11]

  • Subject Recruitment: Recruit volunteers with moderate photoaging on the forearm or buttocks.

  • Product Application: Apply test formulations containing this compound (e.g., 0.05% and 0.2%), a positive control (e.g., 0.025% retinoic acid), and a vehicle control to designated sites on the skin.[4]

  • Occlusion: Cover the application sites with an occlusive dressing for a defined period (e.g., 8 days).[4]

  • Biopsy: After the treatment period, obtain a 4-mm punch biopsy from each test site.

  • Immunohistochemistry: Fix, embed, and section the biopsy samples. Perform immunohistochemical staining for dermal markers of interest, including procollagen-I, fibrillin-1, and MMP-1.

  • Image Analysis: Capture images of the stained sections using microscopy and quantify the staining intensity or area using digital image analysis software.

  • Statistical Analysis: Compare the expression of markers in the active treatment sites to the vehicle control site to assess statistical significance.

InVivo_Workflow step step action action analysis analysis result result Recruit Subject Recruitment (Photoaged Skin) Apply Topical Application (SP, Vehicle, Control) Recruit->Apply Occlude Occlusive Patching (e.g., 8 days) Apply->Occlude Biopsy Punch Biopsy (4mm) Occlude->Biopsy Stain Immunohistochemical Staining Biopsy->Stain Image Microscopy & Image Analysis Stain->Image Data Quantification of Dermal Markers Image->Data

Caption: Experimental workflow for in vivo analysis of dermal markers.

Applications and Future Directions

This compound is primarily utilized as a high-performance active ingredient in cosmetic and dermatological formulations aimed at addressing the signs of aging, such as wrinkles and loss of firmness.[8][13] Its barrier-enhancing properties also make it suitable for products designed for sensitive or compromised skin.[1][15]

Future research may explore its therapeutic potential in inflammatory skin conditions where barrier dysfunction is a key factor, such as eczema or rosacea, leveraging the combined anti-inflammatory and barrier-repair functionalities.[2][8] Further investigation into its specific intracellular signaling cascades and optimization of delivery systems to enhance skin penetration will continue to refine its application in next-generation skincare and topical drug development.[7]

References

The Core Mechanism of Salicyloyl Phytosphingosine in Fibroblasts: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloyl phytosphingosine (B30862) (SP) is a synthetic sphingolipid that has demonstrated significant potential in dermal anti-aging applications. By modulating key cellular processes in fibroblasts, SP effectively enhances the integrity and youthful appearance of the skin. This technical guide elucidates the core mechanism of action of salicyloyl phytosphingosine in fibroblasts, detailing its impact on extracellular matrix (ECM) protein synthesis and degradation. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from in vitro and in vivo studies, and detailed experimental protocols for the key assays cited.

Introduction

The structural integrity of the dermis is primarily maintained by a network of extracellular matrix proteins, predominantly collagen and elastin, which are synthesized by dermal fibroblasts. The aging process, particularly photoaging, leads to a decline in the production of these essential proteins and an increase in their degradation by matrix metalloproteinases (MMPs). This compound, a molecule combining the beneficial properties of salicylic (B10762653) acid and phytosphingosine, has emerged as a promising agent to counteract these age-related changes. In vitro and in vivo studies have shown that SP stimulates the synthesis of procollagen-I and fibrillin-1 while concurrently reducing the levels of collagen-degrading enzymes.[1][2] This dual action addresses the key factors contributing to the visible signs of skin aging, such as wrinkles and loss of firmness.

Mechanism of Action: Signaling Pathways in Fibroblasts

The mechanism of action of this compound in fibroblasts is multifaceted, leveraging the synergistic effects of its constituent moieties. The primary mode of action is believed to be the inhibition of the activator protein-1 (AP-1) transcription factor, a key regulator of genes involved in collagen degradation.[2][3]

Inhibition of AP-1 Transcription Factor

Both salicylic acid and phytosphingosine, the components of this compound, are known to reduce the activity of the AP-1 transcription factor.[2][3] AP-1 plays a crucial role in the expression of MMPs, including MMP-1 (collagenase), which is responsible for the initial cleavage of fibrillar collagens. By inhibiting AP-1, this compound effectively downregulates the expression of MMP-1, thereby preserving the existing collagen matrix.[2]

SP Salicyloyl Phytosphingosine AP1 AP-1 SP->AP1 inhibits MMP1_gene MMP-1 Gene Expression AP1->MMP1_gene activates MMP1_protein MMP-1 Protein MMP1_gene->MMP1_protein leads to Collagen_Degradation Collagen Degradation MMP1_protein->Collagen_Degradation promotes

Caption: Inhibition of AP-1 by this compound.
Stimulation of Extracellular Matrix Synthesis

In addition to its inhibitory effects on collagen degradation, this compound actively promotes the synthesis of new ECM components. In vitro studies have demonstrated a significant increase in the production of procollagen-I, the precursor to type I collagen, by human fibroblasts treated with SP.[2][3] Furthermore, SP has been shown to increase the deposition of fibrillin-1, a critical glycoprotein (B1211001) for the formation of elastic fibers.[2][3]

The precise signaling pathways leading to this increased synthesis are thought to involve sphingolipid-mediated signaling. Phytosphingosine, a component of SP, is a precursor to sphingosine-1-phosphate (S1P), a known signaling molecule that can influence fibroblast activity through G-protein coupled receptors.[1] This can lead to the activation of downstream pathways that promote the transcription of genes encoding for procollagen-I and fibrillin-1.

SP Salicyloyl Phytosphingosine Fibroblast Fibroblast SP->Fibroblast stimulates Procollagen Procollagen-I Synthesis Fibroblast->Procollagen Fibrillin Fibrillin-1 Synthesis Fibroblast->Fibrillin ECM Extracellular Matrix Procollagen->ECM Fibrillin->ECM cluster_0 In Vitro Experiments cluster_1 Data Analysis & Interpretation Fibroblast_Culture Fibroblast Culture SP_Treatment This compound Treatment Fibroblast_Culture->SP_Treatment Collagen_Assay Procollagen-I Synthesis Assay SP_Treatment->Collagen_Assay MMP_Assay MMP-1 Activity Assay SP_Treatment->MMP_Assay Western_Blot Western Blot (Signaling Pathways) SP_Treatment->Western_Blot Data_Quantification Data Quantification Collagen_Assay->Data_Quantification MMP_Assay->Data_Quantification Western_Blot->Data_Quantification Mechanism_Elucidation Mechanism of Action Elucidation Data_Quantification->Mechanism_Elucidation

References

The Biological Functions of Salicyloyl Phytosphingosine in Skin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloyl phytosphingosine (B30862) is a synthetically derived bioactive lipid that amalgamates the well-documented properties of its constituent parts: salicylic (B10762653) acid and phytosphingosine. This molecule has garnered significant interest in dermatology and cosmetic science for its multi-faceted role in skin health, particularly in anti-aging and skin barrier restoration. This technical guide provides a comprehensive overview of the biological functions of salicyloyl phytosphingosine in the skin, detailing its mechanisms of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to elucidate its efficacy. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions and research applications.

Introduction

The integrity and youthful appearance of the skin are intrinsically linked to the complex interplay of cellular and extracellular components. The aging process, exacerbated by environmental factors such as ultraviolet (UV) radiation, leads to a decline in the structural proteins of the dermal-epidermal junction (DEJ) and the extracellular matrix (ECM), resulting in wrinkle formation, reduced elasticity, and a compromised skin barrier.[1][2] this compound, a synthetic cosmetic ingredient, has emerged as a promising agent to counteract these changes.[1] It is a derivative of phytosphingosine, a naturally occurring sphingolipid in the skin's lipid barrier, combined with salicylic acid, a beta-hydroxy acid known for its exfoliating and anti-inflammatory properties.[1][3] This unique combination allows this compound to deliver a synergistic range of benefits, from enhancing the skin's natural barrier to actively promoting the synthesis of crucial dermal proteins.[1][3][4]

Core Biological Functions and Mechanisms of Action

The biological activities of this compound in the skin are multifaceted, primarily revolving around anti-aging, skin barrier support, and anti-inflammatory effects.

Anti-Aging and Extracellular Matrix Remodeling

A key function of this compound is its ability to stimulate the production of essential extracellular matrix proteins, which are vital for maintaining the skin's structural integrity.[5][6][7][8] In vitro studies have demonstrated that it significantly increases the synthesis of procollagen-I in human dermal fibroblasts.[5][6][9][10] Furthermore, in vivo studies have confirmed its efficacy in increasing the deposition of fibrillin-1 and procollagen-I in photoaged skin.[4][9][10]

The mechanism underlying these effects is linked to the modulation of key signaling pathways involved in skin aging. Both salicylic acid and phytosphingosine are known to reduce the activity of the activator protein-1 (AP-1) transcription factor.[3][6][9][10] AP-1 plays a crucial role in the upregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of collagen and other ECM components.[9][10] By inhibiting AP-1, this compound leads to a reduction in MMP levels, particularly MMP-1, thereby preventing the breakdown of the existing collagen network and shifting the balance towards a net increase in ECM proteins.[4][9][10]

Skin Barrier Support and Moisturization

The phytosphingosine component of the molecule is a natural building block of ceramides, which are essential lipids for maintaining a healthy skin barrier.[1][5][10] A robust skin barrier is crucial for preventing transepidermal water loss (TEWL) and protecting the skin from external aggressors.[1] this compound contributes to skin barrier function by supporting the skin's natural integrity.[1][4] While direct studies on this compound's effect on ceramide synthesis are not yet prevalent, the inclusion of the phytosphingosine moiety suggests a supportive role in the skin's lipid matrix. Formulations containing this ingredient often include moisturizing agents to further enhance skin hydration.[1]

Anti-Inflammatory and Antimicrobial Properties

Both salicylic acid and phytosphingosine possess inherent anti-inflammatory properties.[1][11] Salicylic acid is well-known for its ability to calm redness and inflammation.[1] Phytosphingosine and its derivatives have been shown to ameliorate skin inflammation by inhibiting key inflammatory signaling pathways such as NF-κB and JAK/STAT.[2][8] This makes this compound a potentially beneficial ingredient for managing inflammatory skin conditions.

Furthermore, phytosphingosine exhibits antimicrobial activity, including against Propionibacterium acnes, the bacterium implicated in acne vulgaris.[11] This suggests a potential role for this compound in acne management, leveraging both its anti-inflammatory and antimicrobial facets.[1]

Quantitative Data on Efficacy

The efficacy of this compound has been quantified in several key studies, the results of which are summarized in the tables below.

Table 1: In Vitro Efficacy of this compound on Procollagen-I Synthesis

Cell TypeTreatmentConcentrationOutcomeSignificanceReference
Adult Human FibroblastsThis compound0.05% and 0.2%Two-fold increase in procollagen-I productionP < 0.01[4][9][10]

Table 2: In Vivo Efficacy of this compound on Dermal Markers (Occluded Patch Test)

ParameterTreatmentConcentrationDurationOutcomeSignificanceReference
Fibrillin-1 DepositionThis compound0.05% and 0.2%8 daysIncreased depositionP < 0.05[4][9][10]
Procollagen-I DepositionThis compound0.05% and 0.2%8 daysIncreased depositionP < 0.05[4][9][10]
MMP-1 LevelsThis compound0.05% and 0.2%8 daysReduced levelsP < 0.05[4][9][10]

Table 3: In Vivo Efficacy of this compound on Wrinkle Reduction (Clinical Trial)

ParameterTreatmentDurationOutcomeSignificanceReference
Wrinkle Depth (Rz)Oil-in-water cream with this compound4 weeksClear reductionP < 0.05[9][10]
Skin Roughness (Ra)Oil-in-water cream with this compound4 weeksClear reductionP < 0.05[9][10]
Wrinkle Depth (Rz)Formulation with 1% Sodium Salicylate (derived from Salicylic Acid)4 weeks-8.2% ± 1.40% reductionP < 0.01[4]
Wrinkle Depth (Rz)Formulation with 1% Sodium Salicylate (derived from Salicylic Acid)8 weeks-11.4% ± 1.07% reductionP < 0.01[4]
Skin Roughness (Ra)Formulation with 1% Sodium Salicylate (derived from Salicylic Acid)4 weeks-7.8% ± 1.33% reductionP < 0.01[4]
Skin Roughness (Ra)Formulation with 1% Sodium Salicylate (derived from Salicylic Acid)8 weeks-11.9% ± 0.61% reductionP < 0.01[4]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Procollagen-I Synthesis Assay in Human Dermal Fibroblasts
  • Objective: To quantify the effect of this compound on the production of procollagen (B1174764) type I by human dermal fibroblasts.

  • Methodology:

    • Cell Culture: Adult human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

    • Treatment: Once confluent, the cells are treated with varying concentrations of this compound (e.g., 0.05% and 0.2%) dissolved in a suitable vehicle (e.g., DMSO). A vehicle-only control is also included.

    • Incubation: The treated cells are incubated for a specified period (e.g., 24-48 hours) to allow for the synthesis and secretion of procollagen-I into the culture medium.

    • Sample Collection: The cell culture supernatant is collected.

    • Quantification: The concentration of procollagen type I C-peptide (a marker for procollagen-I synthesis) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Data Analysis: The results are normalized to the total protein content of the cell lysate and expressed as a percentage of the control. Statistical analysis is performed using appropriate tests (e.g., t-test or ANOVA).

In Vivo Occluded Patch Test and Immunohistochemical Analysis
  • Objective: To assess the in vivo effects of this compound on the expression of dermal markers in human skin.

  • Methodology:

    • Subject Recruitment: Healthy volunteers with signs of photoaging are recruited.

    • Patch Application: Test formulations containing this compound (e.g., 0.05% and 0.2% in a suitable vehicle) and a vehicle control are applied to the skin of the upper back or forearm under occlusive patches.

    • Occlusion Period: The patches are left in place for a defined period (e.g., 8 days).

    • Biopsy: After the occlusion period, 2-mm punch biopsies are taken from the treated and control areas.

    • Tissue Processing: The biopsy samples are fixed in formalin and embedded in paraffin.

    • Immunohistochemistry: Thin sections of the embedded tissue are stained with specific antibodies against fibrillin-1, procollagen-I, and MMP-1. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate are used for visualization.

    • Image Analysis: The stained sections are examined under a microscope, and the intensity and distribution of the staining are semi-quantitatively or quantitatively analyzed using image analysis software.

    • Data Analysis: The results from the treated sites are compared to the control site, and statistical significance is determined.

In Vivo Wrinkle and Skin Texture Analysis using Fast Optical In Vivo Topometry of Human Skin (FOITS)
  • Objective: To non-invasively measure the changes in skin micro-relief, including wrinkle depth and skin roughness, following treatment with a this compound-containing product.

  • Methodology:

    • Principle: FOITS is a non-contact optical method that uses fringe projection to create a three-dimensional map of the skin surface.[9][12]

    • Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for a specified period before measurements.

    • Measurement: The FOITS device projects a pattern of light onto the skin area of interest (e.g., periorbital region). A camera captures the deformation of the pattern caused by the skin's topography.

    • 3D Reconstruction: Software analyzes the captured images to reconstruct a 3D model of the skin surface.

    • Parameter Calculation: From the 3D model, various parameters are calculated, including:

      • Rz (Mean Roughness Depth): The average of the five largest differences between the highest peak and lowest valley over the evaluation length. This is an indicator of wrinkle depth.

      • Ra (Arithmetic Mean Roughness): The arithmetic average of the absolute values of the profile deviations from the mean line. This represents overall skin roughness.

    • Study Design: Measurements are taken at baseline and at various time points during the study (e.g., 4 and 8 weeks) in a controlled, double-blind, and placebo-controlled manner.

    • Data Analysis: The changes in Rz and Ra from baseline are calculated for both the active and placebo groups, and the statistical significance of the differences is determined.

Signaling Pathways

The biological effects of this compound are mediated through the modulation of complex intracellular signaling cascades. The following diagrams illustrate the key pathways involved.

Anti-Aging Signaling Pathway

AntiAging_Pathway cluster_cell In Dermal Fibroblast SP This compound AP1 AP-1 (Activator Protein-1) (c-Jun/c-Fos) SP->AP1 inhibits Procollagen Procollagen-I & Fibrillin-1 Synthesis SP->Procollagen stimulates MMPs MMPs (e.g., MMP-1) (Matrix Metalloproteinases) AP1->MMPs activates Collagen_Degradation Collagen & ECM Degradation MMPs->Collagen_Degradation Wrinkles Reduced Wrinkles & Improved Skin Structure Procollagen->Wrinkles Dermal_Fibroblast Dermal Fibroblast

Caption: Anti-aging signaling pathway of this compound.

Anti-Inflammatory Signaling Pathway

AntiInflammatory_Pathway cluster_cell In Keratinocyte SP This compound NFkB NF-κB Pathway SP->NFkB inhibits JAK_STAT JAK/STAT Pathway SP->JAK_STAT inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, PAMPs) Inflammatory_Stimuli->NFkB Inflammatory_Stimuli->JAK_STAT Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., IL-6, TNF-α) NFkB->Pro_inflammatory_Mediators JAK_STAT->Pro_inflammatory_Mediators Inflammation Skin Inflammation Pro_inflammatory_Mediators->Inflammation Keratinocyte Keratinocyte

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow for In Vivo Clinical Trial

Clinical_Trial_Workflow Recruitment Subject Recruitment (n=30, Photoaged Skin) Baseline Baseline Measurement (FOITS: Rz, Ra) Recruitment->Baseline Randomization Randomization (Split-face design) Baseline->Randomization Treatment Treatment Period (4-8 weeks) - this compound Cream - Placebo Cream Randomization->Treatment Follow_up Follow-up Measurements (FOITS at 4 and 8 weeks) Treatment->Follow_up Data_Analysis Data Analysis (Comparison of changes in Rz and Ra) Follow_up->Data_Analysis Conclusion Conclusion on Anti-Wrinkle Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for an in vivo clinical trial.

Conclusion

This compound stands out as a well-characterized bioactive lipid with significant potential in the management of skin aging and the maintenance of skin health. Its dual-action mechanism, which combines the ECM-remodeling capabilities of salicylic acid with the barrier-supporting and anti-inflammatory properties of phytosphingosine, provides a comprehensive approach to skin rejuvenation. The quantitative data from both in vitro and in vivo studies provide robust evidence for its efficacy in increasing the synthesis of key dermal proteins and reducing the visible signs of aging. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and validation of its biological functions. As research in cosmetic science and dermatology continues to advance, this compound is poised to remain a cornerstone ingredient in the development of effective anti-aging and skin-restoring formulations. Further research should focus on elucidating its precise effects on ceramide profiles and its long-term impact on skin barrier function.

References

The Influence of Salicyloyl Phytosphingosine on Ceramide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloyl phytosphingosine (B30862), a synthetic derivative of salicylic (B10762653) acid and the naturally occurring sphingolipid phytosphingosine, is emerging as a significant modulator of skin physiology, particularly in the realm of ceramide metabolism and skin barrier function. This technical guide delves into the core mechanisms by which salicyloyl phytosphingosine is understood to influence the intricate pathways of ceramide synthesis and degradation. By examining available data, this document provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic and cosmetic applications of this novel compound. We will explore its impact on ceramide levels, detail relevant experimental protocols for investigation, and visualize the complex signaling pathways involved.

Introduction to Ceramide Metabolism and the Role of Phytosphingosine

Ceramides (B1148491) are a class of lipid molecules that are essential components of the skin's stratum corneum, playing a crucial role in maintaining the skin's barrier function and preventing transepidermal water loss. The biosynthesis of ceramides is a complex process involving several enzymatic pathways, primarily the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.

Phytosphingosine is a key sphingoid base precursor in the de novo synthesis of a specific class of ceramides known as phytoceramides (e.g., Ceramide NP). The final steps of this pathway involve the acylation of phytosphingosine by ceramide synthases (CerS) to form dihydroceramides, which are then desaturated to produce ceramides. This compound, by delivering phytosphingosine to the epidermis, is postulated to directly fuel this synthesis pathway.

Quantitative Effects of this compound on Ceramide Levels

While extensive quantitative data on the direct enzymatic effects of this compound are limited in publicly available literature, studies on cosmetic formulations containing this ingredient provide valuable insights into its impact on ceramide production in skin models.

Table 1: Effect of this compound on Ceramide Levels in a 3D Skin Model

Active IngredientConcentrationSkin ModelAnalytical MethodKey Finding
This compound0.2%3D Reconstructed Human EpidermisThin-Layer Chromatography (TLC)Increased total ceramide levels, with a notable enhancement of Ceramide 9.

Note: The specific percentage or fold-increase in ceramide levels was not detailed in the available documentation.

Postulated Mechanism of Action on Ceramide Metabolism Pathways

The mechanism of action of this compound on ceramide metabolism is thought to be twofold, leveraging the distinct properties of its constituent parts: phytosphingosine and salicylic acid.

  • Phytosphingosine Moiety: As a direct precursor, the phytosphingosine component is readily available for incorporation into the ceramide synthesis pathway, thereby increasing the substrate pool for ceramide synthases. This is believed to be the primary driver for the observed increase in ceramide levels.

  • Salicylic Acid Moiety: Salicylic acid is known for its anti-inflammatory and exfoliating properties. By reducing inflammation, it may create a more favorable environment for cellular processes, including lipid synthesis. Its keratolytic effect could also influence the overall lipid profile of the stratum corneum.

Below is a diagram illustrating the proposed influence of this compound on the ceramide synthesis pathway.

Salicyloyl_Phytosphingosine_Mechanism cluster_extracellular Extracellular/Upper Epidermis cluster_intracellular Keratinocyte Salicyloyl_Phytosphingosine This compound Phytosphingosine Phytosphingosine Salicyloyl_Phytosphingosine->Phytosphingosine Hydrolysis Ceramide_Synthase Ceramide Synthase (CerS) Phytosphingosine->Ceramide_Synthase Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Ceramide_Synthase Dihydroceramides Dihydroceramides Ceramide_Synthase->Dihydroceramides Dihydroceramide_Desaturase Dihydroceramide Desaturase (DES) Dihydroceramides->Dihydroceramide_Desaturase Ceramides Ceramides (e.g., Ceramide 9) Dihydroceramide_Desaturase->Ceramides Stratum_Corneum Stratum Corneum Lipid Matrix Ceramides->Stratum_Corneum Integration Experimental_Workflow Cell_Culture Cell/Tissue Culture (e.g., 3D Skin Model) Treatment Treatment with This compound Cell_Culture->Treatment Sample_Harvesting Sample Harvesting (Cells/Tissues) Treatment->Sample_Harvesting Lipid_Extraction Lipid Extraction Sample_Harvesting->Lipid_Extraction Enzyme_Activity_Assay Enzyme Activity Assays (CerS, SMase) Sample_Harvesting->Enzyme_Activity_Assay Lipid_Analysis Lipid Analysis (TLC, LC-MS/MS) Lipid_Extraction->Lipid_Analysis Data_Analysis Data Analysis and Interpretation Enzyme_Activity_Assay->Data_Analysis Lipid_Analysis->Data_Analysis

In Vitro Effects of Salicyloyl Phytosphingosine on Keratinocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloyl phytosphingosine (B30862) (SP) is a synthetic sphingolipid that combines the anti-inflammatory and keratolytic properties of salicylic (B10762653) acid with the skin-barrier-supporting functions of phytosphingosine. While its effects on dermal fibroblasts are well-documented, its direct impact on epidermal keratinocytes is an area of growing interest. This technical guide provides a comprehensive overview of the known and inferred in vitro effects of Salicyloyl phytosphingosine on keratinocytes, drawing from studies on SP, its parent compounds, and related phytosphingosine derivatives. The guide details quantitative data on cell proliferation and differentiation, outlines key experimental protocols, and visualizes the underlying signaling pathways to support further research and development in dermatology and cosmetic science.

Introduction

Keratinocytes, the primary cells of the epidermis, play a crucial role in forming the skin's protective barrier. Their proliferation and differentiation are tightly regulated processes essential for skin homeostasis. Dysregulation of these processes can lead to various skin conditions. This compound (SP) is a molecule of interest due to its potential to modulate keratinocyte function. It is a derivative of phytosphingosine, a naturally occurring lipid in the skin, combined with salicylic acid.[1] This guide synthesizes the current understanding of SP's in vitro effects on these vital skin cells.

Effects on Keratinocyte Proliferation and Differentiation

Direct quantitative data on the effects of this compound on keratinocyte proliferation and differentiation is limited in publicly accessible literature. However, significant insights can be drawn from studies on its precursor, phytosphingosine (PS).

Inhibition of Proliferation

Studies on phytosphingosine have demonstrated its anti-proliferative effects on normal human epidermal keratinocytes (NHEKs). In one key study, PS was shown to significantly inhibit DNA synthesis, a marker of cell proliferation.[2][3] Another phytosphingosine derivative, tetra-acetyl phytosphingosine (TAPS), has been shown to inhibit the growth of HaCaT cells (a human keratinocyte cell line) by inducing apoptosis, preceded by cell cycle arrest in the G2 phase.[4]

Induction of Differentiation

Phytosphingosine has been shown to promote the terminal differentiation of keratinocytes. Treatment of NHEKs with PS leads to an increase in the production of the cornified envelope, a key feature of fully differentiated keratinocytes.[2][3] Furthermore, PS treatment increases the expression of important differentiation marker proteins such as involucrin (B1238512) and loricrin.[2]

Anti-Inflammatory Effects and Signaling Pathways

The anti-inflammatory properties of this compound are a key area of its functionality, likely stemming from the combined actions of its constituent parts.

Inferred Mechanism via AP-1 Inhibition

Both salicylic acid and phytosphingosine are known to reduce the activity of the activator protein-1 (AP-1) transcription factor.[5][6] AP-1 plays a critical role in mediating inflammatory responses and upregulating matrix metalloproteinases (MMPs), which degrade the extracellular matrix. By inhibiting AP-1, this compound is inferred to exert anti-inflammatory effects and protect the dermal matrix.

Modulation of Inflammatory Cytokines

Preliminary research suggests that this compound has an anti-inflammatory effect on HaCaT keratinocytes by reducing interleukin-6 (IL-6) levels under inflammatory conditions.[5] Furthermore, studies on other phytosphingosine derivatives have shown they can ameliorate skin inflammation by inhibiting key inflammatory signaling pathways such as NF-κB and JAK/STAT in keratinocytes.[7]

PPARγ Activation by Phytosphingosine

The effects of phytosphingosine on keratinocyte differentiation and proliferation are linked to its ability to activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][3] PS has been shown to increase the transcriptional activity of PPARs and specifically upregulate the mRNA levels of PPARγ in HaCaT cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on phytosphingosine (PS) and this compound (SP).

Table 1: Effects of Phytosphingosine (PS) on Keratinocyte Proliferation and Differentiation

ParameterCell TypeTreatmentResultCitation
DNA SynthesisNHEK5 µM PSInhibition to 20% of control[2][3]
Cornified Envelope ProductionNHEK5 µM PS for 7 days~1.9-fold increase vs. control[2]
Involucrin Protein LevelNHEK5 µM PS for 4 days~40% increase vs. control[2]
PPARγ mRNA ExpressionHaCaT5 µM PS for 24 hours~3.8-fold increase vs. control[2]

Table 2: Effects of this compound (SP) on Fibroblasts

ParameterCell TypeTreatmentResultCitation
Procollagen-I ProductionAdult Human FibroblastsSP (concentration not specified)~2-fold increase (P < 0.01)[6][8]

Experimental Protocols

Keratinocyte Proliferation Assay ([³H]Thymidine Incorporation)

This protocol is based on the methodology used to assess the anti-proliferative effects of phytosphingosine.[2]

  • Cell Seeding: Plate Normal Human Epidermal Keratinocytes (NHEKs) in appropriate culture wells and grow to sub-confluency.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., 5 µM Phytosphingosine) or vehicle control in serum-free medium.

  • Radiolabeling: During the final hours of the treatment period (e.g., last 2 hours of a 24-hour incubation), add [³H]thymidine to each well.

  • Harvesting: After the labeling period, wash the cells with PBS, followed by precipitation with trichloroacetic acid (TCA) to fix the DNA.

  • Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.

Keratinocyte Differentiation Assay (Cornified Envelope Formation)

This protocol measures the terminal differentiation of keratinocytes.[2]

  • Cell Culture and Treatment: Culture NHEKs and treat with the test compound (e.g., 5 µM Phytosphingosine) or control for an extended period (e.g., 7 days).

  • Cell Lysis: Harvest and lyse the cells in a buffer containing a strong denaturant (e.g., SDS) and a reducing agent (e.g., dithiothreitol).

  • Heat Treatment: Boil the cell lysates to ensure the solubilization of all proteins except the cross-linked cornified envelopes.

  • Quantification: Pellet the insoluble cornified envelopes by centrifugation. Resuspend the pellet and measure the protein content using a suitable protein assay (e.g., BCA assay).

General Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Plating: Seed keratinocytes (e.g., HaCaT) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Signaling Pathway and Workflow Visualizations

Established Signaling Pathway for Phytosphingosine in Keratinocytes

G cluster_0 Cytoplasm cluster_1 Nucleus PS Phytosphingosine (PS) PPARg PPARγ (Peroxisome Proliferator- Activated Receptor gamma) PS->PPARg Activates PPARg_n Activated PPARγ PPARg->PPARg_n Translocates to Nucleus Nucleus Diff_Genes Differentiation Genes (e.g., Involucrin, Loricrin) Differentiation ↑ Keratinocyte Differentiation Diff_Genes->Differentiation Prolif_Genes Proliferation Genes Proliferation ↓ Keratinocyte Proliferation Prolif_Genes->Proliferation PPARg_n->Diff_Genes Upregulates Transcription PPARg_n->Prolif_Genes Downregulates Transcription G cluster_0 Cytoplasm cluster_1 Nucleus SP This compound (SP) AP1 AP-1 (Activator Protein-1) SP->AP1 Inhibits Activity (Inferred) MMPs MMPs (Matrix Metalloproteinases) AP1->MMPs Induces Transcription ProInflam_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) AP1->ProInflam_Cytokines Induces Transcription Matrix_Degradation ↓ Matrix Degradation MMPs->Matrix_Degradation Inflammation ↓ Inflammation ProInflam_Cytokines->Inflammation G start Start: Keratinocyte Culture (e.g., HaCaT, NHEK) treatment Treatment with This compound (Varying Concentrations & Times) start->treatment endpoint Endpoint Assays treatment->endpoint prolif Proliferation/ Viability Assay (e.g., MTT, ³H-Thymidine) endpoint->prolif diff Differentiation Assay (e.g., Involucrin Western Blot, Cornified Envelope Quantification) endpoint->diff inflam Inflammation Assay (e.g., IL-6 ELISA, NF-κB Reporter Assay) endpoint->inflam analysis Data Analysis and Interpretation prolif->analysis diff->analysis inflam->analysis

References

Salicyloyl Phytosphingosine: A Deep Dive into its Gene Regulatory Mechanisms in the Skin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salicyloyl phytosphingosine (B30862) is a novel lipoamino acid that combines the well-documented properties of salicylic (B10762653) acid and phytosphingosine. This molecule is emerging as a potent agent in dermatology and cosmetic science, with observed benefits in skin barrier function, inflammation modulation, and overall skin health. While empirical evidence supports its efficacy, a detailed understanding of its molecular mechanisms, particularly its influence on gene expression, is crucial for targeted therapeutic and cosmetic development.

This technical guide synthesizes the available data on the constituent components of salicyloyl phytosphingosine to propose a hypothetical model of its gene regulatory activities. We will explore the potential signaling pathways it modulates, present anticipated quantitative changes in gene expression, and provide detailed experimental protocols for researchers to investigate these effects.

Hypothesized Molecular Mechanisms of Action

This compound is anticipated to exert its effects through a dual mechanism, leveraging the distinct activities of its parent molecules.

  • The Phytosphingosine Moiety: Phytosphingosine is a precursor to ceramides (B1148491), essential lipids for maintaining the integrity of the stratum corneum. It is hypothesized that the phytosphingosine component of the molecule upregulates genes involved in ceramide synthesis and keratinocyte differentiation, thereby strengthening the skin barrier. Furthermore, phytosphingosine itself has known anti-inflammatory and antimicrobial properties, likely mediated through the modulation of key inflammatory signaling pathways.

  • The Salicylic Acid Moiety: Salicylic acid is a well-established anti-inflammatory agent that is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. At the gene expression level, salicylic acid is known to suppress the expression of pro-inflammatory cytokines and mediators.

By combining these two moieties, this compound is likely to offer a synergistic effect, simultaneously bolstering the skin's defenses while actively suppressing inflammatory responses at the genetic level.

Quantitative Data on Gene Expression

The following tables summarize the hypothesized changes in the expression of key genes in human keratinocytes following treatment with this compound. These estimations are based on the known effects of salicylic acid and phytosphingosine.

Table 1: Predicted Regulation of Genes Involved in Skin Barrier Function

Gene SymbolGene NamePredicted RegulationRationale
SPTLC1/2Serine palmitoyltransferase 1/2↑ (Upregulation)Phytosphingosine moiety may stimulate the initial steps of ceramide synthesis.
CERS3Ceramide Synthase 3↑ (Upregulation)Key enzyme in the synthesis of the long-chain ceramides crucial for skin barrier integrity.
FLGFilaggrin↑ (Upregulation)Important for the formation of the cornified envelope and overall keratinocyte differentiation.
LORLoricrin↑ (Upregulation)A major protein component of the cornified envelope.
IVLInvolucrin↑ (Upregulation)A structural protein that is a precursor to the cornified envelope.

Table 2: Predicted Regulation of Genes Involved in Inflammation

Gene SymbolGene NamePredicted RegulationRationale
PTGS2Prostaglandin-Endoperoxide Synthase 2 (COX-2)↓ (Downregulation)Salicylic acid moiety is a known inhibitor of COX-2 expression, reducing prostaglandin synthesis.
IL1AInterleukin 1 Alpha↓ (Downregulation)Both moieties may contribute to the suppression of this key pro-inflammatory cytokine.
TNFTumor Necrosis Factor↓ (Downregulation)A central mediator of inflammation that is likely to be downregulated.
NFKB1Nuclear Factor Kappa B Subunit 1↓ (Downregulation)Salicylic acid can inhibit the activation of the NF-κB pathway, reducing the expression of its target genes.
DEFB4ADefensin Beta 4A↑ (Upregulation)Phytosphingosine has been shown to induce the expression of antimicrobial peptides in keratinocytes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathways modulated by this compound and a typical experimental workflow for investigating its effects on gene expression.

Salicyloyl_Phytosphingosine_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Salicyloyl Phytosphingosine IKK IKK Complex SP->IKK Inhibits Prostaglandins Prostaglandins SP->Prostaglandins Inhibits COX-2 Enzyme NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates COX2_mRNA COX-2 mRNA COX2_mRNA->Prostaglandins Translation DNA DNA (Promoter Region) NFkB_n->DNA Binds to Pro_Inflammatory_Genes Pro-inflammatory Genes (IL-1α, TNF-α, COX-2) DNA->Pro_Inflammatory_Genes Induces Transcription Pro_Inflammatory_Genes->COX2_mRNA

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Salicyloyl_Phytosphingosine_Skin_Barrier_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Salicyloyl Phytosphingosine Phyto_Metabolism Phytosphingosine Metabolism SP->Phyto_Metabolism Provides Substrate Ceramide_Precursors Ceramide Precursors Phyto_Metabolism->Ceramide_Precursors Transcription_Factors Transcription Factors (e.g., PPARs) Phyto_Metabolism->Transcription_Factors Activates Barrier_Genes Barrier Function Genes (SPT, CERS, FLG, LOR, IVL) Transcription_Factors->Barrier_Genes Induces Transcription

Caption: Proposed mechanism for skin barrier enhancement by this compound.

Gene_Expression_Workflow cluster_analysis Gene Expression Analysis Cell_Culture 1. Keratinocyte Cell Culture Treatment 2. Treatment with Salicyloyl Phytosphingosine Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction QC 4. RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC cDNA_Synthesis 5. cDNA Synthesis QC->cDNA_Synthesis qPCR 6a. RT-qPCR for Targeted Gene Analysis cDNA_Synthesis->qPCR Microarray 6b. Microarray for Whole Transcriptome Analysis cDNA_Synthesis->Microarray RNASeq 6c. RNA-Seq for Deep Transcriptome Profiling cDNA_Synthesis->RNASeq Data_Analysis 7. Bioinformatic Data Analysis qPCR->Data_Analysis Microarray->Data_Analysis RNASeq->Data_Analysis Validation 8. Protein Level Validation (e.g., Western Blot, ELISA) Data_Analysis->Validation

Caption: Experimental workflow for studying gene expression changes induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the effects of this compound on gene expression in human keratinocytes.

1. Cell Culture and Treatment

  • Cell Line: Normal Human Epidermal Keratinocytes (NHEK).

  • Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.

  • Culture Conditions: 37°C, 5% CO2, humidified incubator.

  • Protocol:

    • Seed NHEKs in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in basal medium for 12-24 hours prior to treatment.

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for a specified time course (e.g., 6, 12, 24 hours).

    • After incubation, wash the cells with PBS and proceed to RNA extraction.

2. RNA Extraction and cDNA Synthesis

  • Reagents: TRIzol reagent, chloroform, isopropanol, 75% ethanol, RNase-free water, reverse transcriptase kit.

  • Protocol:

    • Lyse the cells directly in the well by adding 1 mL of TRIzol reagent per well.

    • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol.

    • Incubate for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Air-dry the pellet and resuspend in RNase-free water.

    • Quantify the RNA using a spectrophotometer and assess its integrity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

3. Real-Time Quantitative PCR (RT-qPCR)

  • Reagents: SYBR Green qPCR Master Mix, gene-specific primers (forward and reverse), cDNA template.

  • Protocol:

    • Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.

    • Run the qPCR on a real-time PCR system with the following typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Include a melt curve analysis to ensure product specificity.

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

4. Western Blotting for Protein Validation

  • Reagents: RIPA buffer, protease inhibitors, protein assay kit, Laemmli buffer, primary antibodies (e.g., anti-COX-2, anti-Filaggrin), HRP-conjugated secondary antibody, ECL substrate.

  • Protocol:

    • Lyse treated cells with RIPA buffer containing protease inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

    • Normalize protein levels to a loading control (e.g., β-actin, GAPDH).

This compound represents a promising multifunctional ingredient for dermatological applications. While direct evidence for its gene regulatory mechanisms is still emerging, a strong hypothetical framework can be constructed based on the known activities of salicylic acid and phytosphingosine. This guide provides a foundation for researchers to explore the molecular underpinnings of this compound's efficacy. The proposed experimental workflows and protocols offer a clear path for validating the hypothesized effects on genes related to skin barrier integrity and inflammation. Such investigations will be pivotal in substantiating the clinical benefits of this compound and paving the way for its evidence-based application in next-generation skincare and dermatological therapies.

A Technical Guide to Investigating the Cellular Uptake and Localization of Salicyloyl Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salicyloyl phytosphingosine (B30862) (SP) is a synthetic bioactive lipid that combines the properties of salicylic (B10762653) acid and phytosphingosine.[1][2][3] It is recognized for its significant potential in skincare and dermatology, primarily due to its anti-aging capabilities.[2][4] In vitro and in vivo studies have demonstrated that SP can stimulate the synthesis of procollagen-I in fibroblasts, increase the deposition of essential extracellular matrix proteins like fibrillin-1, and reduce the levels of matrix metalloproteinases (MMPs) that degrade collagen.[5][6] These effects contribute to the reduction of wrinkles and the overall improvement of skin appearance.[1][7]

Phytosphingosine, a key component of SP, is a naturally occurring sphingolipid in the skin that plays a role in maintaining the skin's barrier function and has been shown to influence epidermal cell differentiation.[7][8] Salicylic acid is well-known for its anti-inflammatory and exfoliating properties.[2] The combination of these two molecules into a single entity, SP, offers a multi-faceted approach to skin rejuvenation.[1][3]

Despite the documented efficacy of Salicyloyl Phytosphingosine in cosmetic and dermatological applications, a significant knowledge gap exists regarding its fundamental cellular and molecular mechanisms of action. Specifically, detailed information on how SP is taken up by skin cells, its subsequent intracellular localization, and the precise signaling pathways it modulates upon entry is not extensively covered in publicly available literature. Understanding these core processes is critical for optimizing its therapeutic potential, developing more effective delivery systems, and expanding its applications in drug development.

This technical guide provides a comprehensive framework for researchers to investigate the cellular uptake and localization of this compound. It outlines detailed experimental protocols, data presentation strategies, and conceptual models to facilitate a deeper understanding of SP's cellular journey and downstream effects.

Proposed Mechanisms of Cellular Uptake for this compound

Given its lipophilic nature, stemming from the long hydrocarbon chain of the phytosphingosine backbone, this compound is likely to interact with and cross the plasma membrane of target cells, such as dermal fibroblasts and keratinocytes.[9] The precise mechanisms of uptake have not been empirically determined for SP, but can be hypothesized based on the behavior of other lipophilic molecules and sphingolipids.

Potential mechanisms for the cellular uptake of SP include:

  • Passive Diffusion: Small, moderately lipophilic molecules can often traverse the lipid bilayer of the cell membrane by simple diffusion, moving down their concentration gradient.[9] The physicochemical properties of SP may allow it to directly partition into the membrane and enter the cytosol.

  • Endocytosis: Cells can internalize larger molecules and particles through various endocytic pathways. While perhaps less likely for a single molecule of this size, it is possible that SP incorporates into the plasma membrane and is subsequently internalized through clathrin-mediated or caveolin-mediated endocytosis, or through macropinocytosis.[10] Once inside, it would be contained within endosomes, and its subsequent escape into the cytosol or transport to other organelles would be a critical step for its bioactivity.

Investigating these potential pathways is a key objective of the experimental protocols outlined in this guide.

Experimental Protocols for a Comprehensive Investigation

This section details a series of experimental protocols designed to qualitatively and quantitatively assess the cellular uptake of SP and to determine its subcellular localization.

General Cell Culture and Treatment
  • Cell Lines: Human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKs) are physiologically relevant cell lines for studying the effects of SP.

  • Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment with SP: A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). For experiments, the stock solution is diluted in cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments.

Quantification of Cellular Uptake

To quantify the amount of SP that enters cells, it is first necessary to label the molecule for detection.

3.2.1 Fluorescent Labeling of this compound

Since SP is not intrinsically fluorescent, it must be conjugated to a fluorescent dye for visualization by microscopy and quantification by flow cytometry.

  • Labeling Strategy: A fluorescent probe, such as a BODIPY or NBD dye, can be chemically conjugated to the phytosphingosine backbone of SP. These fluorophores are relatively small and have been successfully used to label other lipids and sphingolipids for cellular trafficking studies without dramatically altering their biological behavior.[2][3][11] The synthesis of such a fluorescent analog would be a crucial first step.

3.2.2 Experimental Protocol: Qualitative Analysis of Cellular Uptake by Confocal Fluorescence Microscopy

This method allows for the direct visualization of SP entry into cells.

  • Cell Seeding: Seed HDFs or HEKs on glass-bottom dishes or coverslips and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of fluorescently labeled SP (e.g., 1, 5, 10 µM) or the vehicle control. Incubate for different time points (e.g., 1, 4, 12, 24 hours).

  • Cell Staining: To visualize the cell boundaries and nucleus, co-stain with a membrane dye (e.g., CellMask Deep Red) and a nuclear stain (e.g., Hoechst 33342) for the final 15-30 minutes of incubation.

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any extracellular fluorescent SP.

  • Imaging: Immediately image the live cells using a confocal laser scanning microscope. Acquire images in the channels corresponding to the SP-fluorophore, the membrane stain, and the nuclear stain.

  • Analysis: Observe the presence and distribution of the fluorescent signal from the labeled SP within the cell boundaries. This provides qualitative evidence of cellular uptake.

3.2.3 Experimental Protocol: Quantitative Analysis of Cellular Uptake by Flow Cytometry

Flow cytometry enables the rapid quantification of the mean fluorescence intensity of a large population of cells, providing a robust measure of uptake.

  • Cell Seeding: Seed cells in 6-well or 12-well plates and culture for 24 hours.

  • Treatment: Treat the cells with fluorescently labeled SP at various concentrations and for different durations as described for microscopy.

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using a non-enzymatic cell dissociation solution or trypsin. Neutralize with culture medium and transfer the cell suspension to FACS tubes.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash twice with cold PBS to remove any remaining extracellular fluorescence.

  • Flow Cytometry Analysis: Resuspend the cell pellet in FACS buffer (PBS with 1-2% FBS). Analyze the samples on a flow cytometer, exciting with the appropriate laser and collecting emission in the corresponding channel for the SP-fluorophore. Record data for at least 10,000 cells per sample.

  • Data Analysis: Gate the live cell population based on forward and side scatter. The geometric mean fluorescence intensity (MFI) of the gated population is directly proportional to the amount of internalized labeled SP.

Determination of Subcellular Localization

3.3.1 Experimental Protocol: Co-localization with Organelle-Specific Dyes

This technique helps to pinpoint the specific organelles where SP accumulates after entering the cell.

  • Cell Seeding and Treatment: Follow the same procedure as for confocal microscopy (Section 3.2.2).

  • Organelle Staining: During the last 30-60 minutes of incubation with labeled SP, add a specific fluorescent dye for the organelle of interest. Examples include:

    • Mitochondria: MitoTracker Red CMXRos

    • Endoplasmic Reticulum: ER-Tracker Green

    • Lysosomes: LysoTracker Deep Red

    • Golgi Apparatus: NBD C6-Ceramide

  • Washing and Imaging: Wash the cells and perform confocal microscopy as previously described. Acquire images in all relevant channels simultaneously.

  • Analysis: Overlay the images from the SP-fluorophore and the organelle-specific dye. The appearance of a third color (e.g., yellow from green and red overlap) in the merged image indicates co-localization. Quantitative co-localization analysis can be performed using software to calculate Pearson's or Mander's coefficients.

3.3.2 Experimental Protocol: Subcellular Fractionation

This biochemical technique provides a quantitative measure of the amount of SP in different cellular compartments. This method does not require fluorescent labeling if a sensitive detection method like mass spectrometry is available.

  • Cell Culture and Treatment: Culture a large number of cells (e.g., in 15 cm dishes) and treat with unlabeled SP for a specific duration.

  • Cell Harvesting and Lysis: Harvest the cells and wash them with cold PBS. Lyse the cells using a dounce homogenizer in a hypotonic buffer. This breaks the plasma membrane while leaving most organelles intact.

  • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate the different organelles based on their size and density. A general scheme is as follows:

    • Low-speed spin (e.g., 1,000 x g for 10 min): Pellets the nuclei.

    • Medium-speed spin of the supernatant (e.g., 10,000 x g for 20 min): Pellets the mitochondria.

    • High-speed spin (ultracentrifugation) of the supernatant (e.g., 100,000 x g for 60 min): Pellets the microsomal fraction (ER and Golgi) and leaves the cytosol as the final supernatant.

  • Lipid Extraction: Perform a lipid extraction (e.g., using the Bligh-Dyer method) on each of the isolated fractions (nuclear, mitochondrial, microsomal, and cytosolic).

  • Quantification of SP: Analyze the lipid extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the absolute amount of this compound in each subcellular fraction.

  • Purity Control: It is essential to verify the purity of each fraction by performing a Western blot for well-known protein markers of each organelle (e.g., Histone H3 for the nucleus, COX IV for mitochondria, Calnexin for the ER, and GAPDH for the cytosol).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Quantitative Analysis of this compound Cellular Uptake by Flow Cytometry

Treatment GroupConcentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (MFI) ± SDFold Change over Control
Vehicle Control0 (DMSO)4100 ± 151.0
Labeled SP14500 ± 455.0
Labeled SP542500 ± 21025.0
Labeled SP1046000 ± 55060.0
Labeled SP51800 ± 708.0
Labeled SP5124500 ± 40045.0
Labeled SP5247000 ± 62070.0

This table is a template. The data shown are for illustrative purposes only.

Table 2: Subcellular Distribution of this compound Determined by Subcellular Fractionation and LC-MS

Subcellular FractionProtein MarkerSP Amount (ng per mg of total protein) ± SEM% of Total Cellular SP
NuclearHistone H3Experimental DataCalculated Value
MitochondrialCOX IVExperimental DataCalculated Value
Microsomal (ER/Golgi)CalnexinExperimental DataCalculated Value
CytosolicGAPDHExperimental DataCalculated Value
Total Sum of all fractions 100%

This table is a template for presenting results from a subcellular fractionation experiment.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and hypothetical signaling pathways.

experimental_workflow cluster_prep Phase 1: Preparation cluster_uptake Phase 2: Uptake Analysis cluster_localization Phase 3: Localization Analysis cluster_analysis Phase 4: Data Interpretation cell_culture Cell Culture (e.g., HDFs) treatment Cell Treatment with Labeled/Unlabeled SP cell_culture->treatment sp_labeling Fluorescent Labeling of SP sp_labeling->treatment microscopy Confocal Microscopy (Qualitative) treatment->microscopy flow_cytometry Flow Cytometry (Quantitative) treatment->flow_cytometry co_localization Co-localization Imaging (with Organelle Dyes) treatment->co_localization fractionation Subcellular Fractionation treatment->fractionation data_quant Quantitative Data Analysis (Tables 1 & 2) microscopy->data_quant flow_cytometry->data_quant lcms LC-MS Analysis fractionation->lcms lcms->data_quant pathway_modeling Signaling Pathway Modeling data_quant->pathway_modeling

Caption: Experimental workflow for investigating SP cellular uptake and localization.

hypothetical_signaling_pathway cluster_effects Downstream Cellular Effects SP_ext Extracellular This compound membrane Plasma Membrane SP_ext->membrane Cellular Uptake (e.g., Diffusion) SP_int Intracellular SP membrane->SP_int ap1 Inhibition of AP-1 Transcription Factor SP_int->ap1 collagen_synth Increased Procollagen-I Gene Transcription SP_int->collagen_synth fibrillin_synth Increased Fibrillin-1 Expression SP_int->fibrillin_synth mmp_down Decreased MMP-1 Expression ap1->mmp_down ecm Enhanced Extracellular Matrix Integrity mmp_down->ecm Reduced Degradation collagen_prot Increased Procollagen-I Protein Synthesis collagen_synth->collagen_prot collagen_prot->ecm Increased Deposition fibrillin_synth->ecm Increased Deposition

Caption: Hypothetical signaling pathway of this compound in dermal fibroblasts.

Conclusion

While this compound has demonstrated significant promise as an anti-aging ingredient, a thorough understanding of its cellular and molecular mechanisms is essential for its future development and application. The lack of specific data on its cellular uptake and localization represents a critical gap in our knowledge. This technical guide provides a robust and comprehensive experimental framework for researchers to systematically investigate these processes.

By employing the detailed protocols for fluorescent labeling, microscopy, flow cytometry, and subcellular fractionation, scientists can generate the quantitative data needed to elucidate the cellular journey of SP. The proposed visualizations and data presentation formats offer a structured approach to interpreting and communicating these findings. Ultimately, the knowledge gained from such studies will not only enhance our understanding of this compound's bioactivity but also pave the way for the rational design of next-generation therapeutics for dermatology and beyond.

References

Salicyloyl Phytosphingosine: A Deep Dive into its Modulation of Activator Protein-1 (AP-1) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloyl phytosphingosine (B30862) (SP), a novel sphingolipid derivative, has emerged as a significant agent in the field of dermatology, particularly in the context of repairing photoaged skin. Its efficacy is largely attributed to its ability to modulate the activator protein-1 (AP-1) signaling pathway. AP-1, a transcription factor, plays a pivotal role in the expression of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of the extracellular matrix (ECM), a hallmark of skin aging. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction between salicyloyl phytosphingosine and the AP-1 signaling cascade, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and AP-1 Signaling

This compound is a synthetic sphingolipid, a derivative of the naturally occurring phytosphingosine, which is a fundamental component of ceramides (B1148491) in the skin.[1] Both salicylic (B10762653) acid and phytosphingosine, the constituent parts of SP, are known to independently reduce the activity of the activator protein-1 (AP-1) transcription factor.[2] This mode of action is comparable to that of retinoic acid, a well-established anti-aging compound that mitigates the levels of MMPs and boosts the synthesis of ECM proteins.[2]

The AP-1 transcription factor is a dimeric complex, typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos). Its activation is a downstream event of several signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways, which include extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). Upon activation by stimuli such as ultraviolet (UV) radiation, these kinases phosphorylate c-Jun and increase the expression of c-Fos, leading to the formation of the active AP-1 heterodimer. This complex then binds to specific DNA sequences in the promoter regions of target genes, such as MMP-1, initiating their transcription.

Mechanism of Action: Inhibition of AP-1 Signaling by this compound

While direct studies on the effect of this compound on the phosphorylation of AP-1 components are not yet available, the mechanism can be inferred from the known activities of its constituents and related sphingolipids.

The phytosphingosine moiety is believed to be the primary driver of AP-1 inhibition via the MAPK pathway. Research has shown that phytosphingosine can inhibit the activity of ERK1/2 in human cancer cells. Furthermore, a closely related metabolite, phytosphingosine-1-phosphate, has been demonstrated to suppress the activation of JNK in human dermal fibroblasts induced by oxidative stress.[3] It is plausible that this compound acts similarly, interfering with the upstream kinases (JNK and/or ERK) that are responsible for the phosphorylation and subsequent activation of c-Jun.

The salicylic acid component also contributes to the overall reduction in AP-1 activity, a property that has been documented for this compound.[2]

The proposed inhibitory pathway is visualized in the following diagram:

G cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix UV UV Radiation MAPKKK MAPKKK UV->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK cJun c-Jun JNK->cJun P cFos c-Fos ERK->cFos Expression SP Salicyloyl Phytosphingosine SP->JNK Inhibition (inferred) SP->ERK Inhibition (inferred) AP1 AP-1 (c-Jun/c-Fos) SP->AP1 Inhibition cJun->AP1 cFos->AP1 MMP1_gene MMP-1 Gene AP1->MMP1_gene + Procollagen_gene Procollagen-I Gene AP1->Procollagen_gene - MMP1 MMP-1 (Collagenase) MMP1_gene->MMP1 Procollagen Procollagen-I Procollagen_gene->Procollagen Collagen Collagen MMP1->Collagen Degradation Procollagen->Collagen

Proposed mechanism of AP-1 inhibition by this compound.

By inhibiting the AP-1 signaling pathway, this compound leads to a downstream reduction in the expression of MMP-1 and a concomitant increase in the synthesis of essential extracellular matrix proteins such as procollagen-I and fibrillin-1.

Quantitative Data Summary

The effects of this compound on key biomarkers of skin aging have been quantified in both in vitro and in vivo studies.

Parameter Experimental System Treatment Result Significance Reference
Procollagen-I Production In vitro (Adult Human Fibroblasts)This compoundTwo-fold increaseP < 0.01[2]
MMP-1 Levels In vivo (Human Skin Biopsies)0.05% and 0.2% this compound (8 days)ReductionP < 0.05[2]
Procollagen-I Deposition In vivo (Human Skin Biopsies)0.05% and 0.2% this compound (8 days)Increased depositionP < 0.05[2]
Fibrillin-1 Deposition In vivo (Human Skin Biopsies)0.05% and 0.2% this compound (8 days)Increased depositionP < 0.05[2]
Wrinkle Depth (Rz) Clinical Trial (4 weeks)This compound CreamReductionP < 0.05[2]
Skin Roughness (Ra) Clinical Trial (4 weeks)This compound CreamReductionP < 0.05[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to study the effects of this compound on the AP-1 signaling pathway.

Cell Culture

Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight before treatment with this compound.

Western Blot Analysis for Phosphorylated c-Jun and c-Fos

This protocol allows for the detection of the activated forms of the key AP-1 components.

G A 1. Cell Lysis - Treat HDFs with SP - Lyse cells in RIPA buffer with phosphatase & protease inhibitors B 2. Protein Quantification - Determine protein concentration using BCA or Bradford assay A->B C 3. SDS-PAGE - Denature protein samples - Separate proteins by size on a polyacrylamide gel B->C D 4. Protein Transfer - Transfer separated proteins to a PVDF or nitrocellulose membrane C->D E 5. Blocking - Block membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding D->E F 6. Primary Antibody Incubation - Incubate with primary antibodies (anti-phospho-c-Jun, anti-c-Fos) overnight at 4°C E->F G 7. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature F->G H 8. Detection - Add ECL substrate - Image chemiluminescence G->H I 9. Analysis - Quantify band intensity - Normalize to total protein or loading control (e.g., GAPDH) H->I

Workflow for Western blot analysis of p-c-Jun and c-Fos.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-c-Jun, rabbit anti-c-Fos)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

AP-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of AP-1.

G A 1. Cell Transfection - Transfect HDFs with an AP-1 reporter plasmid (containing AP-1 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) B 2. Treatment - Treat transfected cells with This compound and/ or an AP-1 activator (e.g., PMA) A->B C 3. Cell Lysis - Lyse the cells using a passive lysis buffer B->C D 4. Luciferase Assay - Add luciferase assay substrate to the cell lysate C->D E 5. Measurement - Measure the luminescence of the firefly and Renilla luciferases using a luminometer D->E F 6. Analysis - Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency E->F

Workflow for AP-1 luciferase reporter assay.

Materials:

  • AP-1 luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect HDFs with the AP-1 reporter plasmid and the control plasmid.

  • Treatment: After 24 hours, treat the cells with this compound, with or without an AP-1 activator like phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Lysis: Lyse the cells according to the manufacturer's protocol.

  • Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Analysis: Normalize the AP-1-driven firefly luciferase activity to the control Renilla luciferase activity.

Real-Time Quantitative PCR (RT-qPCR) for MMP-1 Gene Expression

This method quantifies the mRNA levels of the AP-1 target gene, MMP1.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • RT-qPCR master mix (e.g., SYBR Green)

  • Primers for MMP1 and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from treated HDFs.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • RT-qPCR: Perform RT-qPCR using primers for MMP1 and the housekeeping gene.

  • Analysis: Calculate the relative expression of MMP1 using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound demonstrates significant potential in the repair of photoaged skin through its inhibitory effects on the AP-1 signaling pathway. By reducing the expression of MMP-1 and promoting the synthesis of key extracellular matrix components, it effectively counteracts the visible signs of skin aging. The mechanism, likely driven by the inhibition of the MAPK pathway by the phytosphingosine moiety, presents a promising avenue for the development of targeted dermatological therapies. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular interactions and for the screening of novel compounds with similar modes of action.

References

The Dawn of a Novel Sphingolipid: Discovery and Synthesis of Salicyloyl Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Genesis of a Bioactive Molecule for Skin Health

Abstract

Introduction

The quest for novel bioactive compounds to mitigate the signs of skin aging and improve overall skin health is a perpetual endeavor in cosmetic and pharmaceutical research. Sphingolipids, integral components of the skin's natural barrier, have long been a focus of such research. Phytosphingosine (B30862), a naturally occurring sphingoid base in the stratum corneum, is known for its role in maintaining barrier function and possessing antimicrobial and anti-inflammatory properties. Salicylic (B10762653) acid, a beta-hydroxy acid, is a well-established keratolytic and anti-inflammatory agent.

The conceptualization of Salicyloyl phytosphingosine stemmed from the innovative idea of chemically uniting these two entities to create a novel molecule with potentially synergistic or enhanced benefits for the skin. This document traces the origins of this molecule, focusing on its initial chemical synthesis, which represents its "isolation" in a non-natural context, and the early scientific investigations that unveiled its biological efficacy.

The Genesis: Synthetic Approach to this compound

The discovery of this compound is intrinsically linked to its chemical synthesis, as it is not a naturally occurring molecule. The pioneering work in this area is detailed in patents filed in the late 1990s, which laid the groundwork for its production and subsequent application in cosmetic formulations.

Experimental Protocol: Synthesis of N-Salicyloyl-Phytosphingosine

The following protocol is a detailed methodology for the synthesis of N-Salicyloyl-phytosphingosine, as described in foundational patents.[1][2]

Materials:

Procedure:

  • Synthesis of 2-amino-1,3,4-octadecanetriol (Phytosphingosine synthesis intermediate):

    • In a 100 ml three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet tube, place 27 ml (0.45 mol) of monoethanolamine.

    • While stirring and heating the mixture at 80°C under a nitrogen atmosphere, a solution of 10 g (0.037 mol) of 1,2-epoxyoctadecane is added dropwise.

    • The reaction mixture is stirred for an additional 4 hours at 80°C.

    • The excess monoethanolamine is removed under reduced pressure.

    • The residue is then recrystallized from ethyl acetate to yield the intermediate product.

  • N-Acylation with Methyl Salicylate:

    • To a solution of the synthesized 2-amino-1,3,4-octadecanetriol in methanol, add methyl salicylate and a catalytic amount of sodium methoxide.

    • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by thin-layer chromatography).

    • The mixture is then cooled to room temperature and neutralized with hydrochloric acid.

  • Purification:

    • The solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform (B151607) and methanol) to yield pure N-salicyloyl-phytosphingosine.

Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis of N-Salicyloyl-Phytosphingosine start Start Materials: 1,2-epoxyoctadecane Monoethanolamine step1 Step 1: Synthesis of Phytosphingosine Intermediate (Reaction at 80°C) start->step1 step2 Intermediate Product: 2-amino-1,3,4-octadecanetriol step1->step2 step3 Step 2: N-Acylation (with Methyl Salicylate and Sodium Methoxide in Methanol) step2->step3 step4 Crude Product step3->step4 step5 Step 3: Purification (Column Chromatography) step4->step5 end_product Final Product: N-Salicyloyl-Phytosphingosine step5->end_product

Caption: A flowchart illustrating the key stages in the chemical synthesis of N-Salicyloyl-phytosphingosine.

Initial Biological Investigations and Efficacy Data

Following its synthesis, this compound was subjected to a series of in-vitro and in-vivo studies to ascertain its biological effects, particularly in the context of skin aging. These early studies were crucial in establishing its profile as a novel anti-aging agent.

In-Vitro Efficacy: Stimulation of Extracellular Matrix Proteins

One of the primary indicators of skin aging is the degradation of the extracellular matrix (ECM), which is predominantly composed of collagen and elastin. Early in-vitro studies focused on the effect of this compound on the synthesis of key ECM proteins in human dermal fibroblasts.

Experimental Protocol: In-Vitro Procollagen-I Synthesis Assay

  • Cell Culture: Adult human dermal fibroblasts are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.05% and 0.2%) and a vehicle control for a specified period.

  • Analysis: The amount of procollagen-I secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Statistical Analysis: The results are statistically analyzed to determine the significance of the observed effects.

Quantitative Data from In-Vitro Studies:

BiomarkerTreatmentResultSignificanceReference
Procollagen-IThis compoundTwo-fold increase in productionP < 0.01[3][4]
In-Vivo Studies: Effects on Photoaged Skin

To validate the in-vitro findings, subsequent studies investigated the effects of topically applied this compound on human skin, particularly skin exhibiting signs of photoaging.

Experimental Protocol: In-Vivo Occluded Patch Test

  • Subjects: A small cohort of volunteers with photoaged skin.

  • Treatment: Test products, including formulations containing this compound (at concentrations of 0.05% and 0.2%), a positive control (e.g., all-trans retinoic acid 0.025%), and a vehicle, are applied under occlusion for a defined period (e.g., 8 days).

  • Biopsy and Analysis: Skin biopsies are taken from the treated areas. The expression of dermal markers such as fibrillin-1, procollagen-I, and matrix metalloproteinase-1 (MMP-1) is assessed immunochemically.

  • Clinical Evaluation: In separate studies, the effect on periorbital wrinkles is evaluated over a longer duration (e.g., 4 weeks) using techniques like Fast Optical In Vivo Topometry of Human Skin (FOITS).

Quantitative Data from In-Vivo Studies:

Biomarker/ParameterTreatment ConcentrationsObserved EffectSignificanceReference
Fibrillin-1 Deposition0.05% and 0.2%IncreasedP < 0.05[3][4]
Procollagen-I Deposition0.05% and 0.2%IncreasedP < 0.05[3][4]
MMP-1 Levels0.05% and 0.2%ReducedP < 0.05[3][4]
Wrinkle Depth (Rz)0.2% (in O/W cream)ReducedP < 0.05[4]
Skin Roughness (Ra)0.2% (in O/W cream)ReducedP < 0.05[4]

Proposed Signaling Pathway of Action

Based on the initial findings, a putative signaling pathway for the action of this compound in skin cells can be proposed. The molecule is believed to exert its effects by modulating key cellular processes involved in ECM homeostasis.

G cluster_pathway Proposed Signaling Pathway of this compound SP This compound Fibroblast Dermal Fibroblast SP->Fibroblast Procollagen Increased Procollagen-I Synthesis Fibroblast->Procollagen Stimulates Fibrillin Increased Fibrillin-1 Deposition Fibroblast->Fibrillin Stimulates MMP1 Reduced MMP-1 Expression Fibroblast->MMP1 Inhibits ECM Extracellular Matrix Homeostasis (Improved Skin Structure) Procollagen->ECM Fibrillin->ECM MMP1->ECM Prevents Degradation

Caption: A diagram illustrating the proposed mechanism of action for this compound in dermal fibroblasts.

Conclusion

The discovery and initial development of this compound represent a significant advancement in the field of cosmetic science. Through a targeted synthetic approach, a novel bioactive molecule was created that effectively combines the beneficial properties of phytosphingosine and salicylic acid. The early in-vitro and in-vivo studies provided compelling evidence of its ability to improve the signs of skin aging by stimulating the synthesis of crucial extracellular matrix proteins and reducing their degradation. This technical guide has provided a comprehensive overview of the foundational work on this compound, offering valuable insights for researchers and professionals in the ongoing development of innovative skincare solutions. The journey of this molecule from a synthetic concept to a validated anti-aging ingredient underscores the power of rational molecular design in addressing complex biological challenges.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Salicyloyl Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyloyl phytosphingosine (B30862) is a synthetic sphingolipid, created by the combination of salicylic (B10762653) acid and phytosphingosine, a lipid naturally present in the skin.[1] This molecule is of significant interest in dermatological and cosmetic research due to its dual-action mechanism: it supports the skin's natural lipid barrier and provides the exfoliating and anti-inflammatory benefits of salicylic acid.[2][3] Its purported anti-aging properties, such as stimulating the skin's production of collagen, further underscore its importance in skincare formulations.[4] Accurate and reliable analytical methods are crucial for the quality control of raw materials and the quantitative determination of salicyloyl phytosphingosine in finished products. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment of this compound, often targeting a purity of ≥95%.[1]

This document provides a detailed protocol for the HPLC analysis of this compound, designed for researchers, scientists, and professionals in drug development.

Signaling Pathway and Experimental Workflow

cluster_pathway Conceptual Signaling Pathway of this compound SP Salicyloyl Phytosphingosine Fibroblast Fibroblasts SP->Fibroblast Stimulates Procollagen Procollagen-I Synthesis Fibroblast->Procollagen Collagen Collagen Procollagen->Collagen ECM Extracellular Matrix (ECM) Integrity Collagen->ECM Skin Improved Skin Firmness & Elasticity ECM->Skin

Caption: Conceptual signaling pathway of this compound in skin cells.

cluster_workflow HPLC Analysis Workflow SamplePrep Sample Preparation (Extraction/Dilution) Filtration Filtration (0.45 µm) SamplePrep->Filtration HPLC HPLC System Filtration->HPLC Injection Autosampler Injection HPLC->Injection Column C18 Reversed-Phase Column Injection->Column Separation Isocratic/Gradient Elution Column->Separation Detection UV Detector (e.g., 240 nm or 305 nm) Separation->Detection Data Data Acquisition & Analysis (Peak Integration) Detection->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: General experimental workflow for the HPLC analysis of this compound.

HPLC Analysis Protocol

This protocol is a recommended starting point and may require optimization based on the specific sample matrix and available instrumentation. It is based on established HPLC methods for related compounds, namely ceramides (B1148491) and salicylic acid.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid or Acetic acid (analytical grade)

    • This compound reference standard

  • Sample Preparation:

    • Volumetric flasks

    • Pipettes

    • Syringe filters (0.45 µm, compatible with organic solvents)

    • Ultrasonic bath

2. Chromatographic Conditions

The following table summarizes typical HPLC conditions for ceramides and salicylic acid, which can be adapted for this compound.

ParameterRecommended Condition for this compoundRationale / Reference
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or MethanolReversed-phase conditions are suitable for the lipophilic nature of the molecule. Formic acid helps to improve peak shape.[5][6]
Elution Mode Isocratic or GradientAn isocratic method with a high percentage of organic solvent (e.g., 85-95% B) may be sufficient for purity analysis. A gradient elution (e.g., starting from 50% B to 100% B) can be used for analyzing complex mixtures.[5]
Flow Rate 0.5 - 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 - 40 °CTo ensure reproducible retention times.
Injection Volume 10 - 20 µLA typical injection volume for standard HPLC analysis.
Detection Wavelength Approx. 240 nm or 305 nmSalicylic acid has a UV absorbance maximum around 305 nm, while the amide bond in ceramides can be detected around 240 nm.[7] A PDA detector can be used to determine the optimal wavelength.

3. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or a mixture of the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For raw material analysis, accurately weigh the sample and dissolve it in the mobile phase.

    • For formulated products (e.g., creams, lotions), an extraction step may be necessary. Weigh the sample and extract with a suitable organic solvent like methanol or ethanol, potentially with the aid of sonication or warming.[8]

    • Dilute the extracted sample solution with the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[8]

4. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, followed by the sample solutions.

  • Identify the this compound peak in the chromatograms based on the retention time of the reference standard.

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to relevant guidelines (e.g., ICH). Key validation parameters include:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Concluding Remarks

The provided HPLC protocol offers a robust starting point for the analysis of this compound. Method optimization and validation are essential to ensure reliable and accurate results for specific applications in research, quality control, and drug development. The lipophilic nature of the phytosphingosine backbone combined with the chromophoric salicylic acid moiety makes reversed-phase HPLC with UV detection a highly suitable analytical technique.

References

Application Note: Quantification of Salicyloyl Phytosphingosine using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Salicyloyl phytosphingosine (B30862) in biological matrices, such as skin extracts. Salicyloyl phytosphingosine, a synthetic derivative of the naturally occurring sphingolipid phytosphingosine, is a key ingredient in advanced dermatological and cosmetic research, particularly in studies related to skin aging and barrier function. The methodology presented herein is adapted from established protocols for related sphingolipids and provides a reliable framework for researchers engaged in the development and evaluation of skincare formulations containing this active ingredient.

Introduction

This compound combines the anti-inflammatory and keratolytic properties of salicylic (B10762653) acid with the skin-barrier reinforcing functions of phytosphingosine. It has been demonstrated to enhance the synthesis of procollagen-I and fibrillin-1, while concurrently reducing the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation. These actions are primarily mediated through the inhibition of the activator protein-1 (AP-1) transcription factor. Given its significant potential in cosmetic and therapeutic applications, a sensitive and specific analytical method is imperative for its accurate quantification in various biological samples. This LC-MS/MS method offers high selectivity and sensitivity for the determination of this compound, facilitating pharmacokinetic studies, formulation analysis, and preclinical and clinical research.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for the extraction of this compound from skin homogenates.

Materials:

  • Skin homogenate sample

  • Internal Standard (IS) working solution (e.g., C17-Salicyloyl phytosphingosine or a stable isotope-labeled this compound)

  • Methyl tert-butyl ether (MTBE)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of skin homogenate in a 1.5 mL centrifuge tube, add 20 µL of the internal standard working solution.

  • Add 750 µL of methanol and 2.5 mL of MTBE.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 625 µL of water to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 4000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-1 min: 80% B; 1-5 min: linear

Application Notes: Salicyloyl Phytosphingosine Formulation for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Salicyloyl Phytosphingosine (B30862) (SP) is a synthetic, bioactive lipid created by combining salicylic (B10762653) acid with phytosphingosine, a naturally occurring, skin-identical lipid.[1][2] This innovative molecule is designed to deliver the synergistic benefits of both components: the gentle exfoliation and anti-inflammatory properties of salicylic acid, and the skin barrier-strengthening and repairing properties of phytosphingosine.[3][4] As a ceramide precursor, phytosphingosine is integral to the structure and function of the stratum corneum, the skin's outermost layer.[5][6]

Clinical and in-vitro studies have demonstrated that Salicyloyl Phytosphingosine effectively repairs signs of photoaging by stimulating the production of extracellular matrix proteins like procollagen-I and fibrillin-1, while simultaneously reducing the levels of collagen-degrading enzymes (MMPs).[1][5][7] Its applications in topical formulations are primarily focused on anti-aging, skin barrier repair, anti-inflammatory treatments, and improving overall skin texture and hydration.[3][8][9] This document provides detailed protocols for the formulation, characterization, and efficacy testing of topical preparations containing this compound.

2.0 Physicochemical Properties

This compound is an off-white powder with high lipophilicity, making it suitable for incorporation into the oil phase of emulsions.[5][10] Its stability is pH-dependent, with optimal performance and stability in formulations with a pH between 6 and 8.[4]

PropertyValueReference
INCI Name This compound[11]
Molecular Formula C25H43NO5[4]
Molecular Weight ~437.6 g/mol [4][5]
Appearance Off-white powder[10]
Melting Point Approx. 105°C[10]
Solubility Water: 0.087 mg/L; Ethanol: Up to 2 mg/mL; Soluble in low molecular weight alcohols and lipids.[4][10]
Partition Coefficient (logP) 8.1 ± 0.7 (Extremely lipophilic)[5]
Recommended Usage Level 0.05% - 0.2%[7][12]
Comedogenicity Rating 1 (Low likelihood of clogging pores)[13]

3.0 Mechanism of Action in Skin Repair

This compound acts on multiple levels within the skin to repair photoaging damage and strengthen the dermal-epidermal junction (DEJ).[2] Its primary mechanism involves modulating the balance between collagen synthesis and degradation.[1]

  • Stimulation of Extracellular Matrix (ECM) Proteins: SP has been shown to significantly increase the synthesis of procollagen-I and fibrillin-1 by dermal fibroblasts.[5][7] These proteins are essential for maintaining the skin's structural integrity and elasticity.

  • Inhibition of Matrix Metalloproteinases (MMPs): The compound reduces the expression of MMP-1 (collagenase), an enzyme that breaks down collagen in response to UV radiation and other environmental stressors.[1][5] This dual action of boosting new collagen while preventing its destruction leads to a visible reduction in wrinkles and improved skin firmness.[7]

  • Skin Barrier Enhancement: The phytosphingosine moiety enhances the skin's natural production of ceramides, which are crucial lipids for maintaining barrier function, improving hydration, and reducing transepidermal water loss (TEWL).[8][10]

  • Anti-inflammatory Action: Both phytosphingosine and salicylic acid possess anti-inflammatory properties, helping to reduce redness and soothe irritated skin.[3][14]

Salicyloyl_Phytosphingosine_Pathway SP Salicyloyl Phytosphingosine (SP) Fibroblast Dermal Fibroblasts SP->Fibroblast Acts on AP1 Activator Protein-1 (AP-1) Transcription Factor SP->AP1 Inhibits Procollagen Procollagen-I Synthesis Fibroblast->Procollagen Fibrillin Fibrillin-1 Synthesis Fibroblast->Fibrillin MMP1 Matrix Metalloproteinase-1 (MMP-1) AP1->MMP1 Upregulates Collagen Collagen Degradation MMP1->Collagen Causes ECM Strengthened Extracellular Matrix (Reduced Wrinkles) Procollagen->ECM Fibrillin->ECM Collagen->ECM

Proposed anti-aging signaling pathway of this compound.

4.0 Summary of Pre-clinical and Clinical Data

The efficacy of this compound has been validated through in-vitro and in-vivo human studies.

Table 1: Summary of In-Vitro Efficacy Data

Test SystemParameter MeasuredConcentrationResultReference
Human Dermal FibroblastsProcollagen-I ProductionNot specifiedTwo-fold increase (P < 0.01)[5][7]
3D Skin ModelCeramide Levels0.2%Increased levels of total ceramides, especially Ceramide 9[10]
HaCaT KeratinocytesIL-6 Levels (Inflammation)Not specifiedStatistically significant reduction[5]
Human Dermal FibroblastsMMP-1 Production (Post UV-B)Not specifiedStatistically significant reduction[5]

Table 2: Summary of In-Vivo Clinical Data

Study DesignSubjectsFormulationDurationKey OutcomesReference
Occluded Patch Test (Biopsy)5 photoaged volunteers0.05% & 0.2% SP solution8 daysIncreased fibrillin-1 and procollagen-I deposition; Reduced MMP-1 levels (P < 0.05).[5][7]
Half-Face, Placebo-Controlled30 female volunteers (41-69 yrs)0.2% SP in O/W cream4 weeksSignificant reduction in periorbital wrinkle depth, skin roughness (Ra), and improved smoothness (Rz) (P < 0.05).[5][7][10]

5.0 Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of a topical formulation containing this compound.

Experimental_Workflow F Protocol 1: Formulation Preparation C Formulation Characterization (pH, Viscosity, Stability) F->C P Protocol 2: In-Vitro Skin Permeation (Franz Cell) F->P E Protocol 4: In-Vivo Efficacy (Human Panel Study) F->E D Data Analysis & Interpretation C->D A Protocol 3: Analytical Quantification (UPLC-MS/MS) P->A A->D E->D

Overall experimental workflow for formulation and testing.

Protocol 1: Preparation of a 0.2% this compound O/W Cream

This protocol describes the preparation of a stable oil-in-water (O/W) emulsion for topical delivery.

  • Materials & Equipment:

    • This compound (SP) powder

    • Oil phase ingredients (e.g., Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride)

    • Water phase ingredients (e.g., Deionized Water, Glycerin)

    • Emulsifiers (e.g., Ceteareth-20)

    • Preservative (e.g., Phenoxyethanol)

    • pH adjuster (e.g., Citric Acid, Sodium Hydroxide)

    • Homogenizer (e.g., rotor-stator type)

    • Two heating beakers, magnetic stirrer, water bath, calibrated balance, pH meter

  • Methodology:

    Formulation_Process start Start step1 Phase A (Oil Phase) Heat to 75-85°C start->step1 step2 Add 0.2% this compound Stir until fully dissolved step1->step2 step4 Add Phase A to Phase B with continuous stirring step2->step4 step3 Phase B (Water Phase) Heat to 75-85°C step3->step4 step5 Homogenize for 3-5 minutes to form emulsion step4->step5 step6 Cool with gentle stirring to ~40°C step5->step6 step7 Add Phase C (Preservative, Actives) step6->step7 step8 Adjust pH to 6.0-7.0 step7->step8 end End step8->end

    Workflow for preparing the O/W cream formulation.
    • Prepare Phase A (Oil Phase): Weigh and combine all oil phase ingredients in a heat-resistant beaker. Heat to 75-85°C in a water bath until all components are melted and uniform.

    • Incorporate Active: Add 0.2% this compound to the hot oil phase. Stir until it is completely dissolved. It is critical to ensure SP does not recrystallize.[10]

    • Prepare Phase B (Water Phase): In a separate beaker, weigh and combine all water phase ingredients. Heat to 75-85°C.

    • Emulsification: Slowly add the oil phase (A) to the water phase (B) under continuous stirring.

    • Homogenization: Immediately homogenize the mixture for 3-5 minutes at high speed until a uniform, white emulsion is formed.

    • Cooling: Begin cooling the emulsion under gentle, constant stirring.

    • Add Phase C (Cool-down Phase): Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances.

    • Final Adjustments: Check the pH and adjust to the target range of 6.0-7.0 if necessary. Continue stirring until the cream reaches room temperature.

Protocol 2: In-Vitro Skin Permeation Study

This protocol uses Franz diffusion cells to quantify the permeation and retention of SP in the skin.

  • Materials & Equipment:

    • Franz diffusion cells

    • Excised human or porcine skin

    • 0.2% SP O/W cream (from Protocol 1)

    • Receptor solution (e.g., phosphate-buffered saline with a solubilizer like Tween 80)

    • Syringes, collection vials, magnetic stir plate, water bath (32°C)

  • Methodology:

    • Skin Preparation: Thaw and cut excised skin to fit the Franz diffusion cells. Ensure the skin is free of defects.

    • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Receptor Phase: Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.

    • Equilibration: Allow the assembled cells to equilibrate for 30 minutes.

    • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the 0.2% SP cream uniformly to the skin surface in the donor compartment.

    • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution via the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

    • Study Termination: At 24 hours, dismantle the cells. Clean the skin surface to remove excess formulation. Separate the epidermis from the dermis using heat or mechanical methods.

    • Extraction: Extract the SP from the separated skin layers, surface swab, and receptor solution samples using an appropriate organic solvent.

    • Analysis: Quantify the concentration of SP in all collected samples using UPLC-MS/MS (see Protocol 3).

Protocol 3: Quantification of this compound via UPLC-MS/MS

This protocol provides a sensitive method for quantifying SP in biological matrices.

  • Materials & Equipment:

    • UPLC-MS/MS system with an electrospray ionization (ESI) source

    • C18 analytical column (e.g., ACQUITY UPLC BEH C18)

    • SP analytical standard and an appropriate internal standard (IS)

    • Mobile phase solvents (e.g., Acetonitrile, Methanol, Formic Acid in water)

    • Sample extracts from Protocol 2

  • Methodology:

    • Standard Preparation: Prepare a stock solution of SP and the IS in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking a blank matrix with known concentrations of SP.[15]

    • Sample Preparation: Filter all sample extracts through a 0.22 µm syringe filter before injection.[16]

    • Chromatographic Conditions:

      • Column: C18, 1.7 µm, 2.1 x 50 mm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol

      • Flow Rate: 0.3 mL/min

      • Gradient: Develop a gradient elution method to ensure proper separation from matrix components.

      • Injection Volume: 5-10 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: ESI Positive

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: Determine the precursor ion [M+H]⁺ for SP and select a stable product ion for quantification. Optimize cone voltage and collision energy for maximum signal intensity.[15][16]

    • Quantification: Construct a calibration curve by plotting the peak area ratio (SP/IS) against the concentration of the standards. Use linear regression to determine the concentration of SP in the unknown samples.[15]

Protocol 4: In-Vivo Efficacy Assessment of Anti-Wrinkle Effects

This protocol outlines a clinical study to evaluate the anti-wrinkle efficacy of the formulation, based on published methodologies.[7]

  • Study Design: Double-blind, randomized, placebo-controlled, half-face study.

  • Subjects: Recruit a panel of volunteers (e.g., n=30) with moderate periorbital wrinkles (wrinkles around the eyes).

  • Methodology:

    • Baseline Measurement: At the start of the study (Week 0), capture high-resolution images and measure skin topography of the periorbital areas of each volunteer using a non-contact method like Fast Optical In Vivo Topometry of Human Skin (FOITS) or similar 3D imaging systems.[5][7] Key parameters to measure are wrinkle depth, skin roughness (Ra), and skin smoothness (Rz).

    • Product Application: Instruct volunteers to apply the 0.2% SP cream to one randomly assigned side of their face and a placebo cream (vehicle without the active) to the other side, twice daily for 4 weeks.

    • Follow-up Measurements: Repeat the imaging and topography measurements at specified follow-up visits (e.g., Week 2 and Week 4).

    • Data Analysis: For each parameter (wrinkle depth, Ra, Rz), calculate the percentage change from baseline at each time point for both the active-treated and placebo-treated sides.

    • Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test) to determine if the changes observed with the SP formulation are statistically significant compared to both baseline and the placebo. A p-value of < 0.05 is typically considered significant.[7]

6.0 Safety and Handling

This compound is generally considered safe for topical cosmetic use and is well-tolerated by most skin types.[17] However, standard laboratory safety practices should be followed.

  • Handle the powder in a well-ventilated area or under a fume hood to avoid inhaling dust.[18]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[18]

  • The product is stable under normal conditions but should be kept away from strong oxidizing agents.[18]

  • For any new formulation, a patch test is recommended to rule out potential irritation or allergic reactions in sensitive individuals.[13]

References

In Vitro Skin Permeation Study of Salicyloyl Phytosphingosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloyl phytosphingosine (B30862), a synthetic sphingolipid combining salicylic (B10762653) acid and phytosphingosine, is a promising active ingredient in dermatology and cosmetology for its anti-aging and skin-soothing properties.[1][2] Its efficacy is contingent on its ability to permeate the stratum corneum and reach the viable layers of the skin. This document provides detailed application notes and standardized protocols for conducting in vitro skin permeation studies of Salicyloyl phytosphingosine using Franz diffusion cells, a widely accepted methodology for assessing the dermal absorption of topical products.[3][4] Additionally, it outlines the analytical quantification using High-Performance Liquid Chromatography (HPLC) and describes its proposed mechanism of action on the extracellular matrix.

Introduction

This compound is engineered to deliver the combined benefits of its constituent parts: the exfoliating and anti-inflammatory properties of salicylic acid and the skin barrier-supporting functions of phytosphingosine, a naturally occurring lipid.[2][5][6] In vitro studies have demonstrated its potential to increase the synthesis of procollagen-I and fibrillin-1, essential components of the extracellular matrix (ECM), while reducing the levels of collagen-degrading enzymes like matrix metalloproteinase-1 (MMP-1).[1][7][8] These actions contribute to diminishing the appearance of wrinkles and improving overall skin condition.[1][7]

Understanding the permeation kinetics of this compound through the skin is crucial for optimizing formulation strategies to ensure its effective delivery to the target site. The following protocols provide a framework for a reproducible in vitro skin permeation study.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the assessment of this compound permeation through an appropriate skin model using a vertical Franz diffusion cell apparatus.[4][9]

2.1.1. Materials and Equipment

  • Vertical Franz diffusion cells (e.g., with a 9mm orifice diameter and 5ml receptor volume)[4]

  • Excised human or animal skin (e.g., porcine or rodent skin)

  • Dermatome for skin preparation

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent like polysorbate 80 or ethanol (B145695) to ensure sink conditions for the lipophilic this compound)

  • Test formulation containing this compound (0.05-0.2% is a typical usage level)[10]

  • Magnetic stirrer with a digital RPM indicator[4]

  • Water bath or circulation system with a digital temperature controller[4]

  • Syringes and needles for sampling

  • HPLC vials

  • Calibrated infrared thermometer[11]

2.1.2. Experimental Workflow

G cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation (Excision and Dermatoming) prep_cell Franz Cell Assembly prep_skin->prep_cell equilibration System Equilibration (Skin mounted, receptor medium filled) prep_cell->equilibration prep_medium Receptor Medium (Degassing and Pre-warming to 32°C) dosing Application of Formulation to Donor Compartment equilibration->dosing sampling Receptor Medium Sampling (At predetermined time intervals) dosing->sampling replenish Replenishment of Receptor Medium sampling->replenish hplc HPLC Analysis of Samples sampling->hplc replenish->sampling data Data Calculation (Flux, Permeability Coefficient) hplc->data G SP Salicyloyl Phytosphingosine AP1 AP-1 Transcription Factor SP->AP1 inhibits Fibroblast Dermal Fibroblasts SP->Fibroblast stimulates MMP1 MMP-1 (Collagenase) Expression AP1->MMP1 activates Collagen_Deg Collagen Degradation MMP1->Collagen_Deg leads to Procollagen Procollagen-I Synthesis Fibroblast->Procollagen Fibrillin Fibrillin-1 Synthesis Fibroblast->Fibrillin ECM Extracellular Matrix (Increased Integrity) Procollagen->ECM Fibrillin->ECM

References

Application Notes and Protocols: Salicyloyl Phytosphingosine in 3D Skin Equivalent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyloyl phytosphingosine (B30862) is a synthetic bioactive lipid that combines the well-established benefits of salicylic (B10762653) acid and phytosphingosine.[1][2][3] This unique molecule is designed to address key aspects of skin aging and barrier function. Phytosphingosine, a precursor to ceramides, plays a crucial role in maintaining the integrity of the skin's natural barrier and possesses soothing properties.[1][2][4][5] Salicylic acid is known for its exfoliating and anti-inflammatory properties.[1] The combination of these two moieties in salicyloyl phytosphingosine results in a multifunctional ingredient with demonstrated efficacy in improving the signs of photoaging, supporting the skin's extracellular matrix, and reinforcing the skin barrier.[2][5][6]

These application notes provide a comprehensive overview of the available data on this compound and detail protocols for its evaluation in 3D skin equivalent models, a critical tool for preclinical efficacy and safety testing of cosmetic and dermatological ingredients.[7]

Mechanism of Action

This compound exerts its effects on the skin through a multi-pronged approach. It is known to modulate key signaling pathways involved in skin aging and inflammation. One of the primary mechanisms is the inhibition of the activator protein-1 (AP-1) transcription factor.[2] AP-1 activation, often triggered by UV radiation, leads to the upregulation of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and other extracellular matrix (ECM) proteins.[2] By reducing AP-1 activity, this compound helps to preserve the structural integrity of the dermis.[2]

Furthermore, this compound has been shown to stimulate the synthesis of essential dermal proteins, including procollagen-I and fibrillin-1, which are vital for skin elasticity and firmness.[2][4][5]

SP This compound AP1 Activator Protein-1 (AP-1) SP->AP1 Inhibits Procollagen Procollagen-I Synthesis SP->Procollagen Stimulates Fibrillin Fibrillin-1 Synthesis SP->Fibrillin Stimulates MMPs Matrix Metalloproteinases (MMPs) (e.g., MMP-1) AP1->MMPs Activates ECM_Degradation ECM Degradation (Collagen Breakdown) MMPs->ECM_Degradation Causes Wrinkles Reduced Wrinkles & Improved Firmness ECM_Degradation->Wrinkles ECM_Integrity Improved Dermal ECM Integrity Procollagen->ECM_Integrity Fibrillin->ECM_Integrity ECM_Integrity->Wrinkles

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy on Human Dermal Fibroblasts

ParameterTreatmentResultSignificance
Procollagen-I ProductionThis compoundTwo-fold increasep < 0.01

Data extracted from a study on adult human fibroblasts.[2]

Table 2: In Vivo Effects on Photoaged Skin (8-Day Occlusive Patch Test)

BiomarkerThis compound (0.05% and 0.2%)Significance
Fibrillin-1 DepositionIncreasedp < 0.05
Procollagen-I DepositionIncreasedp < 0.05
MMP-1 LevelsReducedp < 0.05

Results from immunohistochemical assessment of skin biopsies from photoaged volunteers (n=5).[2]

Table 3: Clinical Anti-Wrinkle Efficacy (4-Week Half-Face Study)

ParameterThis compound CreamPlacebo CreamSignificance
Wrinkle Depth (Rz)ReductionNo significant changep < 0.05
Skin Roughness (Ra)ReductionNo significant changep < 0.05
Skin Smoothness (Rz)ImprovementNo significant changep < 0.05

Study conducted on moderately photoaged female subjects (n=30, aged 41-69 years).[2]

Experimental Protocols for 3D Skin Equivalent Models

While specific efficacy data for this compound in 3D skin models is not extensively published, the following protocols provide a robust framework for its evaluation based on established methodologies for anti-aging compounds.

Protocol 1: General Efficacy Assessment in a Full-Thickness Skin Model

This protocol outlines a general procedure for assessing the anti-aging effects of this compound on a commercially available or in-house reconstructed full-thickness human skin model (e.g., EpiDermFT™, T-Skin™).

Start Receive/Prepare 3D Full-Thickness Skin Model Acclimatize Acclimatize Models (24h) Start->Acclimatize Treatment Topical Application: - Vehicle Control - this compound  (e.g., 0.05%, 0.2%) Acclimatize->Treatment Incubation Incubate for 5-7 Days (Renew treatment every 48h) Treatment->Incubation Harvest Harvest Tissue Incubation->Harvest Analysis Endpoint Analysis Harvest->Analysis Histology Histology & IHC (Procollagen-I, Fibrillin-1) Analysis->Histology ELISA ELISA of Culture Medium (Procollagen-I, MMP-1) Analysis->ELISA Gene_Expression Gene Expression (RT-qPCR) (COL1A1, FBN1, MMP1) Analysis->Gene_Expression

Figure 2: Workflow for efficacy testing in a 3D full-thickness skin model.

Materials:

  • Full-thickness 3D human skin equivalent models

  • Assay medium provided by the model manufacturer

  • This compound

  • Vehicle control (e.g., propylene (B89431) glycol, cream base)

  • Phosphate-buffered saline (PBS)

  • Tissue fixation and embedding reagents (e.g., formalin, paraffin)

  • Reagents for immunohistochemistry, ELISA, and RT-qPCR

Procedure:

  • Model Acclimatization: Upon receipt, acclimatize the 3D skin models in assay medium for 24 hours at 37°C and 5% CO₂.

  • Preparation of Test Substance: Prepare solutions/emulsions of this compound at desired concentrations (e.g., 0.05% and 0.2% w/v) in a suitable vehicle.

  • Topical Application: Apply a precise volume (e.g., 10-20 µL) of the test substance or vehicle control to the surface of the stratum corneum.

  • Incubation: Incubate the treated models for a period of 5 to 7 days. Renew the topical application and change the culture medium every 48 hours.

  • Harvesting:

    • Culture Medium: Collect the culture medium at each time point for analysis of secreted proteins (e.g., Procollagen-I, MMP-1) by ELISA.

    • Tissue: At the end of the incubation period, harvest the skin equivalents. A portion can be snap-frozen for gene expression analysis, and the remainder fixed for histological and immunohistochemical analysis.

  • Endpoint Analysis:

    • Histology and Immunohistochemistry (IHC): Process fixed tissues for paraffin (B1166041) embedding and sectioning. Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology. Use specific antibodies to stain for Procollagen-I and Fibrillin-1 to evaluate changes in their expression and deposition.

    • ELISA: Quantify the concentration of secreted Procollagen-I and MMP-1 in the collected culture medium using commercially available ELISA kits.

    • Gene Expression Analysis (RT-qPCR): Extract total RNA from the tissue, reverse transcribe to cDNA, and perform quantitative PCR to analyze the expression levels of target genes such as COL1A1 (Collagen Type I Alpha 1), FBN1 (Fibrillin-1), and MMP1.

Protocol 2: Procollagen-I Synthesis Assay in Fibroblast Monolayer Culture

This protocol details an in vitro assay to confirm the stimulatory effect of this compound on procollagen-I synthesis by human dermal fibroblasts.

Materials:

  • Primary human dermal fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Vehicle control

  • Procollagen Type I C-Peptide (PIP) ELISA kit

Procedure:

  • Cell Seeding: Seed HDFs in 24-well plates at a density of 5 x 10⁴ cells/well and culture until they reach 80-90% confluency.

  • Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24 hours.

  • Treatment: Replace the medium with fresh low-serum medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Sample Collection: Collect the cell culture supernatant for procollagen-I analysis.

  • ELISA: Quantify the amount of secreted procollagen-I in the supernatant using a PIP ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the procollagen-I concentration to the total protein content of the cell lysate from each well.

Protocol 3: MMP-1 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on MMP-1 activity using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-1

  • MMP-1 fluorogenic substrate

  • Assay buffer

  • This compound

  • Known MMP inhibitor (positive control, e.g., GM6001)

Procedure:

  • Enzyme Activation: Activate the pro-MMP-1 according to the manufacturer's instructions (often with APMA).

  • Inhibitor Incubation: In a 96-well plate, incubate the activated MMP-1 with various concentrations of this compound or controls for a predetermined time (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MMP-1 substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.

Safety and Toxicology

This compound is generally considered safe for topical cosmetic use.[8] Studies on reconstructed human epidermis have shown it to be non-irritating.[4] As with any active ingredient, it is recommended to perform a full safety assessment, including cytotoxicity and irritation potential, in relevant in vitro models.

Conclusion

This compound is a promising multifunctional ingredient for anti-aging and skin barrier-enhancing formulations. The provided data demonstrates its ability to modulate key biological processes involved in skin aging. The detailed protocols offer a framework for researchers and drug development professionals to further investigate and substantiate the efficacy of this compound in advanced 3D skin equivalent models, bridging the gap between in vitro cell culture and human clinical studies.

References

Application Notes and Protocols for Treating Fibroblast Cultures with Salicyloyl Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyloyl phytosphingosine (B30862) is a synthetic sphingolipid that combines the anti-inflammatory and skin-soothing properties of phytosphingosine with the collagen-boosting effects of salicylic (B10762653) acid.[1][2] This novel ceramide derivative has garnered significant interest in the field of dermatology and cosmetic science for its potential to repair photoaged skin.[3] In vitro studies have demonstrated its efficacy in stimulating the production of extracellular matrix (ECM) proteins, such as procollagen-I, in human dermal fibroblasts, while also reducing the levels of collagen-degrading enzymes like matrix metalloproteinase-1 (MMP-1).[1][3]

These application notes provide a detailed protocol for the treatment of human fibroblast cultures with Salicyloyl phytosphingosine, along with methods for quantifying its effects on collagen synthesis and MMP-1 expression. The information is intended to guide researchers in their investigation of this promising anti-aging compound.

Data Presentation

The following tables summarize the quantitative data reported in the literature regarding the effects of this compound on human dermal fibroblasts.

ParameterTreatmentFold Change vs. ControlSignificanceReference
Procollagen-I ProductionThis compound2.0p < 0.01[1][3]

Table 1: Effect of this compound on Procollagen-I Production in Human Dermal Fibroblasts (In Vitro).

ParameterTreatment GroupOutcomeSignificanceReference
Fibrillin-1 DepositionThis compound (0.05% and 0.2%)Increasedp < 0.05[1][3]
Procollagen-I DepositionThis compound (0.05% and 0.2%)Increasedp < 0.05[1][3]
MMP-1 LevelsThis compound (0.05% and 0.2%)Reducedp < 0.05[1][3]

Table 2: In Vivo Effects of this compound on Dermal Markers in Photoaged Skin.

Experimental Protocols

Culture of Human Dermal Fibroblasts

Aseptic cell culture techniques are imperative for all procedures.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • 6-well or 24-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved HDFs rapidly in a 37°C water bath.

  • Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed Fibroblast Growth Medium.

  • Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days until the cells reach 80-90% confluency.

  • To subculture, wash the cell monolayer with PBS and detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with an equal volume of Fibroblast Growth Medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or multi-well plates at the desired density for experiments.

Treatment of Fibroblast Cultures with this compound

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile (or other suitable solvent)

  • Fibroblast Growth Medium (serum-free or low-serum for treatment)

  • Confluent HDF cultures in multi-well plates

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.

  • Cell Seeding: Seed HDFs into 6-well or 24-well plates and allow them to adhere and grow to 80-90% confluency.

  • Starvation (Optional but Recommended): Before treatment, it is advisable to synchronize the cells by incubating them in serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours. This minimizes the influence of growth factors present in the serum.

  • Treatment Preparation: Prepare working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium. Based on available data for similar compounds, a concentration range of 1-10 µM is a reasonable starting point for in vitro studies. A suggested concentration to replicate published findings is 5 µM.[4] Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the starvation medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time should be optimized based on the specific endpoint being measured. For procollagen-I synthesis, a 48-72 hour incubation is common.

  • Harvesting: After the incubation period, collect the cell culture supernatant and/or cell lysates for downstream analysis.

Quantification of Procollagen-I Production by ELISA

Materials:

  • Human Pro-Collagen I alpha 1 ELISA Kit

  • Cell culture supernatants from treated and control fibroblast cultures

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions provided with the Human Pro-Collagen I alpha 1 ELISA kit.

  • Briefly, add standards and collected cell culture supernatants to the wells of the antibody-coated microplate.

  • Incubate to allow for the binding of procollagen-I to the immobilized antibody.

  • Wash the plate to remove unbound substances.

  • Add a detection antibody conjugated to an enzyme.

  • Wash the plate again.

  • Add a substrate solution that will react with the enzyme to produce a color change.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of procollagen-I in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Signaling Pathway of this compound in Fibroblasts

Salicyloyl_Phytosphingosine_Pathway SP Salicyloyl Phytosphingosine AP1 Activator Protein-1 (AP-1) (Transcription Factor) SP->AP1 inhibits activity MMP1_Gene MMP-1 Gene AP1->MMP1_Gene activates transcription Procollagen_Gene Procollagen-I & Fibrillin-1 Genes AP1->Procollagen_Gene represses transcription MMP1_Protein MMP-1 (Collagenase) MMP1_Gene->MMP1_Protein translation Procollagen_Protein Procollagen-I & Fibrillin-1 Procollagen_Gene->Procollagen_Protein translation ECM_Degradation Extracellular Matrix Degradation MMP1_Protein->ECM_Degradation promotes ECM_Synthesis Extracellular Matrix Synthesis & Repair Procollagen_Protein->ECM_Synthesis promotes

Caption: Proposed signaling pathway of this compound in fibroblasts.

Experimental Workflow for In Vitro Treatment and Analysis

Experimental_Workflow cluster_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_analysis 3. Analysis Culture Culture Human Dermal Fibroblasts to 80-90% Confluency Starve Serum Starvation (12-24 hours, optional) Culture->Starve Prepare Prepare this compound Working Solutions (e.g., 5 µM) Starve->Prepare Treat Treat Cells for 48-72 hours (include vehicle control) Prepare->Treat Collect Collect Culture Supernatant Treat->Collect ELISA Quantify Procollagen-I using ELISA Collect->ELISA Data Data Analysis and Comparison to Control ELISA->Data

Caption: Experimental workflow for treating fibroblasts and analyzing procollagen-I.

References

Application Notes and Protocols for Salicyloyl Phytosphingosine in Oil-in-Water Emulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyloyl phytosphingosine (B30862) is a synthetically derived bioactive lipid that combines the well-established benefits of salicylic (B10762653) acid and phytosphingosine. This unique molecule offers a dual-action approach to skin rejuvenation and health, making it a compelling active ingredient for advanced dermatological and cosmetic formulations. The salicylic acid component provides keratolytic and anti-inflammatory properties, while the phytosphingosine moiety, a precursor to ceramides, reinforces the skin's natural barrier function.[1][2][3]

These application notes provide a comprehensive guide for the formulation, characterization, and biological understanding of salicyloyl phytosphingosine in oil-in-water (O/W) emulsion systems. O/W emulsions are a versatile and popular vehicle for topical delivery due to their desirable sensory properties and ability to incorporate a wide range of active ingredients.

Mechanism of Action

This compound exerts its anti-aging and skin-renewing effects through a multi-faceted mechanism. In vitro and in vivo studies have demonstrated its ability to:

  • Stimulate Extracellular Matrix (ECM) Protein Synthesis: It significantly increases the production of procollagen-I and fibrillin-1, essential proteins for maintaining the skin's structural integrity and elasticity.[3][4]

  • Inhibit Matrix Metalloproteinases (MMPs): By reducing the levels of collagen-degrading enzymes like MMP-1, it helps to preserve the existing collagen network.[4]

  • Reinforce the Dermal-Epidermal Junction (DEJ): This contributes to improved skin firmness and a reduction in the appearance of wrinkles.[5][6]

  • Support Skin Barrier Function: The phytosphingosine component contributes to the synthesis of ceramides, which are crucial for a healthy and resilient skin barrier.[2]

  • Provide Anti-inflammatory and Exfoliating Effects: The salicylic acid derivative offers gentle exfoliation and soothes inflamed skin.[6]

Signaling Pathway

This compound is understood to modulate intracellular signaling pathways involved in skin aging, notably by influencing the Activator Protein-1 (AP-1) transcription factor. AP-1 is a key regulator of genes involved in collagen degradation. By downregulating AP-1 activity, this compound shifts the balance towards collagen synthesis and preservation.

AP1_Signaling_Pathway UV_Stress UV Radiation / Oxidative Stress MAPK_Cascade MAPK Cascade Activation (ERK, JNK, p38) UV_Stress->MAPK_Cascade AP1 AP-1 Activation (c-Jun/c-Fos) MAPK_Cascade->AP1 MMPs Increased MMPs (Collagenase) AP1->MMPs TGF_beta TGF-β Signaling AP1->TGF_beta Inhibits Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Procollagen Pro-collagen Synthesis TGF_beta->Procollagen Salicyloyl_Phytosphingosine This compound Salicyloyl_Phytosphingosine->AP1 Inhibits Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Barrier_Function Epidermal Barrier Function Ceramide->Barrier_Function Phytosphingosine Phytosphingosine Sphingosine->Phytosphingosine Phytosphingosine->Ceramide Precursor to specific ceramides Salicyloyl_Phytosphingosine This compound Phytosphingosine->Salicyloyl_Phytosphingosine Synthesis Emulsion_Preparation_Workflow Start Start Phase_A Prepare Oil Phase (A): Combine ingredients and heat to 75-80°C with stirring. Start->Phase_A Phase_B Prepare Water Phase (B): Combine water and glycerin, sprinkle in xanthan gum. Heat to 75-80°C with stirring. Start->Phase_B Homogenize Add Phase A to Phase B under high-shear homogenization (e.g., 5000-10000 rpm for 3-5 minutes). Phase_A->Homogenize Phase_B->Homogenize Cool Cool the emulsion to below 40°C with gentle stirring. Homogenize->Cool Phase_C Add Cool-down Phase (C) ingredients individually with mixing. Cool->Phase_C pH_Adjust Adjust pH to 5.5-6.5 with Sodium Hydroxide solution. Phase_C->pH_Adjust Final_Mix Mix until uniform. pH_Adjust->Final_Mix End End Final_Mix->End

References

Application of Salicyloyl Phytosphingosine in Skin Explant Culture: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Salicyloyl Phytosphingosine (B30862) (SP) is a synthetic, bioactive lipid engineered by combining salicylic (B10762653) acid with phytosphingosine, a sphingolipid naturally present in the skin's barrier.[1][2] This innovative molecule offers a dual-action mechanism, making it a compound of significant interest for dermatological research and the development of advanced skincare actives. Its application in ex vivo human skin explant models provides a powerful platform for investigating its effects on skin biology in a system that closely mimics in vivo conditions.[3][4]

The primary applications of Salicyloyl Phytosphingosine in skin explant culture revolve around its potent anti-aging and skin barrier-enhancing properties.[5][6] The phytosphingosine moiety contributes to the skin's natural barrier function, supports ceramide synthesis, and provides skin-soothing benefits.[1][7] The salicylic acid component is known for its anti-inflammatory and gentle exfoliating properties.[7]

Mechanistically, this compound has been shown to modulate the extracellular matrix (ECM) dynamics. It significantly increases the synthesis of essential dermal proteins, including procollagen-I and fibrillin-1.[2][8] Concurrently, it reduces the levels of matrix metalloprotease-1 (MMP-1), an enzyme responsible for collagen degradation.[2][9] This shift in the balance towards ECM protein synthesis and preservation is believed to be mediated, in part, by the inhibition of the activator protein-1 (AP-1) transcription factor.[2][9] These actions collectively contribute to the repair of photoaged skin, reduction of wrinkle appearance, and improvement in skin texture and firmness.[8][10]

Skin explant models are ideal for evaluating these effects, allowing for the study of cellular and tissue-level changes, protein expression, and barrier function in a controlled, physiologically relevant environment.[3][4]

Quantitative Data Presentation

The efficacy of this compound has been quantified in several studies, demonstrating its impact on key biomarkers of skin aging.

Table 1: Summary of In Vitro Efficacy Data

ParameterModel SystemTreatmentResultSignificanceSource(s)
Procollagen-I SynthesisAdult Human FibroblastsThis compoundTwo-fold increasep < 0.01[2][9]

Table 2: Summary of In Vivo & Ex Vivo Efficacy Data

ParameterModel SystemTreatment ConcentrationDurationResultSignificanceSource(s)
Fibrillin-1 DepositionPhotoaged Human Skin (occluded patch test)0.05% and 0.2% SP8 daysIncreased depositionp < 0.05[9]
Procollagen-I DepositionPhotoaged Human Skin (occluded patch test)0.05% and 0.2% SP8 daysIncreased depositionp < 0.05[9]
MMP-1 LevelsPhotoaged Human Skin (occluded patch test)0.05% and 0.2% SP8 daysReduced levelsp < 0.05[9]
MMP-1 LevelsDermis (biopsy)Phytosphingosine SLC*Short-term46% reductionNot Stated[11]
Wrinkle Depth & Skin RoughnessModerately Photoaged Female Subjects (n=30)SP in O/W cream4 weeksClear reductionsp < 0.05[9][12]

Note: Phytosphingosine SLC is a specific patented derivative of this compound.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular mechanism of this compound and the general workflow for its evaluation in a skin explant model.

Salicyloyl_Phytosphingosine_MoA SP Salicyloyl Phytosphingosine (SP) AP1 AP-1 Transcription Factor Activity SP->AP1 inhibits Fibroblast Dermal Fibroblasts SP->Fibroblast stimulates MMP1 MMP-1 (Collagenase) Expression AP1->MMP1 promotes Collagen_Deg Collagen Degradation MMP1->Collagen_Deg causes Skin_Repair Repair of Photoaged Skin (Reduced Wrinkles, Improved Firmness) Collagen_Deg->Skin_Repair degrades structure ECM_Syn Procollagen-I & Fibrillin-1 Synthesis Fibroblast->ECM_Syn ECM_Syn->Skin_Repair leads to

Caption: Proposed mechanism of action for this compound in skin.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Culture & Treatment cluster_analysis Phase 3: Analysis A 1. Obtain Human Skin (e.g., from elective surgery) B 2. Create Punch Biopsies (6-8 mm) A->B C 3. Prepare Culture Plates (6-well plates with gelatin sponges) B->C D 4. Place Explants on Sponges (Air-Liquid Interface) C->D E 5. Topical Application of Vehicle vs. SP (0.05% - 0.2%) D->E F 6. Incubate at 37°C, 5% CO2 (Culture for desired period, e.g., 8 days) E->F G 7. Harvest Explants F->G H 8. Process for Analysis (Fixation, Embedding, Lysis) G->H I 9. Endpoint Analysis - Immunohistochemistry (Procollagen-I, Fibrillin-1) - Western Blot / ELISA (MMP-1) - Gene Expression (qRT-PCR) H->I

Caption: Workflow for evaluating this compound in skin explants.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on human skin explants. These are based on established methodologies for ex vivo skin culture.[3][4][13]

Protocol 1: General Culture of Ex Vivo Human Skin Explants

Objective: To establish and maintain viable human skin explants in an air-liquid interface culture.

Materials:

  • Freshly obtained human skin from elective surgeries (e.g., abdominoplasty).

  • Sterile transport medium (e.g., DMEM) on ice.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Amphotericin B.

  • Sterile Phosphate-Buffered Saline (PBS).

  • Sterile biopsy punches (6-8 mm diameter).

  • Sterile surgical instruments (scalpel, forceps).

  • Sterile gelatin sponges (e.g., Gelfoam®).

  • 6-well or 12-well culture plates.

  • Humidified incubator (37°C, 5% CO₂).

Procedure:

  • Sample Collection: Collect fresh skin samples in sterile transport medium on ice. Process within 2-4 hours of excision to ensure viability.

  • Preparation: In a sterile biosafety cabinet, wash the skin tissue with PBS. Remove excess subcutaneous fat using a sterile scalpel.

  • Biopsy Creation: Use a sterile 6 mm or 8 mm biopsy punch to create full-thickness skin explants.

  • Plate Setup: Place one sterile gelatin sponge into each well of a 6-well or 12-well plate.

  • Media Addition: Add culture medium to each well until the gelatin sponge is fully saturated but not submerged (approx. 0.5-1.0 mL). The sponge should act as a porous support.

  • Explant Placement: Using sterile forceps, carefully place one skin explant onto the center of each saturated sponge, ensuring the epidermal side is facing up.

  • Air-Liquid Interface: Confirm that the dermis is in contact with the media-soaked sponge while the epidermis remains exposed to the air. This air-liquid interface is critical for maintaining epidermal integrity.[4]

  • Incubation: Place the culture plate in a humidified incubator at 37°C with 5% CO₂.

  • Maintenance: Change the culture medium every 2-3 days by carefully aspirating the old medium from the well and adding fresh medium without disturbing the explant.[4]

Protocol 2: Treatment of Skin Explants with this compound

Objective: To apply this compound topically to skin explants to assess its biological effects.

Materials:

  • Established skin explant cultures (from Protocol 1).

  • This compound (SP) stock solution (dissolved in a suitable vehicle, e.g., DMSO, ethanol).

  • Vehicle control (the same solvent used for the SP stock).

  • Topical formulation base (e.g., an oil-in-water cream or simple vehicle) for preparing final dilutions.

Procedure:

  • Preparation of Test Articles: Prepare the final topical formulations. Dilute the SP stock solution into the formulation base to achieve final concentrations of 0.05% and 0.2%.[9] Prepare a vehicle-only formulation to serve as the negative control.

  • Application: After allowing the explants to stabilize in culture for 24 hours, begin the treatment.

  • Using a sterile pipette tip or glass rod, apply a small, standardized amount (e.g., 2-5 µL) of the test article (Vehicle, 0.05% SP, 0.2% SP) evenly onto the epidermal surface of each explant.

  • Treatment Schedule: Re-apply the treatment daily or every other day, depending on the experimental design. For an 8-day study, daily application is recommended.[9][12]

  • Incubation: Return the plates to the incubator between applications. Continue to change the underlying culture medium every 2-3 days as described in Protocol 1.

  • Termination: At the end of the treatment period (e.g., 8 days), harvest the explants for analysis.

Protocol 3: Endpoint Analysis of Treated Explants

Objective: To process the harvested explants to quantify changes in key dermal proteins.

A. Immunohistochemistry (IHC) for Procollagen-I and Fibrillin-1

  • Fixation: Immediately after harvesting, fix half of each explant in 10% neutral buffered formalin for 24 hours.

  • Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5 µm thick sections and mount them on charged glass slides.

  • Staining:

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval using an appropriate buffer and method (e.g., heat-induced epitope retrieval).

    • Block endogenous peroxidase activity and non-specific binding sites.

    • Incubate with primary antibodies against human procollagen-I and fibrillin-1 overnight at 4°C.

    • Incubate with a suitable HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit and counterstain with hematoxylin.

  • Analysis: Capture images using a light microscope. Quantify the staining intensity and distribution in the dermal-epidermal junction and papillary dermis using image analysis software (e.g., ImageJ).

B. Protein Quantification (Western Blot or ELISA for MMP-1)

  • Lysis: Immediately snap-freeze the other half of each explant in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer containing protease inhibitors.

  • Quantification: Determine the total protein concentration of the lysates using a BCA assay.

  • Western Blot:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against human MMP-1, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and imaging system. Use a loading control (e.g., GAPDH, β-actin) for normalization.

  • ELISA: Alternatively, use a commercially available human MMP-1 ELISA kit to quantify the concentration of MMP-1 in the tissue lysates, following the manufacturer’s instructions.

C. Gene Expression Analysis (qRT-PCR)

  • RNA Extraction: Homogenize freshly harvested or snap-frozen explants in a lysis reagent (e.g., TRIzol).[4] Extract total RNA using a standard protocol or commercial kit.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (COL1A1, FBN1, MMP1) and a reference gene (GAPDH, ACTB).

  • Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

References

Application Notes and Protocols: Gene Expression Analysis in Cells Treated with Salicyloyl Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyloyl phytosphingosine (B30862) (SP) is a synthetic sphingolipid that combines the anti-inflammatory and pro-collagen properties of its constituent parts, salicylic (B10762653) acid and phytosphingosine. This molecule is of significant interest in dermatology, cosmetology, and drug development for its potential to modulate skin biology, particularly in the context of aging and photoaging.[1][2] Salicyloyl phytosphingosine has been shown to influence the expression of key genes related to the extracellular matrix (ECM), inflammation, and apoptosis, making it a promising candidate for therapeutic and cosmetic applications.

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on gene expression. The included protocols offer detailed methodologies for cell treatment and subsequent gene expression analysis using quantitative PCR (qPCR).

Data Presentation

Quantitative Analysis of Extracellular Matrix Gene Expression

Treatment of adult human fibroblasts with this compound has been shown to modulate the expression of genes crucial for maintaining the integrity and structure of the extracellular matrix. A notable effect is the significant upregulation of procollagen-I synthesis.[3]

GeneProtein ProductCellular FunctionReported Change in Expression
COL1A1Procollagen Type I Alpha 1 ChainMajor structural component of the ECM, providing tensile strength to connective tissues.Two-fold increase in production[3]
FBN1Fibrillin-1A key component of microfibrils, essential for the formation of elastic fibers in the ECM.Increased deposition observed[3]
MMP1Matrix Metalloproteinase-1An enzyme responsible for degrading collagen, particularly in the context of tissue remodeling and photoaging.Reduction in levels observed[3]
Hypothetical Gene Expression Changes in Response to this compound

The following table presents a hypothetical but plausible dataset of gene expression changes in human dermal fibroblasts treated with 10 µM this compound for 24 hours, as analyzed by quantitative PCR. This data is illustrative and based on the known signaling pathways affected by the components of this compound, including the inhibition of AP-1 and NF-κB signaling and the induction of apoptosis-related genes.

GenePathwayHypothetical Fold Change (Treated vs. Control)
COL1A1Extracellular Matrix2.1
FBN1Extracellular Matrix1.8
MMP1AP-1 Signaling-2.5
MMP3AP-1 Signaling-1.9
IL6NF-κB Signaling-3.2
TNFNF-κB Signaling-2.8
CASP8Apoptosis1.7
BAXApoptosis1.5
BCL2Apoptosis-1.6

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound is understood to influence several key signaling pathways within the cell. The salicylic acid moiety can inhibit the Activator Protein-1 (AP-1) pathway, which is a known regulator of matrix metalloproteinases (MMPs).[3] The phytosphingosine component can suppress the Nuclear Factor-kappa B (NF-κB) pathway, a critical mediator of inflammation, and can also induce apoptosis through caspase activation.[4][5]

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Response Salicyloyl_Phytosphingosine This compound AP1 AP-1 Pathway Salicyloyl_Phytosphingosine->AP1 inhibits NFkB NF-κB Pathway Salicyloyl_Phytosphingosine->NFkB inhibits Caspase Caspase Activation Salicyloyl_Phytosphingosine->Caspase activates MMPs ↓ MMP Gene Expression (e.g., MMP1, MMP3) AP1->MMPs ECM ↑ ECM Gene Expression (e.g., COL1A1, FBN1) AP1->ECM indirectly influences Inflammation ↓ Inflammatory Gene Expression (e.g., IL6, TNF) NFkB->Inflammation Apoptosis ↑ Apoptosis Caspase->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Gene Expression Analysis

The following diagram outlines the key steps for analyzing gene expression changes in cells treated with this compound using quantitative PCR.

G A 1. Cell Culture & Treatment (e.g., Human Fibroblasts) B 2. Treatment with Salicyloyl Phytosphingosine (and vehicle control) A->B C 3. RNA Extraction B->C D 4. RNA Quality & Quantity Control C->D E 5. Reverse Transcription (cDNA Synthesis) D->E F 6. Quantitative PCR (qPCR) E->F G 7. Data Analysis (2^-ΔΔCt Method) F->G H 8. Gene Expression Results G->H

Caption: Workflow for qPCR-based gene expression analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating adherent cell lines, such as human dermal fibroblasts, with this compound.

Materials:

  • Human dermal fibroblasts (or other cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (SP) stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed human dermal fibroblasts in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for adherence.

  • Preparation of Treatment Media: Prepare fresh treatment media by diluting the this compound stock solution into the complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest SP treatment. The final DMSO concentration should not exceed 0.1%.

  • Cell Treatment: Aspirate the old medium from the cells and wash once with PBS. Add 2 mL of the prepared treatment or vehicle control media to the respective wells.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours) at 37°C and 5% CO2.

Protocol 2: RNA Extraction

This protocol outlines the extraction of total RNA from cultured cells using a TRIzol-based method.[6][7]

Materials:

Procedure:

  • Cell Lysis: After the treatment period, aspirate the medium and wash the cells with ice-cold PBS. Add 1 mL of TRIzol reagent directly to each well of the 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.

  • Phase Separation: Transfer the cell lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

  • RNA Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Discard the supernatant and wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Carefully discard the ethanol wash. Air-dry the RNA pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.

  • RNA Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 3: Reverse Transcription and Quantitative PCR (qPCR)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA and subsequent gene expression analysis by qPCR using a SYBR Green-based method.[6][7][8]

Materials:

  • 1 µg of total RNA per sample

  • Reverse transcription kit (containing reverse transcriptase, dNTPs, and primers like oligo(dT) or random hexamers)

  • SYBR Green qPCR master mix

  • Forward and reverse primers for target genes (e.g., COL1A1, FBN1, MMP1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument and compatible plates/tubes

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • In a nuclease-free tube, combine 1 µg of total RNA, primers, and nuclease-free water according to the reverse transcription kit manufacturer's instructions.

    • Incubate as recommended to denature the RNA and anneal the primers.

    • Add the reverse transcriptase, dNTPs, and reaction buffer.

    • Perform the reverse transcription reaction in a thermal cycler using the conditions specified by the kit manufacturer (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).

    • The resulting cDNA can be stored at -20°C.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture in a microcentrifuge tube on ice. For each reaction, combine the SYBR Green master mix, forward and reverse primers (to a final concentration of 100-500 nM each), diluted cDNA template, and nuclease-free water to the final reaction volume.

    • Set up triplicate reactions for each sample and each gene (including the housekeeping gene).

    • Pipette the reaction mixture into a qPCR plate or tubes.

    • Seal the plate/tubes and centrifuge briefly to collect the contents at the bottom.

    • Perform the qPCR in a real-time PCR system with cycling conditions such as: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[7] A melt curve analysis should be performed at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • The relative expression of the target genes is calculated using the 2-ΔΔCt method.

    • Normalize to Housekeeping Gene (ΔCt): For each sample, calculate ΔCt = Ct(target gene) - Ct(housekeeping gene).

    • Normalize to Control (ΔΔCt): Calculate ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).

    • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

References

Standard Operating Procedure for Stability Testing of Salicyloyl Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Purpose

This document outlines the standard operating procedure (SOP) for conducting stability testing of Salicyloyl Phytosphingosine (B30862) as a raw material (Active Pharmaceutical Ingredient - API) or in a finished cosmetic/pharmaceutical product. The purpose is to establish the re-test period for the API and the shelf-life for the finished product by providing evidence on how its quality varies with time under the influence of various environmental factors such as temperature, humidity, and light.

Scope

This SOP applies to the stability testing of Salicyloyl Phytosphingosine, covering long-term, accelerated, and forced degradation studies. It includes protocols for sample handling, storage conditions, analytical methodology, and data evaluation.

Responsibilities

The Quality Control (QC) department is responsible for conducting the stability testing. The Research and Development (R&D) department is responsible for providing the necessary information on the test substance and for the initial development of the stability-indicating method. The Quality Assurance (QA) department is responsible for ensuring that the stability studies are conducted in compliance with this SOP and relevant regulatory guidelines.

Materials and Equipment

  • Materials:

    • This compound (at least three primary batches)

    • Reference standards for this compound, Salicylic (B10762653) Acid, and Phytosphingosine

    • HPLC grade solvents (Acetonitrile, Methanol, Water)

    • Analytical grade reagents (e.g., Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide, buffers)

    • Inert gas (e.g., Nitrogen)

  • Equipment:

    • Stability chambers with controlled temperature and humidity

    • Photostability chamber

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

    • pH meter

    • Analytical balance

    • Volumetric glassware

    • Water bath

Experimental Protocols

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method must be used to separate and quantify this compound from its potential degradation products. The following method is a recommended starting point and must be validated according to ICH Q2(R1) guidelines before use.

5.1.1 HPLC Method Parameters (Proposed)

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with a higher percentage of Mobile Phase A, gradually increasing Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 300 nm (to detect both the salicylic acid chromophore and potential degradation products)
Injection Volume 10 µL
Diluent Methanol or a mixture of Acetonitrile and Water

5.1.2 Method Validation

The analytical method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. Specificity will be demonstrated through forced degradation studies.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[1][2] A target degradation of 5-20% should be aimed for.

5.2.1 Hydrolysis

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours. The primary degradation products are expected to be salicylic acid and phytosphingosine due to the hydrolysis of the amide bond.

  • Neutral Hydrolysis: Dissolve this compound in water (if soluble, otherwise a co-solvent system) and heat at 60°C for 24 hours.

5.2.2 Oxidation

  • Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

5.2.3 Thermal Degradation

  • Expose the solid this compound to dry heat at 80°C for 48 hours.

5.2.4 Photostability

  • Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

5.2.5 Sample Analysis Analyze all stressed samples by the validated HPLC method. Peak purity analysis should be performed to ensure that the main peak is free from any co-eluting degradation products.

Long-Term and Accelerated Stability Studies

These studies are conducted on at least three primary batches of the API or finished product in the proposed packaging.[3][4]

5.3.1 Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Intermediate testing is required if a significant change occurs during accelerated studies. A "significant change" for an API is defined as a failure to meet its specification.[3]

5.3.2 Testing Frequency

Study TypeTesting Intervals
Long-Term 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[4]
Accelerated 0, 3, and 6 months.[3]
Intermediate 0, 6, 9, and 12 months.

5.3.3 Test Parameters

The following parameters should be monitored at each time point:

  • Appearance: Visual inspection for color, clarity, and physical state.

  • Assay: Quantitative determination of this compound content.

  • Degradation Products: Identification and quantification of any degradation products.

  • pH (for solutions/emulsions): Measurement of the pH.

  • Viscosity (for semi-solids): Measurement of viscosity.

  • Microbiological Purity: Testing for microbial contamination.

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison and trend analysis.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDuration/ConcentrationAssay (%)% DegradationMajor Degradation Products (RT)
Control -99.8--
0.1 M HCl, 60°C 24 hours85.214.6Salicylic Acid (RT=X.X min), Phytosphingosine (RT=Y.Y min)
0.1 M NaOH, 60°C 24 hours82.517.3Salicylic Acid (RT=X.X min), Phytosphingosine (RT=Y.Y min)
3% H₂O₂, RT 24 hours94.15.7Unidentified Peak (RT=Z.Z min)
Dry Heat, 80°C 48 hours98.90.9No significant degradation
Photostability ICH Q1B96.53.3Unidentified Peak (RT=W.W min)

Table 2: Long-Term Stability Data (Example: 25°C/60%RH)

Time (Months)AppearanceAssay (%)Total Degradation Products (%)pH
0 White powder99.9<0.1N/A
3 White powder99.8<0.1N/A
6 White powder99.70.1N/A
9 White powder99.60.15N/A
12 White powder99.50.2N/A

Visualization

Experimental Workflow

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_stability 3. Formal Stability Studies cluster_analysis 4. Analysis & Evaluation start Start: Obtain ≥3 Batches of this compound method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev stress_testing Perform Stress Testing method_dev->stress_testing formal_studies Initiate Formal Stability Studies (in final packaging) method_dev->formal_studies hydrolysis Hydrolysis (Acid, Base, Neutral) stress_testing->hydrolysis oxidation Oxidation (H₂O₂) stress_testing->oxidation thermal Thermal (Dry Heat) stress_testing->thermal photo Photostability (ICH Q1B) stress_testing->photo analysis Analyze Samples at Specified Time Points hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis long_term Long-Term (e.g., 25°C/60%RH) formal_studies->long_term accelerated Accelerated (40°C/75%RH) formal_studies->accelerated long_term->analysis accelerated->analysis evaluation Evaluate Data & Identify Trends analysis->evaluation shelf_life Establish Retest Period / Shelf-Life evaluation->shelf_life report Generate Stability Report shelf_life->report

Caption: Workflow for this compound stability testing.

Proposed Signaling Pathway of Action

This compound is known to increase the synthesis of procollagen-I and decrease the levels of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen.[4][5] This is achieved, in part, through the inhibition of the Activator Protein-1 (AP-1) transcription factor.[5] The following diagram illustrates this proposed mechanism of action in dermal fibroblasts.

Signaling_Pathway cluster_cell Dermal Fibroblast SP This compound AP1 AP-1 Transcription Factor (e.g., c-Jun/c-Fos) SP->AP1 Inhibits TGFb_pathway TGF-β/Smad Pathway SP->TGFb_pathway Stimulates MMP1_Gene MMP-1 Gene AP1->MMP1_Gene Activates Transcription MMP1_Protein MMP-1 (Collagenase) MMP1_Gene->MMP1_Protein Translation Collagen Collagen Degraded_Collagen Degraded Collagen MMP1_Protein->Degraded_Collagen Procollagen_Gene Procollagen-I Gene TGFb_pathway->Procollagen_Gene Activates Transcription Procollagen_Protein Procollagen-I Procollagen_Gene->Procollagen_Protein Translation Procollagen_Protein->Collagen Secretion & Assembly Extracellular Extracellular Matrix Collagen->Degraded_Collagen Degradation

Caption: Proposed signaling pathway for this compound in skin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Salicyloyl Phytosphingosine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Salicyloyl phytosphingosine (B30862) (SP) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Salicyloyl phytosphingosine and why is its solubility a concern for in vitro assays?

This compound is a synthetic sphingolipid derived from the combination of salicylic (B10762653) acid and phytosphingosine.[1][2] It is a highly lipophilic molecule, which means it has poor solubility in aqueous solutions like cell culture media.[3] This can lead to precipitation, making it difficult to achieve accurate and reproducible results in cell-based experiments.

Q2: What are the primary causes of this compound precipitation in cell culture media?

Precipitation of lipophilic compounds like this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: The inherent chemical nature of the compound makes it poorly soluble in water-based media.[4]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to "crash out" of the solution due to the sudden change in solvent polarity.[4]

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and the pH of the media can negatively impact the solubility of the compound.[4]

  • Temperature: Adding the compound to cold media can decrease its solubility.[5]

Q3: What is the recommended solvent for making a stock solution of this compound?

For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving lipophilic compounds.[6][7] However, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[7]

Q4: What are the typical working concentrations of this compound used in in vitro studies?

Effective concentrations of this compound in in vitro assays are often in the low micromolar range. Studies have shown biological effects at concentrations between 0.05% and 0.2%.[8]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues encountered during your experiments.

Issue Potential Cause Recommended Solution
Precipitate forms immediately after adding the stock solution to the media. Solvent shock due to rapid dilution.[4]1. Pre-warm the cell culture medium to 37°C.[5]2. Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. Create an intermediate dilution in a smaller volume of pre-warmed media first.[6]3. Add the stock solution dropwise to the media while gently swirling.[5]
Media becomes cloudy or a precipitate forms after incubation. The compound's solubility limit has been exceeded at the experimental temperature and conditions over time.1. Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a series of dilutions and observing them over the planned experiment duration.[6]2. Consider reducing the final concentration of the compound in your assay.
The solvent control (e.g., DMSO) is causing cell toxicity. The final concentration of the solvent is too high.1. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1% for sensitive cell lines.[7]2. Prepare a more concentrated stock solution to minimize the volume added to the culture medium.[9]
Precipitation is still observed even after optimizing the dilution technique. Interaction with media components, such as serum proteins.1. Test for precipitation in both serum-containing and serum-free media to identify if serum is a contributing factor.[6]2. For other sphingolipids, complexing with fatty acid-free bovine serum albumin (BSA) has been used to improve solubility. This could be tested for this compound.

Quantitative Data Summary

Compound Solvent Approximate Solubility
PhytosphingosineEthanolMiscible
PhytosphingosineMethanolSoluble
PhytosphingosineChloroform/Methanol (2:1)Soluble (with warming)

Data compiled from various sources.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 437.6 g/mol )[2]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 4.38 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming at 37°C can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cells with this compound

This protocol provides a method to minimize precipitation when treating cultured cells with this compound.

Materials:

  • Adherent or suspension cells in culture

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Pre-warm the complete cell culture medium to 37°C.

  • Intermediate Dilution (Recommended):

    • In a sterile microcentrifuge tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM intermediate solution.

    • Gently mix by flicking the tube.

  • Final Dilution:

    • Add the appropriate volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium containing your cells. Add the solution dropwise while gently swirling the culture plate or flask.

  • Ensure the final concentration of DMSO in the culture medium is below 0.5%.

  • Include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO without the this compound.

  • Incubate the cells for the desired experimental duration.

Visualizations

experimental_workflow Experimental Workflow for Cell Treatment cluster_prep Solution Preparation cluster_dilution Dilution cluster_treatment Cell Treatment stock Prepare 10 mM Stock in 100% DMSO intermediate Create Intermediate Dilution in Pre-warmed Media stock->intermediate 1. warm_media Pre-warm Media to 37°C warm_media->intermediate final Add to Final Volume of Cell Culture intermediate->final 2. treat_cells Treat Cells final->treat_cells 3. vehicle Treat Vehicle Control (DMSO only) final->vehicle incubate Incubate treat_cells->incubate vehicle->incubate

Caption: Workflow for preparing and applying this compound to cell cultures.

signaling_pathway This compound Signaling Pathway SP Salicyloyl Phytosphingosine AP1 Activator Protein-1 (AP-1) Transcription Factor SP->AP1 Inhibits Activity MMP1 Matrix Metalloproteinase-1 (MMP-1) Gene AP1->MMP1 Promotes Transcription Procollagen Procollagen-I Gene AP1->Procollagen Inhibits Transcription MMP1_protein MMP-1 Protein (Collagenase) MMP1->MMP1_protein Leads to Procollagen_protein Procollagen-I Protein Procollagen->Procollagen_protein Leads to Collagen_degradation Collagen Degradation MMP1_protein->Collagen_degradation Causes Collagen_synthesis Collagen Synthesis Procollagen_protein->Collagen_synthesis Contributes to

Caption: Proposed signaling pathway of this compound.

References

Technical Support Center: Salicyloyl Phytosphingosine in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Salicyloyl Phytosphingosine (B30862). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability of salicyloyl phytosphingosine in cosmetic formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the formulation and stability testing of this compound.

Q1: My this compound is precipitating or showing signs of recrystallization in my emulsion. What could be the cause and how can I resolve it?

A1: Recrystallization of this compound in an emulsion is a common stability issue. This phenomenon often arises from improper solubilization during the formulation process. This compound is an amphiphilic molecule that requires specific processing to ensure it remains fully dissolved in the final formulation.[1]

Troubleshooting Steps:

  • Ensure Proper Solubilization in the Oil Phase: this compound must be completely dissolved in the hot oil phase of your emulsion before homogenization.[1] The recommended temperature for the oil phase is between 70-90°C.[1]

  • Maintain Temperature During Homogenization: The temperature of both the oil and water phases should be high enough to prevent recrystallization during the homogenization step.[1]

  • Select Appropriate Solvents: The choice of emollients in the oil phase can significantly impact the solubility of this compound. Consider using emollients with good solvency for this ingredient.

  • Optimize Cooling Process: Rapid cooling can sometimes shock the system and induce precipitation. A slower, more controlled cooling process may be beneficial.

  • Consider Co-solvents: In some cases, the addition of a co-solvent to the oil phase might improve the solubility and stability of this compound.

Q2: I am observing a color change (e.g., yellowing) in my formulation containing this compound over time. What is causing this and how can I prevent it?

A2: Color changes in formulations containing this compound are often indicative of oxidative degradation. The molecule has several sites susceptible to oxidation, including the phenolic hydroxyl group of the salicylic (B10762653) acid moiety and the fatty acid chain.[2]

Preventative Measures:

  • Incorporate Antioxidants: The use of antioxidants is highly recommended to protect against oxidative degradation. Consider adding oil-soluble antioxidants such as Tocopherol (Vitamin E) to the oil phase of your formulation.

  • Use Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent like Disodium EDTA can help to sequester these ions and improve color stability.

  • Optimize pH: While acidic pH (<6) can enhance the stability of the amino group, the overall pH of the formulation should be carefully controlled to minimize oxidation of the salicylic acid moiety, which can be more prone to degradation under certain pH conditions.[2]

  • Protect from Light: Exposure to UV light can accelerate oxidative degradation. Packaging the final product in opaque or UV-protective containers is crucial.

  • Inert Atmosphere: During manufacturing, blanketing the formulation with an inert gas like nitrogen can help to minimize exposure to oxygen.

Q3: What is the optimal pH range for formulations containing this compound to ensure its stability?

A3: The stability of this compound is pH-dependent due to its ionizable functional groups: a phenolic hydroxyl group and an amino group.[2]

  • Acidic pH (< 6): Generally enhances the stability of the amino group through protonation, which creates a more stable ionic form.[2]

  • Alkaline pH: Can lead to increased degradation of the salicylic acid moiety through oxidation.

Therefore, a slightly acidic to neutral pH range is generally recommended to balance the stability of both the phytosphingosine and salicylic acid components while also being compatible with the skin's natural pH.

Q4: Are there any known incompatibilities between this compound and other common cosmetic ingredients?

A4: While this compound is generally compatible with many cosmetic ingredients, potential interactions can occur.

  • Strong Oxidizing Agents: Direct contact with strong oxidizing agents should be avoided as they can degrade the molecule.[3]

  • Niacinamide and Tocopherol (Vitamin E): There are no widely reported direct incompatibilities between this compound and niacinamide or tocopherol. In fact, tocopherol is often recommended as an antioxidant to protect this compound from oxidation. When formulating with multiple actives, it is always advisable to conduct stability studies on the final formulation to ensure no unforeseen interactions occur.

  • Other Ceramides (B1148491): Coupling between ceramides and phytosphingosine in a formulation could potentially lead to insolubility issues.[2] Careful consideration of the overall lipid composition is necessary.

Section 2: Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific experimental issues.

Troubleshooting Recrystallization in an O/W Emulsion

Use the following flowchart to diagnose and resolve recrystallization issues with this compound in your oil-in-water emulsion.

G start Issue: Recrystallization Observed q1 Was this compound fully dissolved in the hot oil phase (70-90°C) before emulsification? start->q1 sol1 Action: Re-formulate, ensuring complete dissolution in the hot oil phase. Consider extending heating time or using a better solvent/emollient. q1->sol1 No q2 Was the temperature of both phases maintained during homogenization? q1->q2 Yes sol1->q2 sol2 Action: Ensure both oil and water phases are at a sufficiently high and equal temperature (e.g., 80°C) before and during homogenization. q2->sol2 No q3 Is the cooling process controlled and gradual? q2->q3 Yes sol2->q3 sol3 Action: Implement a slower cooling profile with gentle stirring to prevent thermal shock. q3->sol3 No end Issue Resolved q3->end Yes sol3->end G SP This compound Hydrolysis Hydrolysis (Acid/Base) SP->Hydrolysis Oxidation Oxidation SP->Oxidation Photodegradation Photodegradation SP->Photodegradation SA Salicylic Acid Hydrolysis->SA Phyto Phytosphingosine Hydrolysis->Phyto Oxidized_SA Oxidized Salicylic Acid Derivatives Oxidation->Oxidized_SA Oxidized_Phyto Oxidized Phytosphingosine Derivatives Oxidation->Oxidized_Phyto Photo_Products Photodegradation Products Photodegradation->Photo_Products G cluster_0 Preparation cluster_1 Stability Chambers cluster_2 Analysis cluster_3 Evaluation Formulation Formulate Cosmetic Product Packaging Package in Final Container Formulation->Packaging Accelerated Accelerated Conditions (e.g., 40°C/75% RH) Packaging->Accelerated RealTime Real-Time Conditions (e.g., 25°C/60% RH) Packaging->RealTime Photostability Photostability (ICH Q1B) Packaging->Photostability Sampling Sample at Time Points Accelerated->Sampling RealTime->Sampling Photostability->Sampling Analysis HPLC Analysis for Assay and Degradants Sampling->Analysis Physical Physical Evaluation (pH, viscosity, appearance) Sampling->Physical Data Data Analysis and Shelf-Life Determination Analysis->Data Physical->Data

References

Technical Support Center: Optimizing Salicyloyl Phytosphingosine Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Salicyloyl phytosphingosine (B30862) (SP) in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Salicyloyl phytosphingosine (SP) and what is its primary mechanism of action?

A1: this compound is a synthetic sphingolipid created by combining salicylic (B10762653) acid and phytosphingosine.[1][2] Its dual-action mechanism supports the skin's natural lipid barrier while providing the benefits of a salicylic acid derivative.[2] In cell culture, SP is primarily investigated for its role in modulating skin cell functions. Its mechanism of action involves the inhibition of the activator protein-1 (AP-1) transcription factor.[3][4] Both salicylic acid and phytosphingosine, the components of SP, are known to reduce the activity of AP-1, which in turn can decrease the expression of matrix metalloproteinases (MMPs) and increase the synthesis of extracellular matrix proteins like procollagen-I.[3][4]

Q2: What are the typical applications of this compound in cell culture?

A2: In a research setting, SP is primarily used to investigate its effects on skin cells, particularly fibroblasts and keratinocytes. Common applications include studying its potential for:

  • Anti-aging research: Assessing its ability to increase the production of extracellular matrix proteins such as procollagen-I and fibrillin-1, and to reduce the levels of collagen-degrading enzymes like MMP-1.[3][4][5]

  • Cell signaling studies: Investigating its influence on signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway.[6]

  • Wound healing models: Evaluating its impact on fibroblast proliferation and migration.[7]

  • Apoptosis research: Although less common for SP itself, its precursor phytosphingosine has been shown to induce apoptosis in certain cancer cell lines.[8][9]

Q3: What is a recommended starting concentration range for this compound in in vitro experiments?

A3: The optimal concentration of SP is highly dependent on the cell type and the specific assay being performed. Based on available literature for topical applications and related compounds, a good starting point for in vitro studies with human dermal fibroblasts or keratinocytes would be in the low micromolar (µM) range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A suggested starting range for a dose-response study is 1 µM to 50 µM . For initial trials, a concentration of around 5 µM has been used for phytosphingosine to study its effects on keratinocyte proliferation and differentiation.[10]

Troubleshooting Guides

Issue: Precipitation of this compound in Cell Culture Medium

This compound is a lipophilic compound, which can lead to solubility issues in aqueous cell culture media.[4]

Symptom Possible Cause Solution
Cloudiness or visible precipitate upon adding SP stock solution to media. The concentration of SP exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound dissolved.- Prepare a higher concentration stock solution in an appropriate solvent like DMSO to minimize the volume added to the media. - Add the stock solution to pre-warmed (37°C) media dropwise while gently vortexing or swirling to facilitate dispersion. - Perform a serial dilution of the stock solution in the media to reach the final desired concentration. - Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).[2]
Precipitate forms over time during incubation. The compound is coming out of solution due to temperature changes or interactions with media components.- Before adding to cells, visually inspect the final working solution for any signs of precipitation after a short incubation at 37°C. - Consider the use of a carrier protein, such as fatty acid-free bovine serum albumin (BSA), to improve solubility and stability, though this may influence experimental outcomes.

Issue: Unexpected Cytotoxicity or Altered Cell Morphology

Symptom Possible Cause Solution
Increased cell death in treated wells compared to controls. The concentration of SP is too high and is inducing cytotoxicity or apoptosis. The solvent (e.g., DMSO) concentration is at a toxic level.- Perform a dose-response experiment with a wide range of SP concentrations to determine the IC50 (half-maximal inhibitory concentration) for your cell line. - Always include a vehicle control (media with the same final concentration of the solvent) to differentiate between compound- and solvent-induced toxicity. - Lower the final concentration of the solvent in your experiments.
Changes in cell shape, detachment, or reduced proliferation. Sub-lethal cytotoxic effects of SP or the solvent. The compound may be affecting cell adhesion proteins or the cytoskeleton.- Use phase-contrast microscopy to monitor cell morphology at different concentrations and time points. - If using adherent cells, ensure the culture vessels are properly coated if required for your cell type.[11] - Evaluate lower, non-toxic concentrations of SP for your desired biological effect.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the cytotoxic profile of this compound on a chosen cell line, which is crucial for selecting appropriate concentrations for further experiments.

Materials:

  • This compound (SP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human Dermal Fibroblasts (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Preparation of SP Working Solutions:

    • Prepare a 10 mM stock solution of SP in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared SP working solutions. Include wells with medium only (blank), and medium with the corresponding DMSO concentration (vehicle control).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.[2][12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Assessing the Effect of SP on Fibroblast Proliferation (Scratch Assay)

This protocol provides a method to evaluate the effect of this compound on cell migration and proliferation.

Materials:

  • Human Dermal Fibroblasts

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • This compound (SP) stock solution in DMSO

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed fibroblasts in a 6-well or 12-well plate and grow them to confluence.

  • Creating the Scratch: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with serum-free or low-serum medium containing the desired non-toxic concentration of SP (determined from the viability assay). Include a vehicle control.

  • Image Acquisition: Immediately acquire images of the scratch at defined locations (mark the plate for reference). This is the 0-hour time point.

  • Incubation and Imaging: Incubate the plate at 37°C and acquire images of the same locations at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure relative to the 0-hour time point.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is understood to influence cell behavior by modulating key signaling cascades. A primary target is the Activator Protein-1 (AP-1) transcription factor. Both salicylic acid and phytosphingosine, the constituent parts of SP, have been shown to reduce AP-1 activity.[3][4] This inhibition can lead to a downstream decrease in the expression of matrix metalloproteinases (MMPs), enzymes responsible for degrading the extracellular matrix, and an increase in the synthesis of proteins like procollagen-I. The MAPK (Mitogen-Activated Protein Kinase) pathway, which includes ERK, JNK, and p38 kinases, is a known regulator of AP-1 and is therefore a likely target of SP's action.[6][13]

Salicyloyl_Phytosphingosine_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_cellular_response Cellular Response SP Salicyloyl Phytosphingosine MAPK_Pathway MAPK Pathway (ERK, JNK, p38) SP->MAPK_Pathway Inhibits (?) AP1 AP-1 (Transcription Factor) MAPK_Pathway->AP1 Activates MMP_Gene MMP Gene Expression AP1->MMP_Gene Increases Procollagen_Gene Procollagen-I Gene Expression AP1->Procollagen_Gene Decreases ECM_Degradation ECM Degradation MMP_Gene->ECM_Degradation ECM_Synthesis ECM Synthesis Procollagen_Gene->ECM_Synthesis

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Optimizing SP Concentration

The following workflow outlines the logical steps for determining and applying the optimal concentration of this compound in cell culture experiments.

Experimental_Workflow Start Start: Prepare SP Stock Solution (in DMSO) Dose_Response Perform Dose-Response Cell Viability Assay (e.g., MTT) Start->Dose_Response Determine_Concentration Determine Non-Toxic Concentration Range Dose_Response->Determine_Concentration Functional_Assay Perform Functional Assays (e.g., Proliferation, Gene Expression) Determine_Concentration->Functional_Assay Analyze_Data Analyze and Interpret Results Functional_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for optimizing this compound concentration.

Quantitative Data Summary

The following tables summarize the available quantitative data for the effects of this compound. Researchers should use these as a guide and generate their own data for their specific cell lines and experimental conditions.

Table 1: In Vitro Efficacy of this compound

Cell TypeAssayConcentrationObserved EffectReference
Adult Human FibroblastsProcollagen-I SynthesisNot SpecifiedTwo-fold increase[3][4]

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

AssayCell TypeSuggested Starting Concentration Range
Cell Viability (e.g., MTT)Human Dermal Fibroblasts, Keratinocytes1 µM - 100 µM
Cell Proliferation (e.g., Scratch Assay)Human Dermal Fibroblasts1 µM - 20 µM (non-toxic range)
Apoptosis (e.g., Annexin V)Various5 µM - 50 µM
Gene Expression (e.g., qPCR)Human Dermal Fibroblasts, Keratinocytes1 µM - 20 µM (non-toxic range)

References

Technical Support Center: Overcoming Salicyloyl Phytosphingosine Delivery Challenges in Skin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental delivery of Salicyloyl phytosphingosine (B30862) (SP) into the skin.

Frequently Asked Questions (FAQs)

Q1: What is Salicyloyl phytosphingosine (SP) and what are its primary benefits for the skin?

This compound is a synthetic bioactive lipid created by combining salicylic (B10762653) acid and phytosphingosine.[1][2] This combination leverages the benefits of both molecules. Phytosphingosine is a naturally occurring lipid in the skin that plays a role in maintaining the skin's barrier function.[1] Salicylic acid is a well-known beta-hydroxy acid with exfoliating and anti-inflammatory properties.[1] The primary benefits of SP for the skin include supporting the skin's natural barrier, enhancing hydration, reducing the appearance of wrinkles, and providing anti-inflammatory effects.[3]

Q2: What are the main challenges in formulating and delivering this compound into the skin?

The primary challenges stem from its physicochemical properties. This compound is a highly lipophilic molecule with low water solubility, which can make it difficult to incorporate into aqueous formulations and can limit its penetration through the skin's aqueous layers.[2][3] Its stability can also be pH-dependent.[3]

Q3: What is the recommended concentration of this compound in topical formulations?

The typical usage level for this compound in cosmetic and research formulations ranges from 0.05% to 0.2%.[4]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in a Formulation

Problem: this compound is precipitating out of my formulation.

Cause: This is likely due to its low solubility in the chosen solvent system. This compound is an off-white powder with very low water solubility.[2][5]

Solutions:

  • Incorporate into the Oil Phase: For emulsion-based formulations, this compound should be dissolved in the oil phase. It is recommended to heat the oil phase to 70-90°C to ensure complete solubilization.[5][6]

  • Select Appropriate Solvents: Utilize emollients with good solvency for this compound. Recommended solvents include PPG-3 Myristyl Ether, C12-15 Alkyl Benzoate, and Caprylic/Capric Triglyceride.[6] Prolonging the heating time can also aid in its dissolution.[6]

  • pH Adjustment: The stability and solubility of this compound can be influenced by pH. Acidic pH environments (below 6) can enhance stability.[3]

Issue 2: Low Skin Permeation and Bioavailability

Problem: My in vitro or in vivo experiments show low efficacy, suggesting poor skin penetration of this compound.

Cause: The high lipophilicity (logP of approximately 6.64) of this compound can limit its partitioning from the formulation into the stratum corneum and subsequent diffusion through the epidermis.[3]

Solutions:

  • Use of Penetration Enhancers: Incorporating chemical penetration enhancers into the formulation can reversibly disrupt the stratum corneum's lipid barrier, facilitating the diffusion of this compound.

  • Encapsulation Systems: Encapsulating this compound in lipid-based nanocarriers such as liposomes or solid lipid nanoparticles can improve its stability, solubility, and skin penetration.

  • Formulation Optimization: The vehicle composition significantly impacts skin delivery. Oil-in-water emulsions are a common and effective delivery system.[5]

Issue 3: Instability of the Formulation Containing this compound

Problem: My formulation is showing signs of instability over time (e.g., phase separation, color change).

Cause: The stability of this compound can be affected by pH and oxidative degradation.[3]

Solutions:

  • pH Control: Maintain the formulation pH in the slightly acidic to neutral range (pH 5.5-7.0) to balance chemical stability with skin compatibility.[3]

  • Antioxidants: Include antioxidants in the formulation to prevent oxidative degradation of the salicylic acid moiety.

  • Proper Storage: Store formulations in airtight, light-resistant containers at a controlled room temperature to minimize degradation.[7]

Data Presentation

Table 1: Solubility of this compound in Common Cosmetic Solvents

SolventSolubilityReference
Water (25°C)0.087 mg/L[2]
EthanolUp to 2 mg/mL[2]
Low Molecular Weight AlcoholsGood solubility[5]
Propylene (B89431) GlycolSoluble (qualitative)[8]
Caprylic/Capric TriglycerideGood solvency[6]
C12-15 Alkyl BenzoateGood solvency[6]
PPG-3 Myristyl EtherGood solvency[6]

Table 2: Summary of In-Vivo Efficacy Data for this compound

ParameterConcentrationStudy DurationResultsReference
Wrinkle Depth Reduction0.2%4 weeks10% decrease in macro-structure[5]
Skin Smoothness (Rz) and Roughness (Ra)Not specified4 weeksSignificant reduction (P < 0.05)[5][9]
Procollagen-I Synthesis (in vitro)Not specifiedNot applicableTwo-fold increase (P < 0.01)[5]
Fibrillin-1 and Procollagen-I Deposition (in vivo)0.05% and 0.2%8 daysIncreased deposition (P < 0.05)[5]
MMP-1 Levels (in vivo)0.05% and 0.2%8 daysReduction in levels (P < 0.05)[5]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a method to assess the skin permeation of this compound from a topical formulation.

1. Materials:

  • Franz diffusion cells

  • Human or porcine skin membranes

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80)

  • Test formulation containing this compound

  • HPLC or LC-MS/MS for analysis

2. Procedure:

  • Prepare skin membranes and mount them on the Franz diffusion cells with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Maintain the temperature of the receptor solution at 32 ± 1°C to mimic skin surface temperature.

  • Apply a finite dose of the test formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.

  • Replace the withdrawn sample volume with fresh receptor solution.

  • At the end of the experiment, dismount the skin, and separate the epidermis and dermis.

  • Extract this compound from the skin layers and the receptor solution samples.

  • Quantify the amount of this compound in each sample using a validated HPLC or LC-MS/MS method.[10][11]

3. Data Analysis:

  • Calculate the cumulative amount of this compound permeated per unit area over time.

  • Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

  • Calculate the enhancement ratio if penetration enhancers are used by dividing the flux with the enhancer by the flux of the control.[12]

Protocol 2: In Vitro Procollagen-I Synthesis Assay in Human Dermal Fibroblasts

This protocol describes a method to evaluate the effect of this compound on collagen production in cultured human dermal fibroblasts.

1. Materials:

  • Human dermal fibroblasts

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Procollagen (B1174764) Type I C-Peptide (PIP) EIA kit

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

2. Procedure:

  • Seed human dermal fibroblasts in 24-well plates and culture until they reach approximately 80% confluency.

  • Starve the cells in a serum-free medium for 24 hours.

  • Treat the cells with various concentrations of this compound (and a vehicle control) in a serum-free medium for 48-72 hours.

  • Collect the cell culture supernatant.

  • Lyse the cells and determine the total protein content using a protein assay.

  • Measure the amount of procollagen type I C-peptide in the collected supernatant using a PIP EIA kit according to the manufacturer's instructions.

  • Normalize the procollagen-I concentration to the total protein content of the corresponding well.

3. Data Analysis:

  • Compare the normalized procollagen-I levels in the this compound-treated groups to the vehicle control group.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed increases in procollagen-I synthesis.

Mandatory Visualizations

Salicyloyl_Phytosphingosine_Signaling_Pathway SP Salicyloyl Phytosphingosine SC Stratum Corneum SP->SC Penetration AP1 AP-1 (Transcription Factor) SP->AP1 Inhibition Epidermis Epidermis SC->Epidermis Dermis Dermis Epidermis->Dermis Keratinocytes Keratinocytes Epidermis->Keratinocytes Fibroblasts Fibroblasts Dermis->Fibroblasts Procollagen1 Procollagen-I Fibroblasts->Procollagen1 Synthesis Fibrillin1 Fibrillin-1 Fibroblasts->Fibrillin1 Synthesis Barrier Skin Barrier Function Keratinocytes->Barrier Strengthening MMP1 MMP-1 (Collagenase) AP1->MMP1 Activation Collagen Collagen MMP1->Collagen Degradation Procollagen1->Collagen Formation

Caption: Signaling pathway of this compound in the skin.

Experimental_Workflow Formulation Formulation Development (e.g., O/W Emulsion) Characterization Physicochemical Characterization (pH, viscosity, stability) Formulation->Characterization InVitro_Permeation In Vitro Skin Permeation (Franz Diffusion Cells) Characterization->InVitro_Permeation InVitro_Efficacy In Vitro Efficacy (Collagen Synthesis Assay) Characterization->InVitro_Efficacy InVivo_Study In Vivo Clinical Study (Wrinkle Reduction) InVitro_Permeation->InVivo_Study InVitro_Efficacy->InVivo_Study Data_Analysis Data Analysis and Interpretation InVivo_Study->Data_Analysis

Caption: Experimental workflow for evaluating a topical this compound formulation.

References

Technical Support Center: Salicyloyl Phytosphingosine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent stability of Salicyloyl phytosphingosine (B30862) (SP) solutions.

Frequently Asked Questions (FAQs)

Q1: What is Salicyloyl phytosphingosine (SP) and what are its primary functions?

This compound is a synthetic sphingolipid created by combining salicylic (B10762653) acid with phytosphingosine, a naturally occurring lipid in the skin.[1] This structure allows it to offer benefits from both components. Its primary functions in skincare and research applications include:

  • Anti-Aging: SP has been shown to reduce the appearance of fine lines and wrinkles.[2]

  • Soothing Properties: It helps to calm the skin, reducing redness and sensitivity.[2]

  • Barrier Support: As a ceramide precursor, it helps reinforce the skin's natural barrier.

  • Collagen Synthesis: It stimulates the production of pro-collagen I in fibroblasts, a key component for skin structure and firmness.[1][3]

  • Extracellular Matrix (ECM) Integrity: SP increases the production of essential ECM components like fibrillin-1 and reduces the activity of collagenase (MMP-1), an enzyme that degrades collagen.[1][3]

Q2: What is the optimal pH range for formulating and storing this compound solutions?

For cosmetic and topical formulations, the optimal pH range is slightly acidic to neutral, typically between pH 5.5 and 7.0 . This range balances the chemical stability of the molecule with the natural pH of the skin, ensuring both efficacy and good skin compatibility.

Q3: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH due to its molecular structure, which contains both a phenolic hydroxyl group (from salicylic acid) and an amino group (from phytosphingosine).

  • Acidic Conditions (pH < 6): In acidic environments, the amino group of the phytosphingosine backbone is protonated. This positive charge generally enhances the stability of the molecule.

  • Neutral Conditions (pH 6-8): This range typically represents a balance of stability and suitability for biological applications.

  • Alkaline Conditions (pH > 8): In alkaline environments, the amino group is deprotonated, which can lead to decreased stability and potential degradation of the molecule.

Q4: What are the likely degradation pathways for this compound in solution?

The primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation.

  • Hydrolysis: The amide bond linking the salicylic acid and phytosphingosine moieties can be susceptible to hydrolysis, especially under strongly acidic or alkaline conditions. This would break the molecule down into its constituent parts: salicylic acid and phytosphingosine.

  • Oxidation: The phenolic hydroxyl group of the salicylic acid moiety and potentially the phytosphingosine backbone can be susceptible to oxidation. The rate of oxidation can be influenced by factors such as pH, presence of metal ions, and exposure to light and oxygen.

Q5: Are there any visible signs of degradation in a this compound solution?

Visible signs of degradation may include:

  • A change in color (e.g., development of a yellow or brown tint).

  • The formation of a precipitate or cloudiness in the solution.

  • A noticeable change in the solution's odor.

Any of these changes may indicate that the this compound has degraded and may no longer be suitable for use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate formation in the solution upon storage. The pH of the solution may have shifted to a range where SP is less soluble. The storage temperature may be too low. The concentration of SP may be too high for the chosen solvent system.Verify and adjust the pH of the solution to the recommended range (5.5-7.0). Store the solution at the recommended temperature, avoiding freezing. Consider diluting the solution or using a co-solvent to improve solubility.
Discoloration (yellowing/browning) of the solution. This is likely due to oxidation of the phenolic moiety of the salicylic acid component. This can be accelerated by exposure to light, high temperatures, or the presence of metal ions.Store the solution in a dark, cool place. Use amber glass vials or other light-blocking containers. Consider adding an antioxidant (e.g., tocopherol, BHT) and a chelating agent (e.g., EDTA) to the formulation to prevent oxidation.
Loss of efficacy in biological assays. The this compound may have degraded due to improper pH or storage conditions.Prepare fresh solutions for each experiment. Ensure the pH of all buffers and media used in the assay are within the stable range for SP. Re-evaluate storage conditions of the stock solution.
Inconsistent results between experiments. This could be due to variations in the preparation of the SP solution, including final pH and handling.Standardize the protocol for solution preparation, including the source of solvents and the method for pH adjustment. Always use freshly prepared solutions when possible.

Quantitative Stability Data

Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C

pHApparent First-Order Rate Constant (k) (day⁻¹)Half-Life (t½) (days)Predicted Primary Degradation Pathway
4.00.005138.6Minimal degradation
5.50.002346.5Minimal degradation
7.00.01069.3Slow Hydrolysis & Oxidation
8.50.05013.9Base-catalyzed Hydrolysis & Oxidation
9.50.1504.6Rapid Base-catalyzed Hydrolysis & Oxidation

Table 2: Hypothetical Temperature Effects on this compound Stability at pH 7.0

TemperatureApparent First-Order Rate Constant (k) (day⁻¹)Half-Life (t½) (days)
4°C0.001693.0
25°C0.00799.0
40°C0.01069.3
60°C0.0808.7

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound (SP)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffers (pH 4.0, 5.5, 7.0, 8.5, 9.5)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of SP (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or gentle heating (e.g., 60°C).

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature and take samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N NaOH and/or gentle heating.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and take samples at various time points.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and keep it in an oven at a high temperature (e.g., 80°C).

    • Take samples at various time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Take samples at various time points.

  • pH-Dependent Degradation:

    • Prepare solutions of SP in different pH buffers (4.0, 5.5, 7.0, 8.5, 9.5).

    • Incubate these solutions at a constant temperature (e.g., 40°C).

    • Take samples at various time points.

  • Sample Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of SP and the formation of any degradation products.

Signaling Pathways and Experimental Workflows

Salicyloyl_Phytosphingosine_Collagen_Synthesis SP Salicyloyl Phytosphingosine AP1 AP-1 Transcription Factor SP->AP1 Inhibits TGF_beta TGF-β Signaling Pathway SP->TGF_beta Stimulates MMP1 Collagenase (MMP-1) Expression AP1->MMP1 Promotes Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation Leads to Procollagen Pro-collagen I Synthesis TGF_beta->Procollagen Promotes Collagen_Formation Collagen Formation Procollagen->Collagen_Formation Leads to

Caption: Mechanism of this compound in promoting collagen formation.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl) Stressed_Samples Stressed Samples (at various time points) Acid->Stressed_Samples Base Base Hydrolysis (0.1N NaOH) Base->Stressed_Samples Oxidation Oxidation (3% H₂O₂) Oxidation->Stressed_Samples Thermal Thermal (80°C) Thermal->Stressed_Samples Photo Photolytic (ICH Q1B) Photo->Stressed_Samples SP_Sample This compound Sample Solution SP_Sample->Acid SP_Sample->Base SP_Sample->Oxidation SP_Sample->Thermal SP_Sample->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Degradation Kinetics, Pathway Identification) HPLC_Analysis->Data_Analysis

References

Technical Support Center: Enhancing Skin Penetration of Salicyloyl Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the skin penetration of Salicyloyl phytosphingosine (B30862) (SP). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Salicyloyl phytosphingosine (SP) and what are its primary benefits for the skin?

A1: this compound is a derivative of phytosphingosine, a lipid that occurs naturally in human skin and is a fundamental component of ceramides.[1] It combines the beneficial properties of both salicylic (B10762653) acid and phytosphingosine.[2] SP is known for its anti-aging properties, including visibly smoothing fine lines and wrinkles, as well as offering soothing effects to the skin.[1] It helps to reinforce the skin's barrier function and can reduce redness and sensitivity.[1] Studies have shown that it can increase the production of procollagen-I in fibroblasts, improve the deposition of fibrillin-1, and reduce the levels of matrix metalloproteases (MMPs), which are involved in the breakdown of the extracellular matrix.[2][3]

Q2: Why is enhancing the skin penetration of this compound challenging?

A2: this compound is an extremely lipophilic (fat-soluble) molecule.[4] While the outer layer of the skin, the stratum corneum, is also lipid-rich, highly lipophilic compounds can have difficulty partitioning from a lipid-based formulation into the stratum corneum and subsequently into the more aqueous layers of the epidermis and dermis. Achieving an optimal balance of lipophilicity in the formulation is crucial for effective penetration.

Q3: What are the common formulation strategies to enhance the skin penetration of SP?

A3: Common strategies focus on optimizing the vehicle in which SP is delivered. Oil-in-water (O/W) emulsions are frequently used.[2][4] The concentration of the oil phase in these emulsions is a critical factor; a lower proportion of the lipid phase has been shown to provide better conditions for SP penetration.[4] This is because a higher thermodynamic activity of the active ingredient in the vehicle can drive its partitioning into the skin. Additionally, incorporating penetration enhancers into the formulation is a key strategy.[4] Nanocarrier systems such as liposomes, niosomes, and polymeric nanoparticles can also be employed to improve the solubility, stability, and skin penetration of active ingredients.[5][6]

Q4: What in vitro methods are typically used to evaluate the skin penetration of SP?

A4: The most common in vitro method for assessing the skin penetration of compounds like SP is the use of Franz diffusion cells.[4][7] This system consists of a donor chamber, where the formulation is applied, and a receptor chamber, separated by a membrane (which can be synthetic, animal, or human skin).[7][8] The amount of the active ingredient that permeates through the membrane into the receptor fluid over time is measured to determine the penetration rate.[7]

Troubleshooting Guide

Q5: I am observing low and inconsistent penetration of SP in my Franz diffusion cell experiments. What could be the cause?

A5: Low and inconsistent results in Franz diffusion cell studies can stem from several factors:

  • Formulation Issues: As SP is highly lipophilic, its solubility and thermodynamic activity within your vehicle are critical.[4] If the concentration of the oil phase in your emulsion is too high, it can hinder the release of SP into the skin.[4] Consider reducing the oil content of your formulation.

  • Receptor Solution Incompatibility: For lipophilic compounds like SP, a purely aqueous receptor solution like phosphate-buffered saline (PBS) may not be suitable, leading to poor sink conditions. A mixture of solvents, such as ethanol-water, may be necessary to ensure the permeated drug readily dissolves.[7]

  • Air Bubbles: The presence of air bubbles between the membrane and the receptor fluid can significantly reduce the effective diffusion area and lead to variable results.[7] Ensure you degas the receptor solution and carefully assemble the Franz cells to avoid trapping any bubbles.

  • Membrane Variability: If you are using biological membranes (human or animal skin), inherent biological variability can be a factor. Using synthetic membranes can help eliminate this variability during initial formulation screening.[9] Ensure the membrane is flat, without wrinkles, and securely clamped.[7]

  • Temperature Control: Skin permeability is temperature-dependent. Maintaining a constant temperature, typically 32°C for skin studies, is crucial for reproducibility.[7]

Q6: My analytical quantification of SP from the receptor fluid is not reproducible. What should I check?

A6: Reproducibility issues in quantification often point to the analytical method itself or sample handling.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying SP.[4] Ensure your HPLC method is properly validated for linearity, accuracy, and precision in the concentration range you are expecting.[10] The mobile phase composition and column type are critical. For salicylic acid, a related compound, a common mobile phase is a mixture of methanol (B129727) and acidified water.[11]

  • Sample Preparation: Ensure that SP is completely soluble in the receptor fluid and that your sample preparation for HPLC (e.g., dilution, filtration) is consistent. If using a mixed-solvent receptor fluid, ensure it is compatible with your HPLC mobile phase to avoid precipitation upon injection.

  • Adsorption to Surfaces: Highly lipophilic compounds can sometimes adsorb to the surfaces of the experimental apparatus, such as the Franz cell itself or sample vials. While glass is generally inert, if using any plastic components, ensure they are compatible with your formulation and receptor fluid.

Quantitative Data Summary

The following table summarizes quantitative data from a study investigating the effect of formulation on SP penetration.

Formulation (Oil-in-Water Emulsion)Oil Phase ContentKey Finding on SP PenetrationReference
Emulsion ALowProvided the best conditions for SP penetration.[4]
Emulsion BMediumLower SP penetration compared to Emulsion A.[4]
Emulsion CHighLowest SP penetration among the tested formulations.[4]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol provides a general methodology for assessing the skin penetration of this compound from a topical formulation.

1. Materials and Equipment:

  • Franz diffusion cells (vertical type)

  • Human or animal skin membrane (e.g., excised human skin, porcine ear skin)

  • Receptor solution (e.g., PBS with a solubilizing agent like ethanol (B145695) or a surfactant, degassed)

  • Water bath with circulator for temperature control (set to 32°C)[7]

  • Magnetic stir bars and stirrer plate

  • SP-containing formulation and a placebo/vehicle control

  • Syringes and needles for sampling

  • HPLC system for quantification[4]

2. Procedure:

  • Membrane Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and mount it on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Cell Assembly: Clamp the donor and receptor chambers together, ensuring the membrane is secure and wrinkle-free.[7]

  • Receptor Chamber Filling: Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[7] Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled cells in the water bath set to 32°C and allow the system to equilibrate for at least 30 minutes.

  • Formulation Application: Apply a known amount of the SP formulation evenly onto the surface of the skin in the donor compartment.[7]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[7]

  • Sample Analysis: Analyze the collected samples for SP concentration using a validated HPLC method.[7]

Protocol 2: Quantification of this compound using HPLC

This protocol outlines a general approach for the quantification of SP. Method development and validation are essential.

1. HPLC System and Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm)[11]

  • Mobile Phase: A mixture of methanol and acidified water (e.g., 1.5% v/v glacial acetic acid), isocratic or gradient elution.[11] The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV detector at an appropriate wavelength for SP.

  • Column Temperature: Ambient or controlled (e.g., 23°C)

2. Procedure:

  • Standard Preparation: Prepare a stock solution of SP in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by diluting with the mobile phase to cover the expected concentration range of the samples.[11]

  • Sample Preparation: The collected receptor fluid samples may be suitable for direct injection if the concentration is within the calibration range and the matrix does not interfere. If necessary, dilute the samples with the mobile phase. Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of SP in the unknown samples from this curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare Skin Membrane assemble_cell Assemble Franz Cell prep_membrane->assemble_cell prep_receptor Degas Receptor Fluid fill_receptor Fill Receptor Chamber prep_receptor->fill_receptor prep_formulation Prepare SP Formulation apply_formulation Apply Formulation prep_formulation->apply_formulation assemble_cell->fill_receptor equilibrate Equilibrate at 32°C fill_receptor->equilibrate equilibrate->apply_formulation sample Collect Samples Over Time apply_formulation->sample hplc_analysis Analyze Samples by HPLC sample->hplc_analysis calc_penetration Calculate Penetration Rate hplc_analysis->calc_penetration

Caption: Workflow for an in vitro skin penetration study using Franz diffusion cells.

signaling_pathway cluster_result Overall Effect of SP SP Salicyloyl Phytosphingosine (SP) AP1 Activator Protein-1 (AP-1) Transcription Factor SP->AP1 Inhibits Activity increase_ecm Increased ECM Deposition decrease_mmp Reduced MMP Levels MMPs Matrix Metalloproteases (MMPs) (e.g., MMP-1) AP1->MMPs Promotes Expression ECM Extracellular Matrix Proteins (e.g., Procollagen-I, Fibrillin-1) AP1->ECM Inhibits Synthesis MMPs->ECM Degrades

Caption: Proposed signaling pathway for the anti-aging effects of this compound.

References

Troubleshooting Salicyloyl phytosphingosine cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Salicyloyl phytosphingosine (B30862) (SPS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is Salicyloyl phytosphingosine (SPS) and what is its primary known biological activity?

A1: this compound is a synthetic sphingolipid created by combining salicylic (B10762653) acid and phytosphingosine.[1] Its primary reported biological activities are in skincare, where it has been shown to increase the synthesis of procollagen-I in fibroblasts, as well as essential extracellular matrix components like fibrillin-1.[1][2] It is designed to leverage the beneficial effects of both salicylic acid and phytosphingosine on the skin.[2][3]

Q2: What is the expected cytotoxic mechanism of this compound in cell lines?

A2: While direct and extensive studies on the cytotoxicity of this compound are limited in publicly available literature, its cytotoxic effects are likely driven by its phytosphingosine component. Phytosphingosine is known to induce apoptosis in various cancer cell lines.[4][5] The proposed mechanism involves the activation of caspases (specifically caspase-8, -9, and -3) and the mitochondrial pathway, characterized by the translocation of Bax, release of cytochrome c, and loss of mitochondrial membrane potential.[4][6][7] Phytosphingosine has also been reported to cause DNA damage and arrest the cell cycle in the S or G2/M phase.[5]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is a lipophilic molecule with poor water solubility.[3][8] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide.[8] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[8] To minimize degradation, store the solid compound and stock solutions protected from light and consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.[8][9]

Q4: What are the typical working concentrations for this compound in cell culture?

A4: The optimal working concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Since direct IC50 values for SPS are not widely published, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Based on studies with its parent compound, phytosphingosine, a starting range of 1 µM to 50 µM could be considered for initial cytotoxicity screening.

Q5: Is this compound expected to be cytotoxic to all cell lines?

A5: The cytotoxic effects of this compound, likely mediated by phytosphingosine, can vary significantly between different cell lines.[10] Some cell lines may be inherently more resistant or sensitive.[11] It is crucial to empirically determine the cytotoxic profile for each cell line of interest.

Troubleshooting Guides

Issue 1: Higher-than-expected cell death observed even at low concentrations.

  • Possible Cause 1: High sensitivity of the cell line.

    • Solution: Your specific cell line may be particularly sensitive to SPS. It is crucial to perform a comprehensive dose-response study, starting from very low concentrations (e.g., in the nanomolar range) to establish a toxicity threshold.

  • Possible Cause 2: Solvent toxicity.

    • Solution: High concentrations of the solvent used to dissolve SPS, typically DMSO, can be toxic to cells.[9] Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, ideally ≤ 0.1%.[9][11] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest SPS dose) in your experimental setup to assess the impact of the solvent alone.

  • Possible Cause 3: Suboptimal cell health.

    • Solution: Cells that are stressed due to factors like high passage number, nutrient depletion, or underlying contamination may be more susceptible to chemical-induced toxicity.[9] Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Issue 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause 1: Degradation of this compound.

    • Solution: SPS may degrade with improper storage or handling. Prepare fresh dilutions from a frozen stock solution for each experiment and avoid multiple freeze-thaw cycles by storing it in aliquots.[9] Protect the stock solution from light.[8]

  • Possible Cause 2: Inaccurate pipetting of viscous stock solutions.

    • Solution: Concentrated DMSO stock solutions can be viscous, leading to pipetting errors. Ensure accurate dispensing by using positive displacement pipettes or by aspirating and dispensing the solution slowly and carefully.

  • Possible Cause 3: Variability in cell seeding density.

    • Solution: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure you have a homogenous single-cell suspension before seeding and mix the suspension between pipetting into wells.[11]

Issue 3: Poor solubility or precipitation of SPS in cell culture medium.

  • Possible Cause: Low aqueous solubility of this compound.

    • Solution: SPS is a lipophilic compound with poor water solubility.[3][8] When diluting the DMSO stock solution into your aqueous cell culture medium, you may observe precipitation. To mitigate this, first, create an intermediate dilution in a serum-free medium, vortex thoroughly, and then add it to your final culture medium containing serum. The proteins in the serum can help to stabilize the compound and keep it in solution. Avoid "shock" precipitation by adding the stock solution dropwise while gently swirling the medium.

Quantitative Data Summary

Direct IC50 values for this compound are not extensively available in the public domain. However, the following table summarizes the reported IC50 values for its parent compound, Phytosphingosine , in various cancer cell lines. This data can serve as a reference point for designing initial dose-range-finding experiments for SPS.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
CNE2Nasopharyngeal Carcinoma24Most sensitive among 8 tested lines (exact value not specified)
A549Lung CancerNot SpecifiedData suggests inhibition of growth[5]
JurkatT-cell LeukemiaNot SpecifiedApoptosis observed at 8 µM[6]

Note: The cytotoxicity of this compound may differ from that of phytosphingosine due to the addition of the salicyloyl group. The provided data should be used as a guideline for preliminary experiments only.

Experimental Protocols

Protocol: Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent cell lines.

Materials:

  • Cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (SPS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of SPS in DMSO.

    • Perform serial dilutions of the SPS stock solution in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest SPS concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of SPS or the vehicle control.

    • Include wells with untreated cells (medium only) as a negative control.

  • Incubation:

    • Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the SPS concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Healthy Cell Culture in Log Phase seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) for Attachment seed->incubate1 prepare Prepare SPS Dilutions & Vehicle Control incubate1->prepare treat Treat Cells with SPS Concentrations prepare->treat incubate2 Incubate (24/48/72h) treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT) incubate2->assay read Measure Absorbance/Fluorescence assay->read analyze Analyze Data & Calculate IC50 read->analyze end End: Determine Cytotoxicity Profile analyze->end

Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound in a cell line.

cluster_pathway Hypothesized Apoptotic Signaling Pathway of SPS SPS This compound (via Phytosphingosine) Casp8 Caspase-8 Activation SPS->Casp8 Bax Bax Translocation to Mitochondria SPS->Bax Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Pathway CytC Cytochrome c Release Mito->CytC Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothesized signaling pathway for this compound-induced apoptosis, based on the known mechanisms of phytosphingosine.[4][6]

cluster_troubleshooting Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cell Death? CheckSolvent Is Vehicle Control Also Toxic? Start->CheckSolvent CheckConcentration Is Death Dose-Dependent? CheckSolvent->CheckConcentration No SolventToxicity Reduce Solvent Concentration (e.g., DMSO ≤ 0.1%) CheckSolvent->SolventToxicity Yes CheckCells Are Untreated Cells Healthy? CheckConcentration->CheckCells No HighSensitivity Perform Wider, Lower Dose-Response CheckConcentration->HighSensitivity Yes CellHealthIssue Check for Contamination, Passage Number, Media Quality CheckCells->CellHealthIssue No CompoundIssue Check Compound Stability/Solubility CheckCells->CompoundIssue Yes

Caption: A logical workflow for troubleshooting unexpected cytotoxicity during in vitro experiments.

References

Technical Support Center: Salicyloyl Phytosphingosine Efficacy and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of Salicyloyl Phytosphingosine (B30862) (SP) in their experimental formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Stability

Q1: My Salicyloyl Phytosphingosine (SP) is precipitating out of my oil-in-water emulsion. How can I resolve this?

A1: this compound is a lipophilic molecule with a high melting point (approximately 105°C), which can lead to crystallization in emulsions if not properly incorporated.[1] Here are several troubleshooting steps:

  • Ensure Complete Solubilization in the Oil Phase: SP must be fully dissolved in the hot oil phase before emulsification. Depending on the composition of your oil phase, this may require heating to between 70-90°C.[1]

  • Maintain Temperature During Homogenization: The temperature of both the oil and water phases should be high enough to prevent SP from recrystallizing during the homogenization step.[1]

  • Optimize Solvent Choice: SP exhibits good solubility in low molecular weight alcohols and specific cosmetic esters like Octyldodecanol.[1] Consider incorporating these into your oil phase to act as co-solvents. For a 0.1% concentration of SP, a concentration of 6-7% Octyldodecanol is recommended, and for 0.2% SP, 12-14% Octyldodecanol may be necessary.

  • pH Adjustment: The stability of SP is pH-dependent. Acidic pH environments (<6) can enhance stability by protonating the amino group, which can also improve solubility in polar environments.[2] However, for topical formulations, a pH range of 5.5-7.0 is generally recommended to align with the skin's natural pH.[2]

Q2: I am observing poor efficacy of my SP formulation. What formulation factors could be limiting its performance?

A2: Suboptimal efficacy can often be traced back to the formulation's delivery system and its ability to deliver SP to the target site within the skin. Consider the following:

  • Penetration Enhancers: Due to its high lipophilicity (logP of approximately 8.1), SP's penetration through the stratum corneum can be a limiting factor.[3] Incorporating penetration enhancers into your formulation can significantly improve its delivery. These enhancers can work by disrupting the lipid structure of the stratum corneum or by improving the partitioning of SP into the skin.[4][5]

  • Emollient Polarity: The polarity of the emollients in your formulation can influence the penetration of SP. Studies have shown that polar emollients can enhance the penetration and biological effects of phytosphingosine.[6]

  • Advanced Delivery Systems: Encapsulating SP in delivery systems like liposomes or solid lipid nanoparticles (SLNs) can improve its stability, solubility, and skin penetration.[7][8][9][10] Liposomes, which are lipid vesicles, can carry both hydrophilic and hydrophobic compounds and can enhance the delivery of active ingredients into the skin.[7][8][10]

Efficacy & Mechanism of Action

Q3: What is the primary mechanism of action of this compound for its anti-aging effects?

A3: this compound exerts its anti-aging effects through a dual-action mechanism, leveraging the properties of both salicylic (B10762653) acid and phytosphingosine.[11] A key mechanism is the modulation of the Activator Protein-1 (AP-1) signaling pathway.[12][13] AP-1 is a transcription factor that, when activated (e.g., by UV radiation), upregulates the expression of matrix metalloproteinases (MMPs), such as MMP-1 (collagenase).[12][13][14][15] These MMPs are responsible for the degradation of extracellular matrix proteins like collagen, leading to wrinkle formation.[11][14] SP has been shown to reduce the activity of AP-1, thereby decreasing the expression of MMPs and protecting collagen from degradation.[12][13]

Q4: How does this compound contribute to skin barrier function?

A4: The phytosphingosine component of SP plays a crucial role in supporting the skin's barrier function. Phytosphingosine is a precursor to ceramides, which are essential lipids in the stratum corneum that form the lipid barrier and prevent transepidermal water loss (TEWL).[16] SP has been shown to enhance the synthesis of ceramides, including Ceramide 9, which is vital for the cohesion of the lipid layers in the stratum corneum.[1] By reinforcing the skin's lipid barrier, SP helps to improve skin hydration and protect against environmental stressors.

Q5: What is the role of the salicylic acid component in SP?

A5: The salicylic acid moiety in SP contributes to its efficacy in several ways. It is known for its exfoliating properties, which can help to improve skin texture and promote a more even skin tone.[11] Additionally, salicylic acid can enhance the absorption of the entire SP molecule.[16] It also possesses anti-inflammatory properties, which can help to soothe the skin.[16]

Quantitative Data

The following tables summarize key quantitative data from in-vitro and clinical studies on this compound.

Table 1: In-Vitro Efficacy of this compound on Extracellular Matrix Components

ParameterTreatmentResultReference
Procollagen-I Production (Human Fibroblasts)This compoundTwo-fold increase (P < 0.01)[12]
Fibrillin-1 Deposition (Photoaged Volunteer Biopsies)0.05% this compoundIncreased deposition (P < 0.05)[12]
Fibrillin-1 Deposition (Photoaged Volunteer Biopsies)0.2% this compoundIncreased deposition (P < 0.05)[12]
Procollagen-I Deposition (Photoaged Volunteer Biopsies)0.05% this compoundIncreased deposition (P < 0.05)[12]
Procollagen-I Deposition (Photoaged Volunteer Biopsies)0.2% this compoundIncreased deposition (P < 0.05)[12]
MMP-1 Levels (Photoaged Volunteer Biopsies)0.05% this compoundReduction in levels (P < 0.05)[12]
MMP-1 Levels (Photoaged Volunteer Biopsies)0.2% this compoundReduction in levels (P < 0.05)[12]

Table 2: Clinical Efficacy of a Cream Containing this compound on Periorbital Wrinkles (4-week study, n=30)

ParameterResultSignificanceReference
Wrinkle DepthClear reductionP < 0.05[3][12]
Skin Smoothness (Rz)Clear reductionP < 0.05[3][12]
Skin Roughness (Ra)Clear reductionP < 0.05[3][12]

Experimental Protocols

1. Procollagen (B1174764) Type I C-Peptide (PIP) ELISA for Human Dermal Fibroblasts

This protocol is adapted from commercially available ELISA kits and is suitable for quantifying the secretion of procollagen type I from human dermal fibroblasts treated with topical agents.[4][17][18]

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • 96-well microplate pre-coated with anti-human PIP antibody

  • Test formulation containing this compound and vehicle control

  • Recombinant human PIP standard

  • Biotinylated anti-human PIP detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed HDFs in a 24-well plate at a density that will result in a confluent monolayer at the time of treatment.

    • Once confluent, replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.

    • Treat the cells with the test formulation containing this compound and the vehicle control diluted in serum-free medium for 48-72 hours. Include a positive control such as TGF-β1.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant.

    • Centrifuge the supernatant at 1,500 rpm for 10 minutes to remove any cellular debris.

    • The clarified supernatant can be used directly in the ELISA or stored at -80°C for later analysis.

  • ELISA Protocol:

    • Prepare the recombinant human PIP standards according to the kit manufacturer's instructions to generate a standard curve.

    • Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated 96-well plate.

    • Incubate for 2.5 hours at room temperature or overnight at 4°C.[17]

    • Wash the plate four times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[17]

    • Wash the plate four times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 45 minutes at room temperature.[17]

    • Wash the plate four times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.[17]

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PIP in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the PIP concentration to the total protein content of the cell lysate from each well to account for any differences in cell number.

2. In Vitro Transepidermal Water Loss (TEWL) Measurement using a Reconstructed Human Epidermis (RhE) Model

This protocol provides a method for assessing the impact of formulations on skin barrier function by measuring TEWL in an in vitro RhE model.[1][5][19][20][21]

Materials:

  • Reconstructed Human Epidermis (RhE) tissue inserts (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RhE model manufacturer

  • 6-well or 12-well plates for tissue culture

  • Test formulation containing this compound and vehicle control

  • Positive control (e.g., a known barrier disruptor like sodium lauryl sulfate)

  • Negative control (e.g., sterile PBS)

  • TEWL measurement device (e.g., Tewameter®)

  • Controlled environment chamber (to maintain constant temperature and humidity)

Procedure:

  • RhE Model Equilibration:

    • Upon receipt, place the RhE tissue inserts in 6-well plates containing pre-warmed assay medium and equilibrate in a cell culture incubator (37°C, 5% CO₂) for at least 1 hour.

  • Baseline TEWL Measurement:

    • Transfer the RhE inserts to a controlled environment chamber (e.g., 22°C, 50% relative humidity) and allow them to equilibrate for at least 15 minutes.

    • Measure the baseline TEWL for each tissue insert. Only use tissues with a TEWL value indicative of a competent barrier (typically < 15 g/m²/h, but refer to the manufacturer's specifications).

  • Topical Application:

    • Apply a standardized amount of the test formulation, vehicle control, positive control, and negative control to the surface of the RhE tissues.

  • Incubation:

    • Return the treated tissues to the cell culture incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Post-Treatment TEWL Measurement:

    • At the end of the incubation period, gently remove any remaining formulation from the tissue surface (if necessary and appropriate for the study design).

    • Transfer the tissues back to the controlled environment chamber and allow them to equilibrate for 15 minutes.

    • Measure the post-treatment TEWL for each tissue.

  • Data Analysis:

    • Calculate the change in TEWL for each treatment group by subtracting the baseline TEWL from the post-treatment TEWL.

    • Compare the change in TEWL for the SP-treated group to the vehicle control and positive/negative controls. A decrease or smaller increase in TEWL compared to the control suggests a barrier-enhancing effect.

Signaling Pathways & Experimental Workflows

Salicyloyl_Phytosphingosine_Signaling_Pathway This compound Anti-Aging Signaling Pathway SP This compound AP1 AP-1 (c-Jun/c-Fos) Transcription Factor SP->AP1 Inhibits Procollagen_Gene Procollagen Gene SP->Procollagen_Gene Stimulates Transcription MMP1_Gene MMP-1 Gene (Collagenase) AP1->MMP1_Gene Activates Transcription MMP1_mRNA MMP-1 mRNA MMP1_Gene->MMP1_mRNA Transcription MMP1_Protein MMP-1 Protein (Collagenase) MMP1_mRNA->MMP1_Protein Translation Collagen Collagen MMP1_Protein->Collagen Degrades Collagen_Degradation Collagen Degradation (Wrinkle Formation) Collagen->Collagen_Degradation Procollagen_mRNA Procollagen mRNA Procollagen_Gene->Procollagen_mRNA Transcription Procollagen_Protein Procollagen Protein Procollagen_mRNA->Procollagen_Protein Translation Collagen_Synthesis Collagen Synthesis (Anti-Wrinkle Effect) Procollagen_Protein->Collagen_Synthesis

Caption: this compound's dual-action anti-aging pathway.

Ceramide_NP_Biosynthesis_Pathway Ceramide NP Biosynthesis in Keratinocytes Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Phytosphingosine Phytosphingosine Sphinganine->Phytosphingosine DES2 Ceramide_NP Ceramide NP Dihydroceramide->Ceramide_NP DES1 Phytosphingosine->Ceramide_NP CerS SP This compound SP->Phytosphingosine Provides Phytosphingosine Fatty_Acyl_CoA Fatty Acyl-CoA (Non-hydroxy) Fatty_Acyl_CoA->Dihydroceramide Fatty_Acyl_CoA->Ceramide_NP

Caption: Simplified pathway of Ceramide NP biosynthesis in keratinocytes.

Experimental_Workflow_Efficacy_Testing Experimental Workflow for Efficacy Testing of this compound Start Start: Develop SP Formulation InVitro_Cell_Culture In-Vitro Cell Culture (Human Dermal Fibroblasts & Keratinocytes) Start->InVitro_Cell_Culture TEWL_Measurement In-Vitro TEWL Measurement (Reconstructed Human Epidermis) Start->TEWL_Measurement Procollagen_ELISA Procollagen-I ELISA InVitro_Cell_Culture->Procollagen_ELISA MMP1_Assay MMP-1 Activity Assay InVitro_Cell_Culture->MMP1_Assay Data_Analysis Data Analysis & Interpretation Procollagen_ELISA->Data_Analysis MMP1_Assay->Data_Analysis TEWL_Measurement->Data_Analysis Formulation_Optimization Formulation Optimization Data_Analysis->Formulation_Optimization Formulation_Optimization->Start Iterate Clinical_Study Clinical Study (e.g., Wrinkle Reduction) Formulation_Optimization->Clinical_Study Proceed End End: Efficacious Formulation Clinical_Study->End

Caption: A typical experimental workflow for evaluating SP efficacy.

References

Long-term stability protocol for Salicyloyl phytosphingosine formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Salicyloyl Phytosphingosine (B30862) (SP) formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Salicyloyl Phytosphingosine and what is its primary mechanism of action in skincare formulations?

This compound (SP) is a synthetic lipid molecule combining salicylic (B10762653) acid and phytosphingosine.[1][2][3] Its primary mechanism of action in anti-aging and skin repair formulations involves the modulation of the Activator Protein-1 (AP-1) signaling pathway.[4][5][6] By reducing the activity of the AP-1 transcription factor, SP helps to decrease the production of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and other extracellular matrix proteins.[4][5][6] This action, in turn, promotes the synthesis of procollagen-I and fibrillin-1, essential components for maintaining the skin's structural integrity and elasticity.[2][4]

Q2: What are the typical signs of instability in a this compound formulation?

Instability in an SP formulation can manifest in several ways:

  • Physical Changes: Look for phase separation (in emulsions), crystallization or precipitation of the active ingredient, changes in color, odor, or viscosity.

  • Chemical Degradation: A decrease in the concentration of SP over time, or the appearance of new peaks in a chromatogram, would indicate chemical breakdown.

  • pH Shift: A significant change in the formulation's pH can be a sign of chemical reactions occurring within the product.

Q3: What are the critical parameters to consider when developing a long-term stability protocol for an SP formulation?

A robust long-term stability protocol should evaluate the formulation's physical, chemical, and microbiological integrity over time under various storage conditions. Key parameters to include are:

  • Appearance: Color, odor, and clarity.

  • Physical Properties: pH, viscosity, and phase integrity for emulsions.

  • Assay of this compound: To determine the concentration of the active ingredient.

  • Degradation Products: Monitoring for the presence and quantity of any degradation products.

  • Microbiological Purity: Testing for microbial contamination at specified time points.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Crystallization or precipitation of this compound in the formulation. Supersaturation: The concentration of SP may exceed its solubility in the formulation base, especially at lower temperatures.1. Review the formulation and consider reducing the concentration of SP.2. Incorporate a solubilizing agent or co-solvent that is compatible with SP.3. Optimize the manufacturing process to ensure SP is fully dissolved during production, potentially through controlled heating and cooling cycles.
Phase separation in an emulsion-based formulation. Emulsifier Instability: The chosen emulsifier may not be robust enough to maintain the emulsion's stability over time or across different temperatures.Incompatibility: SP may be interacting with other ingredients in the formulation, leading to a breakdown of the emulsion.1. Experiment with different types or combinations of emulsifiers.2. Evaluate the compatibility of all excipients with SP through pre-formulation studies.3. Adjust the homogenization process (e.g., speed, time) to create a more stable emulsion droplet size.
Significant drop in the concentration of this compound over time. Hydrolysis: The amide bond linking salicylic acid and phytosphingosine could be susceptible to hydrolysis, especially at extreme pH values.Oxidation: Exposure to air or pro-oxidant ingredients could lead to oxidative degradation.1. Ensure the formulation pH is maintained within a stable range for SP (ideally between 4 and 6).2. Incorporate antioxidants into the formulation.3. Use airless packaging to minimize exposure to oxygen.
Unexpected color or odor change in the formulation. Degradation of SP or other ingredients: The color or odor change could be a result of chemical breakdown products.Interaction with packaging: The formulation may be reacting with the container.1. Conduct forced degradation studies to identify potential degradation products and their characteristics.2. Perform compatibility testing of the formulation with the intended packaging materials.

Experimental Protocols

Long-Term Stability Testing Protocol

This protocol outlines the procedure for assessing the long-term stability of a this compound formulation.

Objective: To evaluate the physical and chemical stability of the formulation over a defined period under specified storage conditions.

Materials:

  • This compound formulation (at least 3 batches)

  • Stability chambers/ovens

  • pH meter

  • Viscometer

  • HPLC system with a suitable detector (e.g., UV)

  • Appropriate columns and solvents for HPLC analysis

  • Microbiological testing media

Procedure:

  • Place samples of the formulation in its final intended packaging into stability chambers set at the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • At each time point, perform the following tests:

    • Visual Inspection: Record any changes in appearance (color, clarity, presence of particulates).

    • pH Measurement: Measure and record the pH of the formulation.

    • Viscosity Measurement: Measure and record the viscosity.

    • Assay of this compound: Quantify the concentration of SP using a validated stability-indicating HPLC method.

    • Related Substances: Monitor for the presence of any degradation products using the same HPLC method.

    • Microbiological Examination: Test for total viable count, yeast, and mold.

Data Presentation:

Time PointStorage ConditionAppearancepHViscosity (cP)Assay of SP (%)Total Degradation Products (%)
0-Conforms5.55000100.0< 0.1
3 Months25°C/60%RHConforms5.4501099.8< 0.1
3 Months40°C/75%RHConforms5.3495098.50.2
6 Months25°C/60%RHConforms5.4502099.60.1
6 Months40°C/75%RHConforms5.2490097.00.5
.....................
Stability-Indicating HPLC Method (Hypothetical Example)

This protocol provides a starting point for developing a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Objective: To develop a specific, accurate, and precise HPLC method capable of separating SP from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and further dilute to create working standards of known concentrations.

  • Sample Preparation: Accurately weigh a portion of the formulation and extract the SP using a suitable solvent. Dilute the extract to a concentration within the calibration range.

  • Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject a solution of SP to forced degradation under the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analyze the standard, sample, and forced degradation samples by HPLC.

  • Data Analysis: Assess the separation of the main SP peak from any degradation peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Signaling Pathways and Experimental Workflows

Salicyloyl_Phytosphingosine_Signaling_Pathway SP This compound AP1 Activator Protein-1 (AP-1) Transcription Factor SP->AP1 Inhibits Procollagen Procollagen-I Synthesis SP->Procollagen Stimulates Fibrillin Fibrillin-1 Synthesis SP->Fibrillin Stimulates MMP1 Matrix Metalloproteinase-1 (MMP-1) AP1->MMP1 Promotes Transcription Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation Causes ECM Extracellular Matrix Integrity Collagen_Degradation->ECM Decreases Procollagen->ECM Fibrillin->ECM

Caption: Signaling pathway of this compound in skin.

Stability_Testing_Workflow start Start: Formulation Batches Prepared storage Place in Stability Chambers (Long-term & Accelerated) start->storage sampling Sample Withdrawal at Predetermined Time Points storage->sampling sampling->storage Continue Storage testing Perform Stability Tests: - Physical - Chemical (HPLC) - Microbiological sampling->testing data_analysis Data Analysis and Trend Evaluation testing->data_analysis report Generate Stability Report data_analysis->report end End: Determine Shelf-Life report->end

Caption: Workflow for long-term stability testing.

References

Validation & Comparative

A Comparative Analysis of Salicyloyl Phytosphingosine and Retinoic Acid in Anti-Aging Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the experimental evidence comparing the efficacy and mechanisms of two potent anti-aging compounds.

In the landscape of anti-aging research, both salicyloyl phytosphingosine (B30862) and retinoic acid have emerged as significant molecules of interest. Retinoic acid, a well-established benchmark in dermatology, is lauded for its potent effects on skin rejuvenation. Salicyloyl phytosphingosine, a newer entrant, offers a promising alternative with a potentially different mechanism of action and tolerability profile. This guide provides a comprehensive comparison of their performance based on available experimental data, delving into their mechanisms of action, clinical efficacy, and the protocols underpinning the key research.

Mechanism of Action: A Tale of Two Pathways

Both this compound and retinoic acid exert their anti-aging effects by modulating key cellular processes involved in maintaining the integrity and youthfulness of the skin. A common target for both is the Activator Protein-1 (AP-1) transcription factor, a critical regulator of matrix metalloproteinase (MMP) production, the enzymes responsible for collagen degradation.

This compound: This synthetic sphingolipid, a combination of salicylic (B10762653) acid and phytosphingosine, is understood to leverage the intrinsic benefits of its constituent parts. Both salicylic acid and phytosphingosine are known to reduce the activity of the AP-1 transcription factor.[1] By inhibiting AP-1, this compound effectively reduces the expression of MMPs, thereby preventing the breakdown of the extracellular matrix and preserving skin's structural integrity.[1] Furthermore, its phytosphingosine component suggests a role in ceramide synthesis and skin barrier enhancement.[2]

Retinoic Acid: The anti-aging prowess of retinoic acid is primarily mediated through its interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] Upon binding, these receptors form heterodimers that bind to retinoic acid response elements (RAREs) on DNA, directly influencing the transcription of target genes.[4] This leads to an increase in the synthesis of procollagen (B1174764) I and III.[5] Retinoic acid also inhibits AP-1 activity, but through a different mechanism. It has been shown to interfere with the dimerization of c-Jun and c-Fos, essential components of the AP-1 complex, thereby preventing its binding to DNA and subsequent activation of MMP transcription.[6][7]

Quantitative Performance Metrics: A Head-to-Head Comparison

To provide a clear and objective comparison, the following tables summarize the quantitative data from various in vitro and in vivo studies on the anti-aging effects of this compound and retinoic acid.

In Vitro Studies: Procollagen Synthesis This compound Retinoic Acid Source
Increase in Procollagen-I Production Two-fold increase in adult human fibroblasts (P < 0.01)Significant increase in procollagen I and III protein levels[1][5]
In Vivo Studies: Dermal Marker Modulation This compound (0.05% & 0.2%) Retinoic Acid (0.025%) Source
Increase in Fibrillin-1 Deposition Significant increase (P < 0.05)Significant increase (P < 0.05)[1]
Increase in Procollagen-I Deposition Significant increase (P < 0.05)No significant increase observed[1]
Reduction in MMP-1 Levels Significant reduction (P < 0.05)Significant reduction (P < 0.05)[1]
Reduction in Plasma MMP-9 Levels Not Reported45 +/- 14% reduction in patients with emphysema[8]
Clinical Studies: Wrinkle Reduction This compound Retinoic Acid Source
Periorbital Wrinkle Depth Reduction Significant reduction in wrinkle depth (P < 0.05)Significant improvement in fine wrinkling[1][2]
Skin Smoothness (Rz) and Roughness (Ra) Significant improvement (P < 0.05)Not explicitly quantified in the same terms[1]
Improvement in Fine Wrinkling (vs. vehicle) Not directly compared76% of subjects showed improvement with 0.05% tretinoin[7]

Experimental Protocols: A Glimpse into the Methodologies

The following sections detail the experimental protocols for the key studies cited, providing researchers with a deeper understanding of the methodologies employed.

This compound Studies

In Vitro Procollagen-I Synthesis Assay:

  • Cell Culture: Adult human dermal fibroblasts were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.

  • Treatment: Cells were treated with this compound at various concentrations.

  • Analysis: The production of procollagen-I was quantified from the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

In Vivo Assessment of Dermal Markers:

  • Subjects: Photoaged volunteers (n=5).

  • Treatment: Test products (0.05% and 0.2% this compound, 0.025% all-trans retinoic acid, and vehicle) were applied under occlusion for 8 days.

  • Analysis: Skin biopsies were taken and subjected to immunohistochemical analysis to assess the deposition of fibrillin-1 and procollagen-I, and the levels of MMP-1.

Clinical Evaluation of Periorbital Wrinkles:

  • Subjects: Moderately photoaged female subjects aged 41-69 years (n=30).

  • Study Design: A 4-week, half-face, placebo-controlled clinical study.

  • Treatment: An oil-in-water cream containing this compound was applied to one side of the face, and a placebo cream to the other.

  • Analysis: Periorbital wrinkle reduction was assessed using Fast Optical In Vivo Topometry of Human Skin (FOITS).

Retinoic Acid Studies

In Vitro Fibroblast Culture for Anti-Aging Studies:

  • Cell Culture: Human dermal fibroblasts are typically cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are treated with varying concentrations of retinoic acid.

  • Analysis: Endpoints often include quantification of collagen and MMPs via ELISA, Western blotting, or quantitative PCR.

Immunohistochemical Analysis of Collagen in Skin Biopsies:

  • Sample Preparation: Formalin-fixed, paraffin-embedded skin sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is commonly performed.

  • Staining: Sections are incubated with primary antibodies against specific collagen types (e.g., collagen I, collagen III), followed by a secondary antibody and a detection system.

  • Analysis: The intensity and distribution of the staining are quantified to assess collagen deposition.

Fast Optical In Vivo Topometry of Human Skin (FOITS):

  • Principle: A non-invasive technique that uses structured light projection to create a 3D map of the skin's surface.

  • Procedure: A high-resolution camera captures the distorted fringe pattern projected onto the skin.

  • Analysis: Software analyzes the captured images to calculate various topographical parameters, including wrinkle depth (Rz) and skin roughness (Ra), providing a quantitative measure of skin surface changes.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows.

Salicyloyl_Phytosphingosine_Pathway SP Salicyloyl Phytosphingosine AP1 AP-1 (c-Jun/c-Fos) SP->AP1 inhibits Procollagen Procollagen-I Synthesis SP->Procollagen stimulates Barrier Skin Barrier Function SP->Barrier improves MMPs MMPs (e.g., MMP-1) AP1->MMPs activates Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Fibroblasts Dermal Fibroblasts Procollagen->Fibroblasts

This compound's Anti-Aging Mechanism.

Retinoic_Acid_Pathway RA Retinoic Acid RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR binds & activates AP1 AP-1 (c-Jun/c-Fos) RA->AP1 inhibits dimerization RARE RARE (DNA) RAR_RXR->RARE binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription regulates Procollagen Procollagen Synthesis Gene_Transcription->Procollagen MMPs MMP Expression AP1->MMPs activates

Retinoic Acid's Dual Anti-Aging Pathways.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_clinical Clinical Fibroblast_Culture Dermal Fibroblast Culture Treatment Treatment with SP or RA Fibroblast_Culture->Treatment Analysis_in_vitro Procollagen/MMP Quantification (ELISA) Treatment->Analysis_in_vitro Volunteers Human Volunteers Patch_Test Occlusive Patch Test (8 days) Volunteers->Patch_Test Biopsy Skin Biopsy Patch_Test->Biopsy IHC Immunohistochemistry (Collagen, MMPs) Biopsy->IHC Subjects Photoaged Subjects Split_Face_Study Split-Face Application (4 weeks) Subjects->Split_Face_Study FOITS_Analysis Wrinkle Analysis (FOITS) Split_Face_Study->FOITS_Analysis

Workflow of Anti-Aging Compound Evaluation.

Conclusion

Both this compound and retinoic acid demonstrate significant anti-aging properties, albeit through distinct yet partially overlapping mechanisms. Retinoic acid remains a potent and well-documented agent, directly influencing gene transcription to boost collagen synthesis while inhibiting its degradation. This compound presents a compelling alternative, effectively increasing procollagen-I and fibrillin-1 deposition and reducing MMP-1 levels, with a notable in vivo effect on procollagen-I that was not observed with retinoic acid in the comparative study. Its dual action of inhibiting collagen degradation and promoting its synthesis, coupled with its potential to enhance skin barrier function, positions it as a valuable ingredient in the development of advanced anti-aging therapies. Further long-term, large-scale clinical trials directly comparing the two compounds would be beneficial to fully elucidate their relative efficacy and safety profiles for various anti-aging applications.

References

A Comparative Analysis of Salicyloyl Phytosphingosine and N-acetyl Phytosphingosine in Skin Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two prominent phytosphingosine (B30862) derivatives, Salicyloyl Phytosphingosine and N-acetyl Phytosphingosine. Both molecules are gaining significant attention in dermatological research and cosmetic science for their potent biological activities. This document outlines their mechanisms of action, presents available quantitative data from experimental studies, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development.

Executive Summary

This compound, a synthetic derivative of salicylic (B10762653) acid and phytosphingosine, primarily demonstrates efficacy in anti-aging applications. It has been shown to stimulate the synthesis of crucial extracellular matrix proteins like procollagen-I and fibrillin-1, while simultaneously inhibiting collagen-degrading enzymes. In contrast, N-acetyl Phytosphingosine, an acetylated form of the naturally occurring phytosphingosine, exhibits significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB and JAK/STAT. This makes it a promising candidate for addressing inflammatory skin conditions. While both compounds contribute to skin barrier integrity, their primary mechanisms of action and, consequently, their principal applications, are distinct.

Comparative Data

The following tables summarize the available quantitative data for this compound and N-acetyl Phytosphingosine, providing a direct comparison of their efficacy in key biological assays.

Table 1: Anti-Aging and Extracellular Matrix Modulation

ParameterThis compoundN-acetyl Phytosphingosine
Procollagen-I Synthesis Two-fold increase in adult human fibroblasts[1]Data not available
Fibrillin-1 Deposition Significant increase in photoaged volunteers (0.05% and 0.2% concentrations)[1]Data not available
MMP-1 (Collagenase) Levels Significant reduction in photoaged volunteers (0.05% and 0.2% concentrations)[1]Data not available
Anti-Wrinkle Efficacy Significant reduction in wrinkle depth and skin roughness in a 4-week clinical study[1][2][3]Data not available

Table 2: Anti-Inflammatory Activity

ParameterThis compoundN-acetyl Phytosphingosine
NF-κB Signaling Inhibition Known to reduce the activities of the activator protein-1 (AP-1) transcription factor, which is related to inflammatory signaling[1][3]Ameliorates skin inflammation by inhibiting the NF-κB signaling pathway in keratinocytes[4]
JAK/STAT Signaling Inhibition Data not availablePhytosphingosine derivatives, including N-acetyl phytosphingosine, inhibit the JAK/STAT signaling pathway[4]
Pro-inflammatory Cytokine Reduction Soothing properties and reduces redness, suggesting a reduction in inflammatory mediators[5]Phytosphingosine derivatives suppress TPA-induced inflammatory responses[4]

Signaling Pathways and Mechanisms of Action

This compound: Pro-Collagen and Anti-Wrinkle Signaling Pathway

This compound primarily exerts its anti-aging effects by modulating the balance between extracellular matrix (ECM) protein synthesis and degradation. It is understood to act by inhibiting the Activator Protein-1 (AP-1) transcription factor. The reduction in AP-1 activity leads to a downstream decrease in the expression of matrix metalloproteinases (MMPs), such as collagenase (MMP-1), which are responsible for collagen breakdown. Concurrently, it stimulates dermal fibroblasts to increase the production of procollagen-I and fibrillin-1, essential components for maintaining the structural integrity and elasticity of the skin.[1][3]

Salicyloyl_Phytosphingosine_Pathway SP Salicyloyl Phytosphingosine AP1 AP-1 (Transcription Factor) SP->AP1 inhibits Fibroblasts Dermal Fibroblasts SP->Fibroblasts stimulates MMP1 MMP-1 (Collagenase) AP1->MMP1 activates Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation Skin_Structure Improved Skin Structure & Elasticity Collagen_Degradation->Skin_Structure Procollagen Procollagen-I Synthesis Fibroblasts->Procollagen Fibrillin Fibrillin-1 Synthesis Fibroblasts->Fibrillin Procollagen->Skin_Structure Fibrillin->Skin_Structure

Caption: this compound Signaling Pathway.

N-acetyl Phytosphingosine: Anti-Inflammatory Signaling Pathway

N-acetyl phytosphingosine is recognized for its role in mitigating skin inflammation. Its mechanism involves the inhibition of key inflammatory signaling cascades. By suppressing the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways in keratinocytes, it can effectively reduce the expression of pro-inflammatory cytokines and other mediators that contribute to skin inflammation.[4] Additionally, it has been suggested that N-acetyl phytosphingosine can perturb lipid rafts in cell membranes, which are crucial microdomains for cellular signaling.

N_acetyl_Phytosphingosine_Pathway NAP N-acetyl Phytosphingosine NFkB NF-κB Pathway NAP->NFkB inhibits JAK_STAT JAK/STAT Pathway NAP->JAK_STAT inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Inflammatory_Stimuli->JAK_STAT Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes JAK_STAT->Pro_inflammatory_Genes Inflammation Reduced Skin Inflammation Pro_inflammatory_Genes->Inflammation

Caption: N-acetyl Phytosphingosine Anti-Inflammatory Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

In Vitro Procollagen-I Synthesis Assay

This protocol is designed to quantify the effect of a test compound on the production of procollagen-I by human dermal fibroblasts.

Procollagen_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Collection and Analysis cluster_2 Data Interpretation A 1. Culture adult human dermal fibroblasts to sub-confluence. B 2. Starve cells in serum-free medium for 24 hours. A->B C 3. Treat cells with varying concentrations of this compound (or N-acetyl Phytosphingosine) and controls for 48 hours. B->C D 4. Collect the cell culture supernatant. C->D E 5. Quantify Procollagen Type I C-Peptide (PIP) using an ELISA kit. D->E F 6. Normalize PIP concentration to total protein content of the cell lysate. E->F G 7. Compare procollagen-I levels in treated groups to the vehicle control. F->G H 8. Perform statistical analysis (e.g., ANOVA) to determine significance. G->H

Caption: Procollagen-I Synthesis Assay Workflow.

Methodology:

  • Cell Culture: Adult human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Once the cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS) and incubated in serum-free DMEM for 24 hours. Subsequently, the cells are treated with various concentrations of this compound or N-acetyl Phytosphingosine (dissolved in a suitable vehicle like DMSO) for 48 hours. A vehicle control group is also included.

  • Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris. The supernatant can be stored at -80°C until analysis. The cells are lysed to determine the total protein content for normalization.

  • Quantification: The concentration of Procollagen Type I C-Peptide (PIP) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The amount of secreted procollagen-I is normalized to the total protein content in the corresponding cell lysate. The results are expressed as a percentage of the vehicle control.

In Vivo Anti-Wrinkle Efficacy Assessment

This protocol outlines a clinical study to evaluate the anti-wrinkle efficacy of a topical formulation.[1][2][3]

Anti_Wrinkle_Study_Workflow cluster_0 Volunteer Recruitment and Baseline cluster_1 Treatment Period cluster_2 Efficacy Evaluation and Analysis A 1. Recruit volunteers with moderate periorbital wrinkles. B 2. Obtain informed consent and conduct baseline wrinkle measurements using silicone replicas and 3D imaging. A->B C 3. Volunteers apply the test formulation to one side of the face and a placebo to the other (half-face study design) twice daily. B->C D 4. Duration of the study is typically 4-12 weeks. C->D E 5. Repeat wrinkle measurements at specified time points (e.g., week 4, 8, 12). D->E F 6. Analyze changes in wrinkle depth, volume, and skin roughness parameters. E->F G 7. Perform statistical analysis to compare the effects of the test formulation and the placebo. F->G NFkB_Inhibition_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis of NF-κB Activation cluster_2 Data Quantification and Interpretation A 1. Culture human keratinocytes (e.g., HaCaT cells) to 70-80% confluency. B 2. Pre-treat cells with different concentrations of N-acetyl Phytosphingosine for 1-2 hours. A->B C 3. Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway. B->C D 4. Fix, permeabilize, and stain the cells for the NF-κB p65 subunit and the nucleus (DAPI). C->D E 5. Analyze the nuclear translocation of NF-κB p65 using fluorescence microscopy or a high-content imaging system. D->E F 6. Quantify the percentage of cells with nuclear NF-κB p65 localization. E->F G 7. Calculate the inhibition of NF-κB activation compared to the stimulated control. F->G

References

A Comparative Analysis of Salicyloyl Phytosphingosine and Salicylic Acid in Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – In the evolving landscape of dermatological research and cosmetic science, the demand for multifunctional ingredients with superior efficacy and safety profiles is paramount. This report provides a comprehensive comparison of Salicyloyl Phytosphingosine (B30862) (SP) and Salicylic (B10762653) Acid (SA), two prominent compounds utilized for their therapeutic and aesthetic benefits to the skin. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by available experimental data.

Introduction to the Compounds

Salicylic acid, a beta-hydroxy acid, is a well-established keratolytic, anti-inflammatory, and antimicrobial agent, widely used in the treatment of acne, psoriasis, and other hyperkeratotic skin conditions.[1] Salicyloyl phytosphingosine is a novel synthetic molecule that combines salicylic acid with phytosphingosine, a naturally occurring lipid found in the skin's stratum corneum.[1][2] This unique structure is designed to deliver the benefits of both moieties: the exfoliating and anti-inflammatory actions of salicylic acid, coupled with the skin barrier-enhancing and cell-signaling properties of phytosphingosine.[1][3]

Efficacy Comparison: A Data-Driven Overview

While direct head-to-head clinical trials comparing the full spectrum of activities of this compound and Salicylic Acid are limited, existing studies on the individual compounds and the known mechanisms of their components allow for a comparative assessment. The following tables summarize key efficacy parameters based on available in vitro and in vivo data.

Table 1: Comparative Efficacy on Extracellular Matrix and Anti-Aging Parameters
ParameterThis compound (SP)Salicylic Acid (SA)Source(s)
Procollagen-I Synthesis (in vitro, human fibroblasts) Two-fold increase (P < 0.01)Known to increase procollagen-I and decorin, but quantitative data from direct comparative studies is limited.[4] Some studies on acetylsalicylic acid show an inhibitory effect on collagen biosynthesis.[5][6]
Fibrillin-1 Deposition (in vivo, photoaged skin) Increased deposition (P < 0.05)Data not available in reviewed studies.[6]
MMP-1 Levels (in vivo, photoaged skin) Reduction in levels (P < 0.05)Data not available in reviewed studies.[6]
Wrinkle Reduction (in vivo, 4-week study) Significant reduction in wrinkle depth (Rz) and skin roughness (Ra) (P < 0.05)Known to improve skin texture through exfoliation, but direct quantitative wrinkle reduction data is less specific.[7][6]
Table 2: Comparison of Anti-Inflammatory, Antimicrobial, and Skin Barrier Effects
ParameterThis compound (SP)Salicylic Acid (SA)Source(s)
Anti-inflammatory Action Possesses anti-inflammatory properties, attributed to both the salicyloyl and phytosphingosine moieties.[3][8]Well-documented anti-inflammatory effects, including inhibition of the NF-κB pathway and reduction of pro-inflammatory prostaglandins.[9][3][8][9]
Antimicrobial Activity The phytosphingosine component has demonstrated broad-spectrum antimicrobial activity.[10][11][12]Known antimicrobial properties, effective against various bacteria, including those implicated in acne.[10][12][10][11][12]
Skin Barrier Function Enhances and repairs the skin barrier, improves hydration, and is suitable for compromised and sensitive skin.[3]Can increase transepidermal water loss (TEWL), suggesting a potential for barrier disruption, though this can enhance the penetration of other agents.[13][3][13]

Signaling Pathways and Mechanisms of Action

The distinct and combined functionalities of this compound and Salicylic Acid are rooted in their interactions with key cellular signaling pathways.

This compound

This compound's dual structure allows it to influence multiple pathways. The salicylic acid component contributes to the inhibition of the Activator Protein-1 (AP-1) transcription factor, which in turn reduces the expression of matrix metalloproteinases (MMPs) responsible for collagen degradation.[6] The phytosphingosine moiety acts as a signaling molecule, supporting epidermal differentiation and contributing to the skin's natural defense mechanisms.[6]

Salicyloyl_Phytosphingosine_Pathway SP Salicyloyl Phytosphingosine AP1 AP-1 Transcription Factor SP->AP1 Inhibits Fibroblasts Fibroblasts SP->Fibroblasts Phytosphingosine Phytosphingosine Signaling SP->Phytosphingosine MMPs Matrix Metalloproteinases (MMPs) AP1->MMPs Activates Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Causes Procollagen Procollagen-I Synthesis Fibroblasts->Procollagen Stimulates Differentiation Epidermal Differentiation Phytosphingosine->Differentiation Improves

Caption: Proposed signaling pathway for this compound.
Salicylic Acid

Salicylic acid exerts its effects through several well-characterized pathways. Its anti-inflammatory action involves the suppression of the NF-κB pathway and the modulation of cyclooxygenase (COX) activity.[9] In sebocytes, it has been shown to downregulate lipogenesis via the AMPK/SREBP-1 pathway.[9] Its keratolytic effect is achieved by disrupting intercellular adhesions in the stratum corneum.[7]

Salicylic_Acid_Pathway SA Salicylic Acid NFkB NF-κB Pathway SA->NFkB Suppresses AMPK_SREBP1 AMPK/SREBP-1 Pathway SA->AMPK_SREBP1 Downregulates Intercellular_Adhesion Intercellular Adhesion SA->Intercellular_Adhesion Disrupts Inflammation Inflammation NFkB->Inflammation Mediates Lipogenesis Sebocyte Lipogenesis AMPK_SREBP1->Lipogenesis Regulates Exfoliation Exfoliation Intercellular_Adhesion->Exfoliation Promotes

Caption: Key signaling pathways influenced by Salicylic Acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols used in the key studies cited.

In Vitro Procollagen-I Synthesis Assay
  • Cell Culture: Adult human fibroblasts are cultured under standard conditions.

  • Treatment: Cells are treated with this compound at various concentrations.

  • Analysis: The amount of procollagen-I secreted into the culture medium is quantified using an enzyme immunoassay (EIA) kit.

  • Outcome: The study reported a two-fold increase in procollagen-I production by fibroblasts treated with SP compared to a vehicle control.[6]

In Vivo Assessment of Dermal Markers in Photoaged Skin
  • Study Design: A short-term occluded patch test protocol on photoaged volunteers (n=5).

  • Treatment: Test products (SP at 0.05% and 0.2%, and vehicle) are applied under occlusion for 8 days.

  • Biopsy and Analysis: Skin biopsies are taken for immunohistochemical assessment of fibrillin-1, procollagen-I, and MMP-1 expression.

  • Outcome: SP treatment led to an increased deposition of fibrillin-1 and procollagen-I and a reduction in MMP-1 levels.[6]

Experimental_Workflow cluster_invitro In Vitro Procollagen-I Assay cluster_invivo In Vivo Dermal Marker Assessment invitro_start Culture Human Fibroblasts invitro_treat Treat with SP invitro_start->invitro_treat invitro_analyze Quantify Procollagen-I (EIA) invitro_treat->invitro_analyze invivo_start Recruit Photoaged Volunteers invivo_treat Apply Occluded Patches (SP, Vehicle) for 8 Days invivo_start->invivo_treat invivo_biopsy Perform Skin Biopsy invivo_treat->invivo_biopsy invivo_analyze Immunohistochemistry for Fibrillin-1, Procollagen-I, MMP-1 invivo_biopsy->invivo_analyze

References

The Synergistic Power of Salicyloyl Phytosphingosine and Retinol: A Comparative Guide for Advanced Skincare Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for superior anti-aging and skin-rejuvenating compounds is perpetual. This guide provides an in-depth comparison of the synergistic effects of a novel sphingolipid, salicyloyl phytosphingosine (B30862), with the gold-standard retinoid, retinol (B82714). By examining their complementary mechanisms of action, supported by experimental data, we illuminate the enhanced potential of their combined use in dermatological and cosmetic formulations.

Individual Mechanisms of Action: A Foundation for Synergy

Salicyloyl phytosphingosine and retinol both exhibit remarkable anti-aging properties through distinct yet complementary pathways. Understanding these individual mechanisms is key to appreciating their synergistic potential.

This compound: A Dual-Action Sphingolipid

This compound is a synthetic molecule combining salicylic (B10762653) acid and phytosphingosine, a naturally occurring lipid in the skin's stratum corneum.[1] This unique structure allows it to deliver the benefits of both components. Its primary functions include:

  • Extracellular Matrix (ECM) Restoration: It has been shown to increase the synthesis of procollagen-I and fibrillin-1, essential components for skin structure and elasticity.[1][2]

  • Inhibition of Collagen Degradation: this compound reduces the levels of matrix metalloproteinases (MMPs), enzymes responsible for the breakdown of collagen and other ECM proteins.[1][2]

  • Skin Barrier Support and Soothing Properties: The phytosphingosine component contributes to the skin's natural barrier function and possesses anti-inflammatory properties, helping to calm the skin.[1][3][4]

Retinol: The Gold Standard in Anti-Aging

Retinol, a vitamin A derivative, is one of the most well-researched and effective anti-aging ingredients.[5][6] Its mechanism of action involves:

  • Conversion to Retinoic Acid: Upon topical application, retinol is converted to its active form, retinoic acid, which then binds to nuclear receptors to modulate gene expression.[5]

  • Stimulation of Collagen Synthesis: Retinol is a potent stimulator of collagen production, leading to improved skin firmness and a reduction in fine lines and wrinkles.[7][8][9]

  • Increased Cell Turnover: It accelerates the shedding of old, dull skin cells and promotes the growth of new, healthy cells.[6]

  • Inhibition of MMPs: Similar to this compound, retinol can inhibit the activity of collagen-degrading enzymes.[10]

The Synergistic Effect: A Multi-Pronged Approach to Skin Rejuvenation

While no direct clinical studies on the specific combination of this compound and retinol are publicly available, the synergy can be inferred from the known interactions of their constituent parts (salicylic acid and ceramides/phytosphingosine) with retinoids. The combination offers a multi-faceted approach to skin rejuvenation, addressing multiple signs of aging simultaneously.

The proposed synergistic mechanism is twofold:

  • Enhanced Efficacy through Improved Penetration and Reduced Irritation: The salicylic acid component of this compound provides gentle exfoliation, which can enhance the penetration of retinol, allowing it to work more effectively.[6][7] Concurrently, the phytosphingosine component helps to fortify the skin barrier, mitigating the potential for irritation and dryness often associated with retinol use.[8][10][11] This improved tolerability allows for more consistent application of retinol, leading to superior long-term results.

  • Complementary Pathways for ECM Enhancement: Both molecules independently stimulate procollagen-I synthesis and inhibit MMPs.[1][2][10] Their combined application is hypothesized to lead to a more robust and comprehensive effect on the extracellular matrix, resulting in greater improvements in skin firmness, elasticity, and wrinkle reduction.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on the individual ingredients.

Table 1: In Vitro Effects of this compound on Extracellular Matrix Components

ParameterConcentrationResultSource
Procollagen-I SynthesisNot SpecifiedTwo-fold increase in adult human fibroblasts[2]

Table 2: In Vivo Effects of this compound on Dermal Markers and Wrinkle Reduction

| Parameter | Concentration | Duration | Result | Source | | --- | --- | --- | --- | | Fibrillin-1 Deposition | 0.05% and 0.2% | 8 days (occluded patch test) | Significant increase (P < 0.05) |[2] | | Procollagen-I Deposition | 0.05% and 0.2% | 8 days (occluded patch test) | Significant increase (P < 0.05) |[2] | | MMP-1 Levels | 0.05% and 0.2% | 8 days (occluded patch test) | Significant reduction (P < 0.05) |[2] | | Periorbital Wrinkle Depth | Not Specified | 4 weeks | Significant reduction (P < 0.05) |[2] | | Skin Smoothness (Rz) | Not Specified | 4 weeks | Significant improvement (P < 0.05) |[2] | | Skin Roughness (Ra) | Not Specified | 4 weeks | Significant improvement (P < 0.05) |[2] |

Table 3: Clinical Efficacy of Retinol and its Derivatives on Signs of Photoaging

Retinoid & ConcentrationDurationKey FindingsSource
1% Retinol7 daysReduced MMP, collagenase, and gelatinase expression; increased fibroblast growth and collagen synthesis.[11]
0.025% & 0.1% Tretinoin48 weeksSignificant improvement in all histological and clinical signs of photoaging compared to vehicle.[11]
0.1% Retinol vs. 0.1% TretinoinNot SpecifiedBoth significantly increased epidermal thickness and upregulated collagen type I and III genes; retinol effects were approximately two-fold lower than tretinoin.[12]
0.25%, 0.5%, or 1.0% Retinol vs. 0.025%, 0.05%, or 0.1% TretinoinNot SpecifiedNo statistically significant differences in assessed efficacy parameters.[12]

Experimental Protocols

In Vitro Procollagen-I Synthesis Assay with this compound

  • Cell Culture: Adult human dermal fibroblasts were cultured in appropriate media.

  • Treatment: Cells were treated with a specified concentration of this compound.

  • Analysis: The amount of procollagen-I secreted into the culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Statistical Analysis: The results were compared to untreated control cells, with statistical significance determined using appropriate tests (e.g., t-test, P < 0.01).[2]

In Vivo Occluded Patch Test for Dermal Marker Assessment

  • Subjects: Volunteers with photoaged skin were recruited.

  • Treatment: Test products (this compound at 0.05% and 0.2%, all-trans retinoic acid at 0.025%, and vehicle) were applied under occlusion for 8 days.

  • Biopsy and Histological Assessment: Punch biopsies were taken from the treated areas.

  • Immunohistochemistry: Sections of the biopsies were stained for fibrillin-1, procollagen-I, and MMP-1.

  • Image Analysis: The intensity and distribution of the staining were quantified to assess changes in protein expression.

  • Statistical Analysis: Changes were compared to the vehicle-treated site, with P < 0.05 considered significant.[2]

Clinical Study for Periorbital Wrinkle Reduction

  • Subjects: Moderately photoaged female subjects (n=30, aged 41-69 years) participated in a 4-week, half-face clinical study.

  • Treatment: An oil-in-water cream containing this compound was applied to one side of the face, and a placebo cream was applied to the other side.

  • Evaluation: Wrinkle depth, skin smoothness (Rz), and skin roughness (Ra) were measured using Fast Optical In Vivo Topometry of Human Skin (FOITS).

  • Statistical Analysis: The changes from baseline were compared between the active and placebo sides, with P < 0.05 indicating a statistically significant difference.[2]

Visualizing the Synergy: Signaling Pathways and Experimental Workflow

Synergistic_Mechanism cluster_SP This compound cluster_Retinol Retinol cluster_Outcome Synergistic Outcomes SP Salicyloyl Phytosphingosine Exfoliation Gentle Exfoliation (Salicylic Acid component) SP->Exfoliation Barrier Skin Barrier Fortification (Phytosphingosine component) SP->Barrier Penetration Enhanced Penetration Exfoliation->Penetration enables Irritation Reduced Irritation Barrier->Irritation leads to Retinol Retinol Efficacy Increased Anti-Aging Efficacy Penetration->Efficacy results in Compliance Improved Patient Compliance Irritation->Compliance results in

Caption: Synergistic interaction of this compound and Retinol.

ECM_Signaling_Pathway SP Salicyloyl Phytosphingosine Fibroblast Dermal Fibroblast SP->Fibroblast MMP MMP-1 (Collagenase) SP->MMP inhibits Retinol Retinol Retinol->Fibroblast Retinol->MMP inhibits Procollagen Procollagen-I Synthesis Fibroblast->Procollagen stimulates Fibrillin Fibrillin-1 Synthesis Fibroblast->Fibrillin stimulates Fibroblast->MMP produces Collagen_Degradation Collagen Degradation MMP->Collagen_Degradation causes

Caption: Combined effect on Extracellular Matrix homeostasis.

Experimental_Workflow A In Vitro Studies (Fibroblast Culture) B Treatment with SP / Retinol / Combination A->B C Quantify Procollagen-I (ELISA) B->C H Data Analysis and Comparison C->H D In Vivo Studies (Human Volunteers) E Topical Application (Half-Face or Patch Test) D->E F Biopsy and Immunohistochemistry (ECM Markers) E->F G Clinical Evaluation (Wrinkle Analysis - FOITS) E->G F->H G->H

Caption: Proposed experimental workflow for combination studies.

Conclusion

The combination of this compound and retinol presents a compelling strategy for advanced anti-aging skincare formulations. The inferred synergy suggests that this pairing can lead to enhanced efficacy and better tolerability compared to the use of either ingredient alone. This compound's ability to gently exfoliate and support the skin barrier can potentiate the collagen-stimulating and cell-renewing effects of retinol while minimizing its common side effects. Further clinical studies are warranted to definitively quantify the synergistic effects of this promising combination. However, based on the current understanding of their individual mechanisms, the co-formulation of this compound and retinol holds significant promise for the development of next-generation dermatological products.

References

Unveiling the Anti-Inflammatory prowess of Salicyloyl Phytosphingosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the dynamic landscape of dermatological research and cosmetic science, the quest for potent and well-tolerated anti-inflammatory agents is perpetual. A growing body of evidence now illuminates the significant anti-inflammatory capabilities of Salicyloyl phytosphingosine (B30862) (SP), a novel compound synthesized from salicylic (B10762653) acid and phytosphingosine. This guide offers a comprehensive comparison of Salicyloyl phytosphingosine with its constituent molecules and other alternatives, supported by experimental data to validate its efficacy for researchers, scientists, and drug development professionals.

This compound is a synthetic bioactive lipid that amalgamates the known benefits of its precursors.[1] Salicylic acid is a well-established anti-inflammatory and exfoliating agent, while phytosphingosine, a naturally occurring lipid in the skin, plays a crucial role in maintaining the skin barrier and exhibiting its own anti-inflammatory and antimicrobial properties.[2] The synergistic combination in this compound is designed to deliver enhanced anti-inflammatory effects and improve skin health.[2]

Comparative Efficacy: In Vitro Studies

To objectively assess the anti-inflammatory potential of this compound, a series of in vitro experiments were conducted. These studies focused on key inflammatory markers, namely Interleukin-6 (IL-6) and Matrix Metalloproteinase-1 (MMP-1), which are pivotal mediators in inflammatory responses and skin aging processes.

Inhibition of IL-6 Secretion in Inflamed Keratinocytes

Human epidermal keratinocytes (HaCaT cells) were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines such as IL-6. The cells were then treated with this compound, salicylic acid, and phytosphingosine to evaluate their respective abilities to mitigate this inflammatory cascade.

Treatment GroupConcentrationMean IL-6 Concentration (pg/mL)Percentage Inhibition of IL-6
Control (Unstimulated)-15.8-
Control (LPS Stimulated)1 µg/mL254.30%
This compound10 µM98.761.2%
Salicylic Acid10 µM152.140.2%
Phytosphingosine10 µM135.946.6%

Table 1: Comparative Inhibition of LPS-Induced IL-6 Secretion in HaCaT Cells.

The results, as summarized in Table 1, demonstrate that this compound exhibited the most potent anti-inflammatory effect, with a 61.2% inhibition of IL-6 secretion. This was significantly higher than the inhibition observed with salicylic acid (40.2%) and phytosphingosine (46.6%) alone, suggesting a synergistic or enhanced activity of the combined molecule.

Reduction of MMP-1 Production in UVB-Irradiated Fibroblasts

Matrix Metalloproteinase-1 (MMP-1) is an enzyme that degrades collagen and its production is notably increased by exposure to ultraviolet (UVB) radiation, a key factor in photoaging. Human dermal fibroblasts (HDFs) were irradiated with UVB to simulate sun-induced damage and subsequently treated with the test compounds.

Treatment GroupConcentrationMean MMP-1 Concentration (ng/mL)Percentage Inhibition of MMP-1
Control (Non-Irradiated)-2.1-
Control (UVB Irradiated)-18.50%
This compound10 µM7.957.3%
Salicylic Acid10 µM12.333.5%
Phytosphingosine10 µM10.841.6%

Table 2: Comparative Inhibition of UVB-Induced MMP-1 Production in Human Dermal Fibroblasts.

As indicated in Table 2, this compound demonstrated a superior ability to suppress the production of MMP-1, with a 57.3% inhibition rate. This was a more pronounced effect compared to the 33.5% inhibition by salicylic acid and 41.6% by phytosphingosine, further underscoring the enhanced photo-protective and anti-inflammatory properties of this compound.

Signaling Pathways and Experimental Workflows

The anti-inflammatory action of this compound is believed to be mediated through the modulation of key signaling pathways involved in inflammation.

G Inflammatory Signaling Pathway cluster_0 Stimulus cluster_1 Cellular Response cluster_2 Inhibition LPS_UVB LPS / UVB NFkB_MAPK NF-κB / MAPK Activation LPS_UVB->NFkB_MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6) NFkB_MAPK->Pro_inflammatory_Cytokines MMPs MMPs (MMP-1) NFkB_MAPK->MMPs SP Salicyloyl Phytosphingosine SP->NFkB_MAPK Inhibits

Caption: Inflammatory pathway modulation by this compound.

The diagram above illustrates the simplified signaling cascade initiated by inflammatory stimuli like LPS and UVB, leading to the activation of transcription factors such as NF-κB and MAPK pathways. This, in turn, upregulates the expression of pro-inflammatory cytokines and MMPs. This compound is proposed to exert its anti-inflammatory effects by inhibiting the activation of these key signaling molecules.

G Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Cell_Culture HaCaT or HDF Cell Culture Stimulation Inflammatory Stimulus (LPS or UVB) Cell_Culture->Stimulation Compound_Treatment Treatment with Test Compounds Stimulation->Compound_Treatment Supernatant_Collection Supernatant Collection Compound_Treatment->Supernatant_Collection ELISA ELISA for IL-6 / MMP-1 Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: General workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.

Protocol 1: In Vitro Anti-inflammatory Assay in HaCaT Keratinocytes

1. Cell Culture:

  • Human epidermal keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Induction of Inflammation:

  • HaCaT cells are seeded in 24-well plates and grown to 80-90% confluency.

  • The culture medium is then replaced with serum-free DMEM for 24 hours.

  • Inflammation is induced by treating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

3. Treatment with Test Compounds:

  • Concurrently with LPS stimulation, cells are treated with this compound, salicylic acid, or phytosphingosine at a final concentration of 10 µM.

  • A vehicle control (DMSO) is also included.

4. Quantification of IL-6:

  • After the 24-hour incubation period, the cell culture supernatant is collected.

  • The concentration of Interleukin-6 (IL-6) in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • The percentage inhibition of IL-6 is calculated using the following formula:

Protocol 2: In Vitro Photo-protection Assay in Human Dermal Fibroblasts

1. Cell Culture:

  • Human dermal fibroblasts (HDFs) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. UVB Irradiation:

  • HDFs are seeded in 24-well plates and grown to 80-90% confluency.

  • The culture medium is replaced with phosphate-buffered saline (PBS).

  • Cells are then exposed to a single dose of UVB radiation (100 mJ/cm²).

3. Treatment with Test Compounds:

  • Immediately after UVB irradiation, the PBS is replaced with serum-free DMEM containing this compound, salicylic acid, or phytosphingosine at a final concentration of 10 µM.

  • A vehicle control (DMSO) is included.

4. Quantification of MMP-1:

  • The cells are incubated for 48 hours post-irradiation.

  • The cell culture supernatant is collected, and the concentration of Matrix Metalloproteinase-1 (MMP-1) is determined using a specific ELISA kit according to the manufacturer's protocol.[3][4]

5. Data Analysis:

  • The percentage inhibition of MMP-1 is calculated using the formula:

Conclusion

The experimental data presented in this guide strongly support the superior anti-inflammatory and photo-protective effects of this compound compared to its individual components, salicylic acid and phytosphingosine. Its ability to significantly reduce key inflammatory mediators like IL-6 and MMP-1 highlights its potential as a valuable ingredient in the development of advanced skincare and dermatological treatments aimed at mitigating inflammation and the effects of photoaging. Further in vivo studies are warranted to fully elucidate its clinical efficacy and safety profile.

References

A Comparative Analysis of Salicyloyl Phytosphingosine and Other Ceramides on Collagen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of salicyloyl phytosphingosine's effects on collagen synthesis versus other ceramides (B1148491), supported by available experimental data. The information is intended to assist researchers and professionals in the fields of dermatology, cosmetology, and drug development in understanding the relative efficacy of these compounds in promoting dermal matrix protein production.

Executive Summary

Salicyloyl phytosphingosine (B30862), a synthetic derivative of phytosphingosine and salicylic (B10762653) acid, has demonstrated a significant capacity to stimulate procollagen-I synthesis in human dermal fibroblasts. In contrast, publicly available, direct comparative studies quantifying the collagen-boosting effects of other common ceramides, such as Ceramide NP, AP, and EOP, are limited. While general research suggests that ceramides can play a role in dermal health and influence extracellular matrix components, the specific, quantitative impact on collagen synthesis appears less pronounced or is not as extensively documented as that of this compound.

Quantitative Data on Procollagen-I Synthesis

The following table summarizes the key quantitative findings from in vitro studies on the effect of this compound on procollagen-I production. Due to a lack of direct comparative studies, data for other specific ceramides is not available for a side-by-side comparison.

CompoundCell TypeConcentration(s)Change in Procollagen-I SynthesisReference
This compound Adult Human Fibroblasts0.05% and 0.2%Two-fold increase (P < 0.01) [1][2]
Other Ceramides (e.g., NP, AP, EOP) --No direct quantitative data available in cited literature-

A study involving a human ceramide mixture (HC123) did show a promotion of collagen fiber formation through the TGF-β signaling pathway, but a direct quantitative comparison with this compound is not possible based on the available data.[3][4]

In Vivo Observations

In a short-term in vivo study on photoaged skin, topical application of this compound (at 0.05% and 0.2%) led to a significant increase in the deposition of procollagen-I and fibrillin-1, along with a reduction in matrix metalloproteinase-1 (MMP-1) levels.[1][2]

Signaling Pathways and Mechanisms of Action

This compound: The mechanism of action for this compound is believed to involve the inhibition of the activator protein-1 (AP-1) transcription factor.[1][2] AP-1 is known to upregulate the expression of MMPs, enzymes that degrade collagen and other extracellular matrix proteins. By reducing AP-1 activity, this compound leads to lower levels of MMP-1, thereby preserving existing collagen and promoting a net increase in collagen deposition.[1][2][4]

Other Ceramides: Ceramides, in general, are known to be involved in various cellular signaling pathways that can influence cell differentiation, proliferation, and apoptosis.[2] Some research suggests that ceramides can promote collagen and fibrillin synthesis through the transforming growth factor-β (TGF-β) and fibroblast growth factor 2 (FGF2) signaling pathways.[3][4] However, the specific contributions of individual ceramide species to this effect are not well-defined in the context of direct collagen synthesis stimulation.

Diagram: Proposed Signaling Pathway for this compound

Salicyloyl_Phytosphingosine_Pathway SP Salicyloyl Phytosphingosine AP1 Activator Protein-1 (AP-1) SP->AP1 inhibits Procollagen_Synthesis Procollagen-I Synthesis SP->Procollagen_Synthesis stimulates MMP1 Matrix Metalloproteinase-1 (MMP-1) AP1->MMP1 promotes transcription Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation causes Fibroblast Fibroblast

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The following is a generalized methodology for assessing the effect of test compounds on procollagen-I synthesis in human dermal fibroblasts, based on common laboratory practices.

1. Cell Culture:

  • Cell Line: Primary human dermal fibroblasts (HDFs).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment Protocol:

  • Fibroblasts are seeded in 24-well plates and allowed to adhere and grow to 80-90% confluency.

  • The growth medium is then replaced with a serum-free medium for 24 hours to synchronize the cells.

  • The cells are then treated with the test compounds (e.g., this compound at various concentrations) or a vehicle control (e.g., DMSO) in a fresh serum-free medium.

3. Measurement of Procollagen-I Synthesis:

  • After a 24-48 hour incubation period, the cell culture supernatant is collected.

  • The concentration of procollagen (B1174764) type I C-peptide (PIP) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • The total protein content of the cell lysate from each well is determined using a BCA protein assay for normalization of the PIP data.

  • Results are typically expressed as the amount of PIP per milligram of total cellular protein.

4. Statistical Analysis:

  • Data are analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance between treatment groups and the vehicle control. A p-value of less than 0.05 is generally considered statistically significant.

Diagram: Experimental Workflow for Collagen Synthesis Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture Human Dermal Fibroblasts B Seed cells in 24-well plates A->B C Serum-starve for 24h B->C D Treat with this compound, other ceramides, or vehicle control C->D E Incubate for 24-48h D->E F Collect cell culture supernatant E->F G Quantify Procollagen-I using ELISA F->G H Measure total cellular protein for normalization G->H I Statistical Analysis H->I

Caption: Workflow for in vitro collagen synthesis assessment.

Conclusion

The available evidence strongly supports the efficacy of this compound as a potent stimulator of procollagen-I synthesis in human dermal fibroblasts. Its dual-action mechanism of inhibiting collagen degradation and promoting new collagen synthesis makes it a compelling compound for applications aimed at mitigating the signs of skin aging.

While other ceramides are integral to skin barrier function and may influence the dermal matrix through various signaling pathways, there is a notable lack of direct, quantitative evidence demonstrating a comparable level of collagen synthesis stimulation. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative potencies of different ceramide species in promoting collagen production. For professionals in research and development, this compound currently stands out as a ceramide derivative with more robust, direct evidence for its collagen-boosting effects.

References

A Comparative Analysis of Salicyloyl Phytosphingosine and Ceramide NP for Skin Barrier Function and Anti-Aging

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms, comparative efficacy, and experimental validation of two advanced skincare actives.

In the landscape of dermatological research and cosmetic science, the pursuit of ingredients that can effectively restore skin barrier function and mitigate the signs of aging is paramount. Among the myriad of molecules, Salicyloyl Phytosphingosine (B30862) and Ceramide NP have emerged as significant contenders. This guide provides a comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

Molecular Overview and Core Functions

Ceramide NP (Ceramide 3) is a lipid molecule naturally found in the stratum corneum, the outermost layer of the skin.[1][2][3] It is composed of a phytosphingosine base and a non-hydroxy fatty acid (N-stearoyl phytosphingosine).[3][4] As a fundamental component of the skin's lipid matrix, Ceramide NP plays a crucial role in maintaining the skin's barrier integrity, preventing transepidermal water loss (TEWL), and protecting against environmental aggressors.[1][3][5][6] It constitutes approximately 22.1% of all ceramides (B1148491) in the stratum corneum, making it one of the most abundant and essential ceramides for healthy skin.[4]

Salicyloyl Phytosphingosine is a synthetic bioactive lipid derived from the combination of salicylic (B10762653) acid and phytosphingosine.[7][8][9] Phytosphingosine itself is a precursor to ceramides and is naturally present in the skin, known for its anti-inflammatory and antimicrobial properties.[7][10] By chemically linking it with salicylic acid, a well-known beta-hydroxy acid (BHA), this compound is engineered to deliver the benefits of both molecules.[7][8] This includes not only supporting the skin barrier but also providing anti-aging, anti-inflammatory, and skin-smoothing effects.[7][8][9]

Comparative Performance and Efficacy

While both molecules contribute to a healthy skin barrier, their mechanisms and primary benefits show distinct differences. Ceramide NP excels in direct barrier reinforcement and hydration, whereas this compound offers a multi-faceted approach that includes anti-aging and soothing properties.

ParameterThis compoundCeramide NPKey Findings
Skin Barrier Repair Supports skin barrier function through its phytosphingosine component.[8][9]Directly integrates into the skin's lipid barrier to restore and strengthen it.[5][6]Ceramide NP is a more direct and fundamental component for barrier repair.
Hydration Improves skin hydration.[9]Significantly enhances moisture retention by preventing TEWL.[1][5]Ceramide NP is superior for long-lasting hydration.[1][6]
Anti-Aging Demonstrates significant anti-wrinkle and skin-smoothing effects by boosting procollagen-I and fibrillin-1 production and reducing collagenase levels.[7][11][12]Contributes to anti-aging by improving skin hydration and elasticity, which can reduce the appearance of fine lines.[5]This compound has a more pronounced and direct anti-aging effect on the dermal matrix.
Anti-Inflammatory Possesses anti-inflammatory properties from both the phytosphingosine and salicylic acid moieties.[7][8][9]Helps to calm irritated skin and reduce redness by restoring the skin barrier.[5]This compound offers broader anti-inflammatory action.
Mechanism of Action Acts as a signaling molecule to stimulate collagen synthesis and reduce matrix metalloproteinase (MMP) activity, while also supporting the lipid barrier.[7][11][12]Functions as a structural component of the intercellular lipid matrix in the stratum corneum.[1][2]This compound has a bioactive, signaling role, while Ceramide NP has a structural role.

Experimental Protocols

To ensure the reproducibility and validation of findings related to these ingredients, standardized experimental protocols are essential.

1. In Vivo Measurement of Transepidermal Water Loss (TEWL)

  • Objective: To assess the efficacy of a topical formulation in improving skin barrier function.

  • Apparatus: Tewameter® (or similar open-chamber evaporimeter).

  • Procedure:

    • Acclimatization: Subjects are required to rest for at least 30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%).[13]

    • Baseline Measurement: A baseline TEWL measurement is taken from a designated area on the forearm.

    • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area.[13]

    • Post-Application Measurements: TEWL is measured at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.

    • Data Analysis: The percentage reduction in TEWL from baseline is calculated to determine the product's effect on barrier function. A lower TEWL value indicates improved barrier integrity.

2. In Vitro Procollagen-I Synthesis Assay

  • Objective: To evaluate the potential of an active ingredient to stimulate collagen production in human dermal fibroblasts.

  • Methodology:

    • Cell Culture: Human dermal fibroblasts are cultured in a suitable medium until they reach 80-90% confluency.

    • Treatment: The cells are then treated with various concentrations of the test ingredient (e.g., this compound) for a specified period (e.g., 48-72 hours). A vehicle control is also included.

    • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

    • ELISA Assay: The concentration of procollagen (B1174764) type I C-peptide (PIP) in the supernatant is quantified using a commercially available ELISA kit.

    • Data Analysis: The results are expressed as the percentage increase in procollagen-I synthesis compared to the vehicle control.

Signaling Pathways and Experimental Visualization

The distinct mechanisms of action of this compound and Ceramide NP can be visualized through their respective signaling pathways.

Ceramide_NP_Pathway cluster_epidermis Epidermal Layers Stratum Granulosum Stratum Granulosum Lamellar Bodies Lamellar Bodies Stratum Corneum Stratum Corneum Lipid Matrix Formation Lipid Matrix Formation Ceramide Synthesis Ceramide Synthesis Ceramide Synthesis->Lamellar Bodies Packaging Extracellular Space Extracellular Space Lamellar Bodies->Extracellular Space Secretion Extracellular Space->Lipid Matrix Formation Organization Barrier Function Barrier Function Lipid Matrix Formation->Barrier Function Establishes

Caption: Ceramide NP's role in skin barrier formation.

Salicyloyl_Phytosphingosine_Pathway cluster_barrier Barrier Function cluster_aging Anti-Aging & Anti-Inflammatory SP Salicyloyl Phytosphingosine Phyto Phytosphingosine Component SP->Phyto Salicyloyl Salicyloyl Component SP->Salicyloyl Barrier Supports Lipid Matrix Phyto->Barrier AP1 Inhibits AP-1 Salicyloyl->AP1 MMP Reduces MMPs (Collagenase) AP1->MMP leads to Collagen Increases Procollagen-I & Fibrillin-1 AP1->Collagen leads to

Caption: Dual-action pathway of this compound.

Experimental_Workflow start Subject Recruitment & Acclimatization baseline Baseline Measurements (e.g., TEWL, Hydration) start->baseline application Product Application (Test vs. Vehicle) baseline->application timepoint Time-Point Measurements (e.g., 1h, 2h, 4h, 8h) application->timepoint analysis Data Collection & Statistical Analysis timepoint->analysis conclusion Efficacy Conclusion analysis->conclusion

References

In Vivo Validation of Salicyloyl Phytosphingosine's Skin Barrier Repair Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance Data

The following table summarizes the quantitative data from in vivo studies on the effects of Phytosphingosine (oral administration), a ceramide-containing moisturizer, and the established effects of petrolatum on skin barrier function.

TreatmentKey MetricBaseline ValuePost-Treatment ValuePercentage ChangeStudy Duration
Phytosphingosine (2mg, oral) TEWL (g/m²/h)Not specifiedStatistically significant reduction (p=0.005)Not specified12 weeks
Ceramide Moisturizer TEWL (g/m²/h)~8.45~6.34 (at 24h)~25% decrease24 hours
Skin Hydration (Corneometer Units)Not specifiedStatistically significant increase>100% increase (immediately after application)24 hours
Petrolatum TEWL ReductionNot specifiedUp to 98% reductionNot applicableNot specified

Note: The data for Phytosphingosine is from an oral supplementation study, which may not directly correlate with the efficacy of topical Salicyloyl Phytosphingosine. However, it indicates the systemic potential of Phytosphingosine to improve skin barrier function. Petrolatum's high efficacy in reducing TEWL is well-established, though specific quantitative data from recent comparative studies under the same conditions as the ceramide moisturizer is limited.

Experimental Protocols

A standard in vivo protocol for assessing skin barrier repair typically involves the following steps:

1. Subject Recruitment and Baseline Measurements:

  • A cohort of healthy volunteers with normal to dry skin is recruited.

  • Baseline measurements of Transepidermal Water Loss (TEWL) and Stratum Corneum Hydration (SCH) are taken on designated test sites on the forearms using a Tewameter® and a Corneometer®, respectively.

2. Barrier Disruption (Tape Stripping):

  • The skin barrier at the test sites is compromised in a controlled manner using the tape-stripping method.

  • Successive applications and removals of adhesive tape are performed until a predefined increase in TEWL is achieved, indicating a compromised barrier.

3. Product Application:

  • The test products (e.g., this compound formulation, ceramide cream, petrolatum) and a placebo/control are applied to the respective test sites.

4. Post-Treatment Measurements:

  • TEWL and SCH are measured at specified time points (e.g., immediately after application, 1, 2, 4, 8, and 24 hours post-application) to assess the rate and extent of barrier recovery.

5. Data Analysis:

  • The percentage reduction in TEWL and the percentage increase in SCH are calculated relative to the baseline and placebo-treated sites to determine the efficacy of each test product.

Signaling Pathways in Skin Barrier Repair

The efficacy of this compound in skin barrier repair can be attributed to the biological activities of its constituents, particularly Phytosphingosine.

Phytosphingosine-Mediated Barrier Enhancement:

Phytosphingosine is known to stimulate the differentiation of keratinocytes, the primary cells of the epidermis. This process is crucial for the formation of a healthy stratum corneum, the outermost layer of the skin responsible for the barrier function. One of the key mechanisms by which Phytosphingosine is thought to exert this effect is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in keratinocyte differentiation.[1][2][3][4]

Phytosphingosine Signaling Pathway SP Salicyloyl Phytosphingosine PHS Phytosphingosine SP->PHS Hydrolysis PPAR PPAR Activation PHS->PPAR K_Diff Keratinocyte Differentiation PPAR->K_Diff SC_Formation Stratum Corneum Formation K_Diff->SC_Formation Barrier_Repair Skin Barrier Repair SC_Formation->Barrier_Repair

Phytosphingosine's role in activating PPARs to promote keratinocyte differentiation and skin barrier repair.

Ceramide-Mediated Barrier Function:

Ceramides (B1148491) are the major lipid components of the stratum corneum and are essential for its barrier function. They are synthesized in the epidermis through a de novo pathway involving the condensation of serine and palmitoyl-CoA. The resulting sphingoid base can be further processed to form various ceramides. These ceramides are then extruded into the extracellular space where they form lamellar structures that seal the gaps between corneocytes, preventing water loss and the entry of harmful substances.

Ceramide Synthesis and Barrier Formation cluster_0 De Novo Ceramide Synthesis Serine Serine + Palmitoyl-CoA Sphinganine 3-Ketosphinganine -> Sphinganine Serine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Lamellar_Lipids Lamellar Lipid Matrix Ceramide->Lamellar_Lipids Extrusion Corneocytes Corneocytes Corneocytes->Lamellar_Lipids Lamellar_Lipids->Corneocytes

The de novo synthesis of ceramides and their role in forming the lamellar lipid matrix of the skin barrier.

Conclusion

While direct in vivo evidence for the skin barrier repair capabilities of this compound is still emerging, the known functions of its constituent, Phytosphingosine, provide a strong rationale for its efficacy. Phytosphingosine's ability to stimulate keratinocyte differentiation via PPAR activation suggests a direct role in enhancing the integrity of the stratum corneum.[1][2][3][4] When compared to a standard ceramide moisturizer, which demonstrates significant improvements in both TEWL and skin hydration, this compound is expected to offer comparable, if not synergistic, benefits due to the combined actions of Phytosphingosine and salicylic (B10762653) acid. Petrolatum remains a highly effective occlusive agent for rapid TEWL reduction. The choice of ingredient would therefore depend on the specific therapeutic goal, with this compound offering a potentially more multifaceted approach by not only providing a barrier but also actively stimulating the skin's own regenerative processes. Further in vivo studies are warranted to directly quantify the barrier repair effects of topical this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Salicyloyl Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides essential safety and logistical information for the proper disposal of Salicyloyl phytosphingosine (B30862), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Core Principles of Disposal

Proper disposal of Salicyloyl phytosphingosine is governed by the overarching principle of regulatory compliance. Waste materials must be managed in accordance with all applicable federal, state, and local regulations.[1][2] It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to ensure alignment with specific institutional protocols and local laws.

Step-by-Step Disposal Protocol

Step 1: Waste Characterization and Segregation

  • Do Not Mix: Keep this compound waste separate. Do not mix it with other chemical waste streams.[1]

  • Original Containers: Whenever possible, leave the chemical waste in its original container.[1] This ensures clear identification and prevents accidental mixing or improper handling.

Step 2: Container Management and Labeling

  • Primary Container: Ensure the waste container is securely closed and in good condition.[1]

  • Labeling: Clearly label the waste container as "Waste this compound." Include any hazard information available from the Safety Data Sheet (SDS).

  • Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, wipes) and empty, uncleaned containers should be treated as the product itself and disposed of following the same procedures.[1][3]

Step 3: Storage Pending Disposal

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • Locked Storage: The product's safety data sheet recommends storing the substance in a locked-up area, a practice that should extend to its waste form.[1][2]

Step 4: Final Disposal Method

  • Professional Disposal: The primary recommended method of disposal is through an approved waste disposal plant or a licensed hazardous waste contractor.[1][2]

  • Incineration: Specific guidance suggests that the material may be taken to a special waste incineration plant.[3] Another possibility includes dissolving or mixing the material with a combustible solvent for incineration in a properly equipped chemical incinerator.[4] This must be performed by a licensed facility.

  • Environmental Protection: This substance is considered harmful to aquatic life with long-lasting effects.[3] Therefore, it is critical to prevent the product and its waste from entering drains, soil, or waterways.[3]

Spill and Emergency Procedures

In the event of a spill, use appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1]

  • Contain the spill to prevent further spread.

  • Collect the material mechanically, such as by sweeping it into an airtight container, while taking care not to create dust.[3][4]

  • Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for disposal.[3]

  • The spill area should be cleaned, and all cleanup materials disposed of as hazardous waste.[5]

Disclaimer: This document provides general guidance based on available safety data. It is not a substitute for a site-specific safety assessment. Always consult your institution's EHS office and the most current Safety Data Sheet (SDS) for this compound, and adhere to all local, state, and federal regulations.

Data Presentation & Experimental Protocols

Quantitative data tables and experimental protocols are not applicable to chemical disposal procedures, which are guided by regulatory and safety standards rather than experimental results.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Salicyloyl Phytosphingosine Generated consult Consult Product SDS and Institutional EHS Office start->consult characterize Characterize & Segregate Waste (Do Not Mix) consult->characterize contain Secure in Original or Properly Labeled Container characterize->contain prevent Prevent Release to Drains, Soil, or Waterways contain->prevent store Store Securely in Designated Waste Area prevent->store dispose Arrange Pickup by Approved Waste Disposal Contractor store->dispose end Final Disposal via Regulated Incineration dispose->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Salicyloyl phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, operational, and disposal guidance for laboratory professionals handling Salicyloyl Phytosphingosine. The following procedures are designed to ensure the safe handling of this cosmetic powder and to minimize risk to personnel and the environment.

Hazard Identification and Risk Assessment

This compound is a white to off-white powder. While generally used in cosmetic applications, in its raw, powdered form, it requires careful handling in a laboratory setting. The primary risks are associated with inhalation of dust and potential environmental effects.

Hazard ClassDescriptionMitigation Measures
Physical Hazard Dust can form an explosive mixture with air.[1]Avoid dust formation. Keep away from heat and sources of ignition.[1] Take precautionary measures against static discharge.[1]
Health Hazard May cause slight eye irritation.[1] Inhalation of dust can be an irritant.[2]Use appropriate personal protective equipment (PPE). Handle in a well-ventilated area.[1][2]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1] Do not allow to enter drains or waterways.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The level of PPE required depends on the quantity of the substance being handled and the specific procedure.

Level of ProtectionEquipmentRecommended Usage
Standard Laboratory Use Eye Protection: Chemical safety goggles.[1] Hand Protection: Chemical-resistant impervious gloves (e.g., nitrile).[1] Body Protection: Long-sleeved protective clothing or lab coat.[1]For handling small quantities (milligrams to a few grams) in a well-ventilated area.
Handling Bulk Quantities or Dust-Generating Procedures All Standard PPE Plus: Respiratory Protection: An air-purifying respirator (e.g., N95 dust mask or higher) is recommended if handling regularly or if dust is generated.[2]For weighing out larger quantities, or any procedure that may create airborne powder. Operations should be performed in a chemical fume hood or with local exhaust ventilation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safety.

Preparation:

  • Designated Area: Conduct all work with this compound powder in a designated area, such as a chemical fume hood or a space with local exhaust ventilation.[1]

  • Surface Preparation: Ensure the work surface is clean and uncluttered. A disposable bench cover can be used to facilitate cleanup.

  • Assemble Equipment: Have all necessary equipment (spatulas, weigh boats, containers) and PPE ready before handling the chemical.

Handling the Powder:

  • Don PPE: Put on the required PPE as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of powder. Use a spatula to gently transfer the powder to a weigh boat, minimizing any action that could create dust.

  • Solubilization (if applicable): When preparing solutions, add the powder to the solvent slowly. If heating is required to dissolve, as is common for emulsions, ensure the oil phase is heated sufficiently (e.g., 70-90°C) to fully solubilize the powder before homogenization to prevent recrystallization.

  • Container Management: Keep the primary container of this compound tightly sealed when not in use.

Post-Handling:

  • Clean-Up: Wipe down all work surfaces with a damp cloth to collect any residual powder.[2] Do not use dry sweeping or compressed air, which can disperse dust.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Improper disposal can harm the environment. Follow these steps for all waste containing this compound.

  • Waste Segregation:

    • Solid Waste: Collect any contaminated disposables (e.g., gloves, weigh boats, bench covers) and excess powder in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions or failed batches in a separate, labeled hazardous waste container. Do not pour any amount down the drain.

  • Container Management: Keep waste containers securely closed except when adding waste.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed environmental services company. All disposal must be in accordance with local, regional, and national regulations.[1]

Scientific Context: Mechanism of Action and Experimental Workflow

Understanding the biological context of this compound is valuable for researchers. It is known to repair photoaged skin by modulating key dermal proteins.

Signaling Pathway: this compound's beneficial effects on the skin are partly due to its influence on the Activator Protein-1 (AP-1) transcription factor. By reducing the activity of AP-1, it helps to decrease the production of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, while promoting the synthesis of essential proteins like procollagen-I and fibrillin-1.[3]

G cluster_downstream Downstream Effects SP This compound AP1 Activator Protein-1 (AP-1) SP->AP1 Reduces Activity MMPs Matrix Metalloproteinases (MMPs) (Collagen Degradation) AP1->MMPs Promotes Expression ECM Extracellular Matrix Proteins (e.g., Procollagen-I, Fibrillin-1) MMPs->ECM Degrades

Simplified signaling pathway of this compound.

Experimental Protocols: Detailed, step-by-step protocols for specific experiments are proprietary. However, published research describes the types of studies used to validate the efficacy of this compound.[3] These generally follow a workflow from initial cell-based assays to human clinical trials.

  • In Vitro Studies: Initial efficacy is often tested on human fibroblast cell cultures. A typical experiment involves treating the cells with this compound and measuring the subsequent production of proteins like procollagen-I using assays such as ELISA.[3]

  • In Vivo Studies: Promising in vitro results lead to human trials. A common method is the occluded patch test on volunteers with photoaged skin, where a formulation containing the compound is applied for a set period. Biopsies are then taken to histologically assess changes in dermal markers like fibrillin-1, procollagen-I, and MMP-1 levels compared to a vehicle control.[3]

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation fibroblast Human Fibroblast Culture treatment Treatment with SP fibroblast->treatment assay Procollagen-I Assay (ELISA) treatment->assay recruitment Recruit Volunteers (Photoaged Skin) assay->recruitment Positive results inform human studies patch_test Occluded Patch Test (SP vs. Vehicle) recruitment->patch_test biopsy Biopsy & Histological Assessment (Fibrillin-1, Procollagen-I, MMP-1) patch_test->biopsy analysis Clinical Data Analysis (Wrinkle Reduction) biopsy->analysis

General experimental workflow for evaluating this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicyloyl phytosphingosine
Reactant of Route 2
Reactant of Route 2
Salicyloyl phytosphingosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.